Product packaging for Toltrazuril(Cat. No.:CAS No. 69004-03-1)

Toltrazuril

Numéro de catalogue: B1682979
Numéro CAS: 69004-03-1
Poids moléculaire: 425.4 g/mol
Clé InChI: OCINXEZVIIVXFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Toltrazuril is a triazine-based antiprotozoal compound developed as a broad-spectrum anticoccidial agent . In veterinary research, it is primarily used to study coccidiosis caused by Eimeria species in poultry, pigs, cattle, and sheep . Its research applications have expanded to include the investigation of other apicomplexan parasites, such as Toxoplasma gondii and Cystoisospora suis . The value of this compound in biomedical research lies in its potent, dose-dependent inhibitory effects on the proliferation and invasion of these parasites, making it a promising candidate for exploring new therapeutic interventions . The mechanism of action of this compound involves targeting the parasite's pyrimidine metabolic pathway, which is essential for its replication and survival . Studies indicate it interferes with the division of the parasite's nucleus and damages organelles, leading to vacuolation and parasite death . Recent research suggests it primarily affects the mitochondrial respiratory chain and secondarily inhibits key enzymes like dihydroorotate dehydrogenase involved in pyrimidine synthesis . Researchers should note that this product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. All handling and storage procedures should be conducted by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F3N3O4S B1682979 Toltrazuril CAS No. 69004-03-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINXEZVIIVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219063
Record name Toltrazuril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69004-03-1
Record name Toltrazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69004-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toltrazuril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toltrazuril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toltrazuril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTRAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Toltrazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core processes involved in the chemical synthesis and purification of Toltrazuril. This compound, a triazinetrione anticoccidial agent, is a crucial veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] This document outlines the prevalent synthetic pathways, experimental protocols, and purification methodologies, with a focus on providing actionable data and visual representations to aid in research and development.

Chemical Synthesis of this compound

The most commonly cited synthetic route for this compound involves a multi-step process starting from p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene.[3][4] This pathway is favored for its operational simplicity, relatively low cost, and avoidance of highly toxic reagents like phosgene, which were used in earlier synthetic approaches.[1][5]

Core Synthesis Pathway

The primary synthesis of this compound can be broken down into four key stages:

  • Condensation: Formation of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.

  • Reduction: Conversion of the nitro group to an amine to yield 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline.

  • Isocyanation: Formation of the isocyanate intermediate.

  • Cyclization: Reaction with methylurea and diethyl carbonate to form the final this compound molecule.

Toltrazuril_Synthesis A p-Trifluoromethylthiophenol + 2-Chloro-5-nitrotoluene B 3-Methyl-4-(4-trifluoromethyl- tthiophenoxy)nitrobenzene A->B Condensation (e.g., K2CO3, DMSO) C 3-Methyl-4-(4-trifluoromethyl- tthiophenoxy)aniline B->C Reduction (e.g., Pd/C, H2) D Isocyanate Intermediate C->D Isocyanation (e.g., Triphosgene) E This compound D->E Cyclization (Methylurea, Diethyl Carbonate, NaOMe)

Core synthesis pathway of this compound.
Experimental Protocols

  • Reagents: p-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, potassium carbonate, dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of p-trifluoromethylthiophenol, anhydrous potassium carbonate, and DMSO is heated to 90°C with stirring. A solution of 2-chloro-5-nitrotoluene in tetramethylene sulfone is then added dropwise over 90 minutes. The reaction mixture is maintained at 135°C for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is treated with cold water, and the resulting solid is filtered, dried, and recrystallized from petroleum ether to yield pale yellow crystals of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.[5]

  • Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure: The nitrobenzene intermediate is mixed with 10% Pd/C in methanol. The mixture is subjected to hydrogenation at a temperature of 85-95°C and a pressure of 1.5 MPa for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then distilled under vacuum to collect the aniline product as a white crystalline solid.[5]

  • Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline, bis(trichloromethyl) carbonate (triphosgene), toluene.

  • Procedure: Triphosgene is dissolved in toluene and cooled to -10 to -5°C. The aniline derivative is then added dropwise while maintaining the temperature. The reaction is held at -5 to 0°C for 1 hour, followed by refluxing for 4 hours. The solvent is removed under reduced pressure, and the isocyanate intermediate is collected by vacuum distillation.[4]

  • Reagents: Isocyanate intermediate, methylurea, diethyl carbonate, sodium methoxide solution (30%).

  • Procedure: Methylurea and diethyl carbonate are mixed and heated to 90°C for 2 hours. The mixture is then cooled to 70°C, and the isocyanate intermediate is added dropwise, followed by a 3-hour reaction at this temperature. After cooling to room temperature, a 30% sodium methoxide solution is added, and the reaction proceeds for 5 hours. Methanol is distilled off until the internal temperature reaches 100°C, followed by a 10-hour reflux. The solvent is removed under reduced pressure. Water is added to the cooled residue, and the pH is adjusted to 7 with 20% dilute sulfuric acid, leading to the precipitation of a white solid. The crude this compound is collected by filtration and dried.[4]

Quantitative Data for Synthesis Steps
StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
13-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzenep-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, K₂CO₃DMSO/Tetramethylene sulfone135387.7-[5]
23-methyl-4-(4-trifluoromethylthiophenoxy)anilineNitrobenzene intermediate, Pd/C, H₂Methanol85-953-489.398[5]
3Isocyanate intermediateAniline intermediate, TriphosgeneToluene-10 to reflux590.999.3[4]
4This compoundIsocyanate intermediate, Methylurea, Diethyl carbonate, NaOMe-70-1001870-8799[3][4]
Overall This compound ~50 [3][4]

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, intermediates, and by-products. The most common method for purification is recrystallization.

Purification_Workflow A Crude this compound Solid B Dissolution in Hot Alcoholic Solvent A->B C Hot Filtration (optional, for insoluble impurities) B->C D Cooling and Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying F->G H Pure this compound Crystals G->H

General workflow for the purification of this compound.
Recrystallization Protocol

  • Procedure: The crude this compound solid is dissolved in a minimal amount of a hot alcoholic solvent.[5] The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven.

Recrystallization Solvent Systems and Purity
Solvent SystemFinal Purity (%)Melting Point (°C)Reference
Isopropanol99193-194[4]
Ethanol99193-194[4]
Isobutanol99193-194[4]
Alcoholic Solvent (general)--[5]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for identifying any impurities.

HPLC Method Parameters
ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18 (250mm x 5µm)Phosphate buffer:Acetonitrile (40:60)1.0254[4]
C18 (250mm x 5µm)Water:Acetonitrile (1:4)1.0254[4]
LiChrospher RP-18 (250mm x 4.6mm, 5µm)Acetonitrile:Water (60:40)1.4244[3]
Eclipse XDB-C18 (150mm x 4.6mm, 5µm)Acetonitrile:Water (60:40)1.4242[6]

Conclusion

The synthesis of this compound via the condensation of p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene, followed by reduction, isocyanation, and cyclization, represents a robust and scalable method for the production of this important veterinary drug. The process, coupled with a straightforward recrystallization for purification, can yield high-purity this compound suitable for pharmaceutical formulation. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative, greener solvents may lead to even more efficient and environmentally friendly production processes.

References

Toltrazuril's Mechanism of Action on Eimeria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toltrazuril, a symmetric triazinetrione, is a potent anticoccidial agent with broad-spectrum activity against various Eimeria species. Its efficacy stems from a multi-pronged mechanism of action that disrupts critical cellular processes within the parasite at multiple stages of its intracellular development. The primary targets are the parasite's mitochondrion and enzymes involved in the respiratory chain, leading to a cascade of events including metabolic collapse, oxidative stress, and ultimately, cell death. This guide provides a detailed examination of the molecular and cellular effects of this compound on Eimeria, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core pathways involved.

Core Mechanism of Action

This compound and its primary active metabolite, this compound sulfone (ponazuril), exert a coccidiocidal effect by targeting fundamental metabolic and cellular processes.[1][2] The drug acts on all intracellular developmental stages, from schizonts to gamonts, ensuring comprehensive disruption of the parasite life cycle.[3][4][5] The core mechanism can be broken down into several key interconnected events:

  • Disruption of the Respiratory Chain: The primary mode of action is the interference with mitochondrial respiration.[2][6] this compound inhibits key enzymes of the electron transport chain, such as succinate-cytochrome C reductase and NADH oxidase.[6] This inhibition severely impairs the parasite's energy metabolism.[7]

  • Inhibition of Pyrimidine Synthesis: As a secondary effect, this compound has been shown to inhibit enzymes crucial for pyrimidine synthesis, such as dihydroorotate dehydrogenase.[6][8] This disrupts the parasite's ability to synthesize nucleic acids, which is essential for replication and development.

  • Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain leads to a significant, dose-dependent increase in the production of reactive oxygen species (ROS).[9][10] This surge in ROS overwhelms the parasite's antioxidant defenses, causing widespread oxidative damage to cellular components.

  • Triggering of Autophagy: Elevated levels of ROS act as a key stress signal that induces a powerful autophagic response in the parasite.[9][11] This is evidenced by the upregulation of autophagy-related genes (e.g., ATG5, ATG18) and the increased formation of autophagosomes.[9][11] While autophagy is typically a survival mechanism, its over-activation in this context likely contributes to programmed cell death.

  • Structural Damage to Organelles: Electron microscopy studies reveal that this compound causes severe morphological changes to critical organelles.[3][9] This includes swelling of the mitochondria and endoplasmic reticulum, as well as enlargement of the perinuclear space.[3]

  • Inhibition of Cell Division: The culmination of metabolic disruption and cellular stress leads to the inhibition of nuclear division in schizonts and microgamonts.[3] Transcriptomic analyses confirm the significant downregulation of cell cycle-related genes following this compound exposure.[9][10][12]

Visualization of Pathways and Workflows

Overall Mechanism of Action of this compound

The following diagram illustrates the multifaceted attack of this compound on the intracellular Eimeria parasite.

Toltrazuril_MOA cluster_host Host Intestinal Cell cluster_parasite_targets cluster_effects Cellular Effects Parasite Eimeria Parasite (Intracellular Stage) Mitochondrion Mitochondrion ER Endoplasmic Reticulum Pyrimidine Pyrimidine Synthesis Pathway This compound This compound This compound->Parasite Enters Host Cell & Parasite Resp Inhibition of Respiratory Chain Mitochondrion->Resp ER->Resp Swelling Pyrimidine->Resp Inhibition ROS Increased ROS (Oxidative Stress) Resp->ROS Division Inhibition of Nuclear Division Resp->Division Autophagy Autophagy Induction ROS->Autophagy ROS->Division Autophagy->Division Death Parasite Death Division->Death

Fig. 1: this compound's multi-target mechanism of action on Eimeria.
ROS-Induced Autophagy Signaling Pathway

This diagram details the proposed signaling cascade from mitochondrial disruption to the formation of autophagosomes.

Autophagy_Pathway cluster_mito Mitochondrion cluster_autophagy Autophagy Cascade This compound This compound ETC Electron Transport Chain This compound->ETC Inhibits MMP Decreased Mitochondrial Membrane Potential ETC->MMP Disrupts ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Causes Leakage Stress Oxidative Stress ROS->Stress ATG_Genes Upregulation of ATG5, ATG18 Genes Stress->ATG_Genes Induces ATG8 ATG8 Lipidation (LC3-II equivalent) ATG_Genes->ATG8 Autophagosome Autophagosome Formation ATG8->Autophagosome

Fig. 2: Proposed pathway of this compound-induced autophagy in Eimeria.
Experimental Workflow for In Vitro Sensitivity

This diagram outlines a typical workflow for assessing the effects of this compound on Eimeria merozoites in vitro.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Propagation & Purification of E. tenella Merozoites Culture In Vitro Culture of Merozoites Start->Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Culture->Treatment ROS_Assay ROS Production (DCFH-DA / MitoSOX) Treatment->ROS_Assay MMP_Assay Mitochondrial Potential (JC-10 Assay) Treatment->MMP_Assay Autophagy_Assay Autophagosome Staining (MDC Assay) Treatment->Autophagy_Assay Transcriptomics Transcriptomics (RNA-Seq) Treatment->Transcriptomics Analysis Data Analysis & Quantification ROS_Assay->Analysis MMP_Assay->Analysis Autophagy_Assay->Analysis Transcriptomics->Analysis End Conclusion on Drug Effect Analysis->End

Fig. 3: Workflow for in vitro analysis of this compound's cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on Eimeria tenella merozoites.

Table 1: Effect of this compound on Oxidative Stress and Mitochondrial Health in E. tenella Merozoites Data extracted from Zhang L, et al. (2023).[9]

ParameterThis compound Conc.ObservationMethod
Intracellular ROS 0.5 µg/mLSignificant increase in ROS levelsDCFH-DA Assay
30 µg/mLFurther significant increase in ROS levelsDCFH-DA Assay
Mitochondrial ROS 0.5 µg/mLSignificant increase in mitochondrial ROSMitoSOX Red
30 µg/mLFurther significant increase in mitochondrial ROSMitoSOX Red
Mitochondrial Potential 0.5 µg/mLSignificant decrease in membrane potentialJC-10 Assay
30 µg/mLFurther significant decrease in membrane potentialJC-10 Assay

Table 2: Effect of this compound on Autophagy and Host Cell Cytotoxicity Data extracted from Zhang L, et al. (2023).[9]

ParameterThis compound Conc.ObservationMethod
Autophagosome Formation 0.5 µg/mLSignificant increase in relative fluorescenceMDC Staining
30 µg/mLFurther significant increase in relative fluorescenceMDC Staining
Host Cell Cytotoxicity < 40 µg/mLNo significant inhibition of cell proliferationCCK-8 Assay
(DF-1 Chicken Fibroblasts)≥ 40 µg/mLSignificant inhibition of cell proliferationCCK-8 Assay

Table 3: Inhibition of Respiratory Chain and Pyrimidine Synthesis Enzymes Data extracted from Harder A, & Haberkorn A. (1989). Note: Enzyme sources were mammalian or other parasites, as direct Eimeria enzyme inhibition data is limited.[6]

EnzymeSourceEffect of this compound
Succinate-cytochrome C reductase Mouse Liver MitochondriaReduced Activity
NADH oxidase Mouse Liver MitochondriaReduced Activity
NADH oxidase Ascaris suumReduced Activity
Fumarate reductase Ascaris suumReduced Activity
Dihydroorotate-cytochrome C reductase Mouse LiverInhibitory Effect

Key Experimental Protocols

The following protocols are summarized from methodologies used to investigate the effects of this compound on Eimeria tenella.

Protocol: In Vitro Culture and Treatment of E. tenella Merozoites

This protocol describes the preparation and treatment of second-generation merozoites for subsequent cellular assays.[1][3][9][13]

  • Parasite Propagation: The E. tenella strain is propagated in 1-week-old coccidia-free chickens via oral infection. Oocysts are collected from feces, sporulated in 2.5% potassium dichromate, and sterilized with sodium hypochlorite.

  • Merozoite Purification: Second-generation merozoites are harvested from the ceca of infected chickens (approx. 120h post-infection). The tissue is digested using a solution containing 0.25% trypsin and 0.5% taurodeoxycholic acid to liberate the merozoites.

  • Filtration and Purification: The resulting suspension is filtered through nylon wool and purified using DE-52 cellulose chromatography to obtain a pure, viable merozoite population.

  • Cell Culture Infection (Alternative): Alternatively, immortalized cell lines such as Madin-Darby Bovine Kidney (MDBK) cells are cultured in 24-well plates.[1] Freshly purified sporozoites are used to infect the monolayers, which are incubated at 41°C and 5% CO₂ to allow development into first-generation merozoites.

  • This compound Treatment: Purified merozoites are resuspended in a suitable culture medium (e.g., DMEM). This compound, dissolved in DMSO, is added to the merozoite suspension at various final concentrations (e.g., 0.5 µg/mL to 30 µg/mL). A DMSO-only control is run in parallel.

  • Incubation: The treated merozoites are incubated at 41°C for specified time periods (e.g., 1, 2, 4 hours) before being collected for endpoint analysis.

Protocol: Measurement of Mitochondrial Membrane Potential (JC-10 Assay)

This method quantifies changes in mitochondrial health by measuring the membrane potential.[9][11]

  • Preparation: E. tenella merozoites are treated with this compound as described in Protocol 4.1. A positive control group treated with CCCP (carbonyl cyanide 3-chlorophenylhydrazone, 10 µM) is included to induce depolarization.

  • Staining: After treatment, merozoites are washed and incubated with 10 µM JC-10 dye solution for 30 minutes at 37°C, protected from light.

  • Washing: Cells are washed three times with warm DMEM to remove excess dye.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer or plate reader.

    • Red Fluorescence: J-aggregates (healthy, polarized mitochondria) are measured at Ex/Em ~540/590 nm.

    • Green Fluorescence: J-monomers (unhealthy, depolarized mitochondria) are measured at Ex/Em ~490/525 nm.

  • Analysis: The mitochondrial membrane potential is quantified as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Protocol: Quantification of Reactive Oxygen Species (ROS)

This protocol details the measurement of both total intracellular and mitochondrial-specific ROS.[9][11]

  • Preparation: Merozoites are treated with this compound as per Protocol 4.1. A positive control group treated with H₂O₂ is included.

  • Staining (Intracellular ROS): For total ROS, treated merozoites are incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Staining (Mitochondrial ROS): For mitochondrial-specific ROS, treated merozoites are incubated with 5 µM MitoSOX Red for 15 minutes at 37°C in the dark.

  • Washing: After incubation, cells are washed three times with warm DMEM.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer.

    • DCFH-DA (oxidized): Ex/Em ~485/535 nm.

    • MitoSOX Red: Ex/Em ~510/580 nm.

  • Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in ROS production.

Protocol: Detection of Autophagy (MDC Staining)

This method uses monodansylcadaverine (MDC), a specific marker for autophagic vacuoles, to quantify autophagy.[9][11]

  • Preparation: Merozoites are treated with this compound for the desired time (e.g., 4 hours).

  • Staining: After treatment, merozoites are incubated with 50 µM MDC in DMEM for 1 hour at 37°C.

  • Washing: Cells are washed three times with DMEM.

  • Fluorescence Measurement: The fluorescence intensity of MDC-labeled autophagosomes is measured using a fluorescence spectrophotometer at Ex/Em ~380/525 nm.

  • Analysis: An increase in the relative fluorescence units (RFUs) compared to the control group indicates an induction of autophagy.

References

Molecular Targets of Toltrazuril in Apicomplexan Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril, a triazinetrione derivative, is a potent anticoccidial agent with a broad spectrum of activity against various apicomplexan parasites. Its efficacy stems from a multi-pronged attack on critical cellular processes within the parasite, leading to the disruption of its life cycle and eventual death. This technical guide provides a comprehensive overview of the known and proposed molecular targets of this compound, with a focus on its impact on the parasite's respiratory chain and pyrimidine biosynthesis. This document summarizes available quantitative data, outlines detailed experimental protocols for target identification and characterization, and visualizes the affected pathways using Graphviz diagrams.

Primary Molecular Targets

This compound's mode of action is multifaceted, primarily targeting two essential metabolic pathways in apicomplexan parasites: the mitochondrial respiratory chain and the de novo pyrimidine biosynthesis pathway. This dual mechanism contributes to its high efficacy against all intracellular developmental stages of these parasites.[1]

Interference with the Mitochondrial Respiratory Chain

A primary effect of this compound is the disruption of the parasite's respiratory metabolism.[1] Studies have indicated that this compound inhibits key enzymes within the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and ultimately starving the parasite of energy.[1][2]

The specific enzymes implicated in this process include:

  • NADH Oxidase: This enzyme is a crucial component of the electron transport chain, responsible for the oxidation of NADH and the subsequent transfer of electrons. This compound has been shown to reduce its activity.[2]

  • Fumarate Reductase: Another key enzyme in anaerobic respiration, its inhibition by this compound further disrupts the parasite's energy metabolism.[2]

  • Succinate-Cytochrome C Reductase (Complex II-III): this compound has been observed to decrease the activity of this complex, hindering the electron flow essential for oxidative phosphorylation.[2]

The inhibition of these enzymes leads to a cascade of detrimental effects, including a decrease in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), inducing oxidative stress and autophagy.[3]

Inhibition of Pyrimidine Biosynthesis

Secondary to its effects on the respiratory chain, this compound also targets the de novo pyrimidine biosynthesis pathway.[2] Pyrimidines are essential for the synthesis of nucleic acids (DNA and RNA), and their depletion halts parasite replication and development.

The key enzymes in this pathway affected by this compound are:

  • Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a critical step in pyrimidine synthesis.[4] this compound's inhibitory action on the respiratory chain is thought to indirectly affect DHODH function.[5]

  • dUTP Pyrophosphatase (dUTPase) and Thymidylate Kinase (TMK): In Toxoplasma gondii, transcriptome and metabolome analyses have revealed that this compound treatment leads to a reduction in the transcription levels of dUTPase and TMK.[6][7] This disrupts the stability of the pyrimidine nucleotide pool, further inhibiting DNA synthesis.[6][7]

The combined assault on both energy production and nucleic acid synthesis makes this compound a highly effective antiparasitic agent.

Data Presentation: Pharmacokinetics of this compound and its Metabolites

Parameter This compound (TZR) This compound Sulfoxide (TZR-SO) This compound Sulfone (TZR-SO2) Species Dosage Reference
Cmax 8.18 µg/ml--Pig20 mg/kg (oral)[6]
Tmax 12.0 hr--Pig20 mg/kg (oral)[6]
Half-life 68.9 hr53.2 hr245 hrPig20 mg/kg (oral)[6]
Cmax 25.2 µg/mL--Broiler Chicken20 mg/kg (oral)[8]
Tmax 4.7 h--Broiler Chicken20 mg/kg (oral)[8]
Half-life 10.7 h15.3 h82.9 hBroiler Chicken20 mg/kg (oral)[8]
Cmax 9.03 µg/mL--Piglet(intramuscular)[1]
Tmax 5 days--Piglet(intramuscular)[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the molecular targets of this compound.

Isolation of Apicomplexan Parasite Mitochondria

This protocol describes the general steps for isolating mitochondria from parasite cultures, a prerequisite for studying the effects of this compound on the respiratory chain.

  • Parasite Culture and Harvesting: Cultivate the apicomplexan parasites (e.g., Toxoplasma gondii, Eimeria tenella) in a suitable host cell line until a high level of infection is achieved. Harvest the extracellular parasites by centrifugation.

  • Cell Lysis: Resuspend the parasite pellet in a hypotonic buffer to induce swelling. Lyse the cells using a Dounce homogenizer or by nitrogen cavitation to release the organelles.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet host cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using a Percoll or sucrose density gradient centrifugation.

  • Washing and Resuspension: Wash the final mitochondrial pellet with a suitable buffer and resuspend it for downstream assays.

Enzyme Inhibition Assays

The following are generalized protocols for measuring the inhibitory effect of this compound on key mitochondrial enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, NADH as the substrate, and varying concentrations of this compound.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Reaction Mixture: Prepare an anaerobic reaction buffer containing isolated mitochondria, succinate as the electron donor, fumarate as the electron acceptor, and a redox indicator (e.g., benzyl viologen). Add varying concentrations of this compound.

  • Spectrophotometric Measurement: Monitor the reduction of the redox indicator at its specific wavelength.

  • Data Analysis: Calculate the rate of fumarate reduction and determine the IC50 of this compound.

Analysis of Pyrimidine Biosynthesis Inhibition

This protocol outlines a method to assess the impact of this compound on the de novo pyrimidine synthesis pathway.

  • Metabolic Labeling: Incubate parasite cultures with a radiolabeled precursor of pyrimidine synthesis (e.g., [14C]-aspartate or [3H]-orotic acid) in the presence and absence of this compound.

  • Extraction of Nucleotides: After incubation, lyse the parasites and extract the nucleotide pool using perchloric acid.

  • Chromatographic Separation: Separate the radiolabeled pyrimidine nucleotides from the precursor and other metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabel incorporated into the pyrimidine nucleotides using liquid scintillation counting or by monitoring the radioactivity of the HPLC eluate.

  • Data Analysis: Compare the incorporation of the radiolabel in this compound-treated and untreated parasites to determine the extent of inhibition.

Transcriptome and Metabolome Analysis

These high-throughput techniques provide a global view of the cellular response to this compound treatment.

  • Sample Preparation: Treat parasite cultures with this compound for various time points. Isolate total RNA from the parasites.

  • Library Preparation: Construct cDNA libraries from the extracted RNA.

  • Sequencing: Sequence the cDNA libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the parasite's reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound.

  • Sample Preparation: Treat parasite cultures with this compound. Quench the metabolism rapidly and extract the metabolites.

  • Mass Spectrometry: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Identify and quantify the metabolites. Compare the metabolic profiles of treated and untreated parasites to identify pathways perturbed by this compound.

Visualization of Affected Pathways

The following diagrams, generated using the DOT language, illustrate the proposed molecular targets of this compound within the key metabolic pathways of apicomplexan parasites.

Toltrazuril_ETC_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII FumarateReductase Fumarate Reductase CoQ->FumarateReductase CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexI Inhibits (NADH Oxidase activity) This compound->ComplexIII Inhibits (Succinate-Cytochrome C Reductase activity) This compound->FumarateReductase Inhibits

Caption: this compound's impact on the mitochondrial electron transport chain.

Toltrazuril_Pyrimidine_Inhibition cluster_Pathway De Novo Pyrimidine Biosynthesis Precursors Glutamine + CO2 + ATP CarbamoylPhosphate Carbamoyl Phosphate Precursors->CarbamoylPhosphate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA DHODH Dihydroorotate Dehydrogenase (DHODH) TMK Thymidylate Kinase (TMK) dUTPase dUTP Pyrophosphatase (dUTPase) This compound This compound This compound->DHODH Inhibits (indirectly) This compound->TMK Reduces transcription This compound->dUTPase Reduces transcription

References

The Journey of Toltrazuril in Poultry: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate processes that govern a drug's behavior in the target species is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of toltrazuril, a key anticoccidial agent in the poultry industry. Through a comprehensive review of experimental data, this document elucidates the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites in broiler chickens.

This compound is a triazinetrione derivative widely used for the control of coccidiosis in poultry. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the active compounds at the site of action within the bird's system. This guide synthesizes findings from various studies to present a detailed picture of this compound's behavior post-administration.

Pharmacokinetic Profile of this compound and its Metabolites

Oral administration of this compound to broiler chickens leads to its absorption and subsequent appearance in the plasma. The parent compound is then metabolized into two major metabolites: this compound sulfoxide (TZR-SO) and this compound sulfone (TZR-SO2). The pharmacokinetic parameters of this compound and its metabolites have been characterized in several studies, with key quantitative data summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following a Single Oral Administration
Dose (mg/kg)Cmax (µg/mL)Tmax (h)t½β (h)Reference
1016.45.010.6[1]
2025.24.710.7[1]
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Broiler Chickens Following a Single Oral Administration
Dose (mg/kg)MetaboliteCmax (µg/mL)Tmax (h)t½β (h)Reference
10TZR-SO--14.8[1]
10TZR-SO2--80.3[1]
20TZR-SO--15.3[1]
20TZR-SO2--82.9[1]

Note: Cmax and Tmax for metabolites were not explicitly stated in the provided search results.

Following repeated oral administration, this compound's peak concentration in the blood is reached within a few hours. One study involving repeated oral administration of 7 mg/kg body weight for two consecutive days found that the maximum serum concentration (Cmax) was 6.56 and 6.70 μg/ml, reached at a Tmax of 2.56 and 2.59 hours after the first and second doses, respectively[2]. The elimination half-life (t1/2β) was reported to be 14.92 and 16.19 hours, with mean residence times (MRT) of 21.33 and 23.14 hours after the first and second doses, respectively[2].

Tissue Distribution and Residue Depletion

The distribution of this compound and its metabolites into various tissues is a critical aspect for both efficacy and food safety. Studies have shown that this compound and its metabolites distribute to various edible tissues in poultry. The highest concentrations are typically found in the liver and kidney, followed by muscle and fat[2].

This compound sulfone is considered the marker residue for this compound in poultry tissues[3]. Residue depletion studies are crucial for establishing withdrawal periods to ensure that the levels of these compounds in edible tissues fall below the maximum residue limits (MRLs) before the birds enter the food chain. No this compound residues were detected in tissues and plasma after 8 days following a repeated oral administration of 7 mg/kg for two days[2].

Table 3: Tissue Concentration of this compound (µg/g) in Broiler Chickens After Repeated Oral Administration of 7 mg/kg b.w. for Two Consecutive Days
Time after 2nd doseLiverKidneyMuscleFat
Day 15.8 ± 0.46.2 ± 0.53.1 ± 0.22.5 ± 0.2
Day 33.2 ± 0.33.5 ± 0.31.8 ± 0.11.4 ± 0.1
Day 51.5 ± 0.11.7 ± 0.20.8 ± 0.050.6 ± 0.04
Day 70.4 ± 0.020.5 ± 0.030.2 ± 0.010.1 ± 0.01
Day 8NDNDNDND
Source: Adapted from a study on this compound tissue residue in broiler chickens[2]. ND = Not Detected.

Metabolic Pathway of this compound

This compound undergoes biotransformation in the chicken's body, primarily through oxidation. The parent compound is first metabolized to this compound sulfoxide (TZR-SO), which is a short-lived intermediate[1]. This is then further oxidized to the more stable and persistent metabolite, this compound sulfone (TZR-SO2)[1]. The prolonged elimination half-life of this compound sulfone contributes to the persistent clinical efficacy of the parent drug[1].

This compound Metabolism This compound This compound TZR_SO This compound Sulfoxide (TZR-SO) This compound->TZR_SO Oxidation TZR_SO2 This compound Sulfone (TZR-SO2) TZR_SO->TZR_SO2 Oxidation

Metabolic pathway of this compound in poultry.

Experimental Protocols

Accurate and reliable quantification of this compound and its metabolites is essential for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Experimental Workflow for Pharmacokinetic Analysis

Experimental Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis DrugAdmin Drug Administration (Oral Gavage) BloodSample Blood Sampling (Serial Collection) DrugAdmin->BloodSample TissueSample Tissue Collection (at specified time points) BloodSample->TissueSample PlasmaSep Plasma/Serum Separation BloodSample->PlasmaSep TissueHom Tissue Homogenization TissueSample->TissueHom Extraction Solvent Extraction PlasmaSep->Extraction TissueHom->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup HPLC HPLC-UV or LC-MS/MS Analysis Cleanup->HPLC DataAcq Data Acquisition HPLC->DataAcq PK_Analysis Pharmacokinetic Modeling DataAcq->PK_Analysis Residue_Calc Residue Calculation DataAcq->Residue_Calc

General experimental workflow for a this compound pharmacokinetic study.

1. Animal Studies:

  • Animals: Broiler chickens of a specific age and weight are typically used. They are housed in controlled environments and provided with feed and water ad libitum.

  • Drug Administration: this compound is administered orally, often as a solution via gavage, at a specified dose[2].

  • Sample Collection: Blood samples are collected at predetermined time points post-administration from a wing vein. For tissue residue studies, birds are euthanized at various time points, and target tissues (liver, kidney, muscle, fat, skin) are collected[2]. Samples are stored at -20°C or lower until analysis.

2. Sample Preparation:

  • Plasma/Serum: Blood samples are centrifuged to separate plasma or serum.

  • Tissue: Tissue samples are homogenized.

  • Extraction: Acetonitrile is a common solvent used for the extraction of this compound and its metabolites from plasma and tissue homogenates[2]. The mixture is typically vortexed and centrifuged.

  • Clean-up: The supernatant from the extraction step may undergo a clean-up procedure to remove interfering substances. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

3. Analytical Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is commonly used[2].

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often employed[2].

    • Flow Rate: A typical flow rate is 1 mL/min[2].

    • Detection: UV detection at a wavelength of around 242-254 nm is used for quantification[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • This method offers higher sensitivity and selectivity for the simultaneous determination of this compound and its metabolites.

    • Electrospray ionization (ESI) in negative or positive mode is used.

    • Specific precursor-to-product ion transitions are monitored for each analyte for accurate quantification.

4. Data Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

  • Residue depletion curves are generated from tissue concentration data to determine withdrawal times.

Conclusion

The pharmacokinetic profile of this compound in poultry is characterized by good oral absorption, extensive metabolism to sulfoxide and sulfone derivatives, and a wide distribution to edible tissues. The long half-life of the active metabolite, this compound sulfone, contributes significantly to the drug's sustained efficacy against coccidia. A thorough understanding of these pharmacokinetic and metabolic processes, supported by robust analytical methodologies, is crucial for the effective and safe use of this compound in the poultry industry, ensuring both animal health and consumer safety.

References

In Vitro Activity Spectrum of Toltrazuril Against Protozoa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Toltrazuril, a triazinetrione anticoccidial agent, against a range of protozoan parasites. The document details the drug's mechanism of action, summarizes its efficacy through quantitative data, outlines common experimental protocols, and provides visual representations of cellular pathways and experimental workflows.

Mechanism of Action

This compound is a broad-spectrum antiprotozoal agent effective against various intracellular protozoan parasites, particularly those belonging to the phylum Apicomplexa.[1][2] Its mode of action is multifaceted, primarily targeting key cellular processes essential for parasite replication and survival.[1] this compound is effective against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1]

The primary mechanisms of action include:

  • Disruption of Nuclear Division: this compound interferes with the division of the parasite's nucleus, which inhibits cytokinesis and prevents the successful replication and maturation of schizonts and microgamonts.[1][2][3] This leads to the formation of multinucleated schizonts.[3]

  • Interference with Mitochondrial Respiration: The drug impairs the activity of mitochondria, the site of the parasite's respiratory metabolism.[1][4] Specifically, it has been shown to reduce the activity of enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.[4] This disrupts the parasite's energy metabolism.[1] Recent studies on Eimeria tenella have shown that this compound treatment leads to a decrease in the mitochondrial membrane potential and induces the production of reactive oxygen species (ROS), causing oxidative stress.[3]

  • Damage to Other Organelles: Treatment with this compound induces significant morphological changes within the parasite. It causes swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus.[1][5] Furthermore, it has been observed to cause destruction of the apicoplast in Neospora caninum.[3]

  • Induction of Autophagy: In Eimeria tenella, this compound has been shown to induce autophagy, a cellular process of self-degradation, likely as a consequence of the oxidative stress it causes.[3]

  • Inhibition of Pyrimidine Synthesis: this compound has a secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase, which is crucial for nucleic acid synthesis.[4]

Toltrazuril_Mechanism_of_Action cluster_parasite Protozoan Parasite Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiratory Chain Enzymes Nucleus Nucleus This compound->Nucleus Inhibits Nuclear Division (Karyokinesis) ER_Golgi Endoplasmic Reticulum & Golgi Apparatus This compound->ER_Golgi Causes Swelling & Vacuolization Apicoplast Apicoplast This compound->Apicoplast Induces Damage Pyrimidine Pyrimidine Synthesis This compound->Pyrimidine Inhibits Enzymes (Secondary Effect) ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Leads to Autophagy Autophagy ROS->Autophagy Induces

Caption: Proposed mechanism of action of this compound in protozoan parasites.

In Vitro Activity Spectrum

This compound has demonstrated a broad spectrum of activity against numerous protozoan parasites in vitro. The following tables summarize the quantitative data available from various studies.

Table 1: In Vitro Activity of this compound against Eimeria spp.

Parasite SpeciesStrainHost Cell LineDrug ConcentrationEffectReference
Eimeria tenella-MDBK cellsNot specifiedPotentiated by pyrimethamine, trimethoprim, or sulfadimidine in killing schizonts.[4]
Eimeria tenella--0.5 µg/mLAltered gene transcription profiles after 4 hours of treatment.[3] Downregulated cell cycle-related genes and upregulated protein hydrolysis and redox-related genes.[6][7][3][6][7]
Eimeria tenella--10 mg/LIn vivo study showed it inhibits the development of schizonts.[8]
Eimeria brunetti--75 ppmIn vivo study showed efficacy when administered in drinking water.[9]

Table 2: In Vitro Activity of this compound against Toxoplasma gondii

StrainHost Cell LineDrug ConcentrationEffectReference
ME49BeWo Trophoblastic Cells12.5 µg/mLDecreased the percentage of infected cells.[10][11]
RHHuman Foreskin FibroblastsNot specifiedA solid dispersion formulation of this compound showed significantly higher efficacy than this compound alone.[12]

Table 3: In Vitro Activity of this compound against Neospora caninum

StrainHost Cell LineDrug ConcentrationEffectReference
NC-1-30 µg/mLA 10-day treatment was sufficient to distinguish between live and dead parasites using NcGRA2-RT-real time PCR.[5]
--Not specifiedDemonstrated antiparasitic activity in cell culture-based assays.[13][14]

Table 4: In Vitro Activity of this compound against Cryptosporidium parvum

StrainHost Cell LineDrug ConcentrationEffectReference
--1, 10, 20, 60, 100 µg/mLDose-dependent efficacy against oocysts, with 100 µg/mL being the most effective concentration.[5][15] Showed a synergistic effect when mixed with Monensin.[15][16][5][15][16]
--20 µMShowed significant anticryptosporidial activity.[16][17][18]

Table 5: In Vitro Activity of this compound against Other Protozoa

Parasite SpeciesStrainHost Cell Line / SystemDrug ConcentrationEffectReference
Cystoisospora suisField Isolate (Holland-I)-20 mg/kg & 30 mg/kg (in vivo)Showed resistance, with no significant effect on oocyst excretion or diarrhea.[19]
Theileria orientalis (Ikeda genotype)-In vivo (calves)15 mg/kgNo significant impact on the level of parasitaemia up to 3 weeks post-infection.[20][21]
Babesia spp. & Theileria equi-In vitro cultureNot specifiedThe related trifluralin analogues showed inhibitory effects. While this compound was not directly tested in this study, it highlights a potential area for investigation.[22][23]

Experimental Protocols

The in vitro assessment of this compound's efficacy involves several key steps, from parasite and host cell culture to the final determination of antiparasitic activity. While specific details may vary between studies, a general workflow can be outlined.

General Experimental Workflow for In Vitro this compound Efficacy Testing

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Host Cell Culture (e.g., MDBK, Vero, HFF cells) Seed in multi-well plates D 4. Infection Infect host cell monolayers with a defined number of parasites A->D B 2. Parasite Preparation (e.g., Sporozoite excystation, Tachyzoite purification) B->D C 3. Drug Preparation Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium E 5. Treatment Add different concentrations of This compound to the infected cultures. Include untreated and solvent controls. C->E D->E F 6. Incubation Incubate for a specific period (e.g., 24, 48, 72 hours) under controlled conditions (e.g., 37-41°C, 5% CO2) E->F G 7. Assessment of Parasite Viability/ Proliferation (Choose one or more) F->G G_sub Microscopy (Giemsa staining, counting parasites/plaques) Molecular Methods (qPCR to quantify parasite DNA) Biochemical Assays (e.g., LDH, MTT for host cell cytotoxicity) Fluorescence Assays (e.g., SYBR Green for parasite proliferation) H 8. Data Analysis Calculate IC50/EC50 values, percentage inhibition, and statistical significance G_sub->H

References

A Technical Guide to the Structure-Activity Relationship of Toltrazuril and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril, a symmetric triazinetrione, is a cornerstone in veterinary medicine for the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its efficacy stems from its ability to disrupt critical metabolic pathways within the parasite. Understanding the relationship between the molecular structure of this compound and its biological activity is paramount for the development of new, more potent derivatives and for managing the growing challenge of drug resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its primary metabolite ponazuril, and novel triazine derivatives. It includes a detailed examination of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a broad-spectrum anticoccidial agent widely used for the prevention and treatment of coccidiosis in poultry and other livestock. It belongs to the triazine class of compounds, characterized by a 1,3,5-triazinane-2,4,6-trione core. This compound is effective against all intracellular developmental stages of coccidia, making it a highly effective tool for controlling the parasite's life cycle.

Upon administration, this compound is metabolized in the host animal to its major active metabolite, this compound sulfone, also known as ponazuril. Ponazuril itself is a potent antiprotozoal medication used to treat various protozoal infections in animals, including equine protozoal myeloencephalitis (EPM). The structural difference between this compound and ponazuril is the oxidation of the trifluoromethylthio group to a trifluoromethylsulfonyl group, a modification that retains significant biological activity.

Mechanism of Action

The anticoccidial effect of this compound is multifaceted, targeting key cellular processes within the parasite. Its primary mode of action involves the disruption of the mitochondrial respiratory chain and the inhibition of enzymes crucial for pyrimidine synthesis.

Specifically, this compound has been shown to inhibit enzymes such as succinate-cytochrome C reductase and NADH oxidase. This interference with the respiratory chain disrupts the parasite's energy metabolism. Furthermore, this compound affects enzymes involved in pyrimidine synthesis, like dihydroorotate dehydrogenase, which are essential for the production of nucleic acids required for parasite replication. This dual-pronged attack on both energy production and DNA/RNA synthesis ultimately leads to the death of the parasite at various stages of its intracellular development. The combination of this compound with trimethoprim, which also targets folate synthesis pathways, can enhance this effect.

Toltrazuril_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of this compound cluster_Mitochondrion Parasite Mitochondrion This compound This compound RespChain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) This compound->RespChain Inhibits PyrSynth Pyrimidine Synthesis Enzymes (e.g., dihydroorotate dehydrogenase) This compound->PyrSynth Inhibits Energy ATP Production (Energy Metabolism) RespChain->Energy NucleicAcid Nucleic Acid Synthesis (DNA/RNA) PyrSynth->NucleicAcid Replication Parasite Replication & Nuclear Division Energy->Replication Required for NucleicAcid->Replication Required for Death Parasite Death Replication->Death Disruption leads to

Figure 1: Proposed Mechanism of Action of this compound

Structure-Activity Relationship of this compound and Novel Triazine Derivatives

While extensive SAR studies on a wide range of this compound derivatives are not abundant in publicly available literature, research into new triazine compounds has provided valuable insights. A study comparing the parent compound Nitromezuril with its active metabolites, Aminomizuril (AZL) and Ethanamizuril (EZL), against various Eimeria species offers a clear view of how structural modifications impact anticoccidial activity.

The key structural components of these derivatives are:

  • This compound: Features a trifluoromethylthio (-SCF₃) group on the phenoxy ring.

  • Ponazuril (this compound Sulfone): The thio group is oxidized to a sulfone (-SO₂CF₃).

  • Nitromezuril, AZL, and EZL: These newer derivatives feature different substituents at the C4 position of the phenol ring, highlighting the importance of this position for biological function.

Quantitative Comparison of Anticoccidial Activity

The efficacy of these compounds was evaluated in vivo using the Anticoccidial Index (ACI), a composite score where a higher value (approaching 200) indicates greater activity. The data demonstrates that while the metabolites AZL and EZL are highly effective, they require a higher dosage than the parent compound, Nitromezuril, to achieve equivalent efficacy, suggesting that the increased polarity of the metabolites may reduce their activity.

CompoundStructure / Key ModificationDosage (in feed)Target Eimeria SpeciesAnticoccidial Index (ACI)Reference
This compound -SCF₃ group7 mg/kg (in water)E. tenella>180 (effective control)
Nitromezuril Parent Compound3 mg/kgE. tenella, E. necatrix, E. acervulina, E. maxima~185-195
Aminomizuril (AZL) Metabolite of Nitromezuril10 mg/kgE. tenella, E. necatrix, E. acervulina, E. maxima~185-195
Ethanamizuril (EZL) Metabolite of Nitromezuril10 mg/kgE. tenella, E. necatrix, E. acervulina, E. maxima~185-195

Note: ACI values are approximated from the study by Xue et al. (2019). This compound data is from a separate study and is provided for a general efficacy comparison.

Key SAR Insights

The comparison between these triazine derivatives reveals critical SAR trends.

SAR_Insights Figure 2: Key Structure-Activity Relationship Insights cluster_SAR Structural Modifications & Effects Core Triazinetrione Core Mod1 Modification at C4 of Phenol Ring (e.g., -SCF₃ vs. other groups) Core->Mod1 Key Site Mod2 Oxidation of Sulfur (this compound -> Ponazuril) Core->Mod2 Site Mod3 Metabolism to More Polar Compounds (Nitromezuril -> AZL/EZL) Core->Mod3 Site Result1 Critical for Biological Function Mod1->Result1 Impacts Result2 Activity is Retained Mod2->Result2 Leads to Result3 Decreased Potency (Higher dosage required) Mod3->Result3 Leads to

Figure 2: Key Structure-Activity Relationship Insights
  • C4-Phenol Substituent is Critical: The activity of novel derivatives like Nitromezuril underscores that the substituent at the C4 position of the phenoxy group is a key determinant of biological function.

  • Sulfur Oxidation is Tolerated: The conversion of this compound (-SCF₃) to its active metabolite ponazuril (-SO₂CF₃) shows that oxidation at the sulfur atom is well-tolerated and maintains potent anticoccidial activity.

  • Increased Polarity Decreases Potency: The observation that the metabolites AZL and EZL require a higher dose than their parent compound suggests that increasing the polarity of the molecule can lead to a decrease in potency, possibly due to altered absorption, distribution, or target interaction.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from commercially available materials.

Step 1: Synthesis of 1-methyl-3-[3-methyl-4-(4-trifluoromethylthio-phenoxy)-phenyl]-urea

  • To a 500 mL four-neck round bottom flask, add 29.9 g of 3-methyl-4-(4-trifluoromethylthio-phenoxy)-aniline and 180 mL of toluene.

  • Add 16.8 g of methylcarbamoyl chloride.

  • Heat the reaction mixture to 60°C for 3 hours, monitoring completion with Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and slowly add 1M NaOH to adjust the pH to 7.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.

  • Combine the toluene layers and evaporate the solvent under reduced pressure to obtain the crude urea intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the crude urea product from Step 1 in 30 mL of acetone and stir for 30 minutes at room temperature.

  • Add 18 g of acetic acid dropwise over 60 minutes.

  • Slowly add 88 mL of a sodium cyanate aqueous solution (110 g/L) dropwise over 1.5 hours.

  • Raise the temperature to 40°C and continue the reaction for 8 hours, during which a milky white solid will precipitate.

  • Cool the reaction to 10°C, add 100 mL of water, and filter the solid.

  • The crude product is then purified by recrystallization to yield pure this compound.

In Vivo Evaluation of Anticoccidial Activity (ACI Assay)

This protocol is standard for evaluating the efficacy of anticoccidial drugs in a broiler chicken model.

ACI_Workflow Figure 3: Experimental Workflow for ACI Determination Start Start: Day-old Broiler Chicks Grouping 1. Grouping & Acclimatization (e.g., Uninfected, Infected Control, Medicated) Start->Grouping Medication 2. Administer Medicated Feed (Starting 2 days before infection) Grouping->Medication Infection 3. Oral Inoculation (Sporulated Eimeria oocysts) Medication->Infection Monitoring 4. Monitor for 7-9 Days Post-Infection (Weight gain, mortality, fecal oocyst counts) Infection->Monitoring Necropsy 5. Necropsy & Lesion Scoring (Cecal/intestinal lesions scored 0-4) Monitoring->Necropsy Calculation 6. Calculate Anticoccidial Index (ACI) Necropsy->Calculation End End: Efficacy Determined Calculation->End

Figure 3: Experimental Workflow for ACI Determination
  • Animal Model: Day-old broiler chickens are housed in a coccidia-free environment and divided into experimental groups (e.g., non-infected non-medicated, infected non-medicated, infected medicated).

  • Drug Administration: The test compound (e.g., Nitromezuril, AZL, EZL) is incorporated into the feed at a specified concentration (e.g., 3 mg/kg or 10 mg/kg). Medicated feed is provided starting two days prior to infection.

  • Infection: Each bird in the infected groups is orally inoculated with a suspension of sporulated Eimeria oocysts (e.g., E. tenella).

  • Data Collection: For 7-9 days post-infection, key parameters are recorded:

    • Survival Rate

    • Body Weight Gain

    • Fecal Oocyst Shedding (oocysts per gram of feces)

    • Intestinal Lesion Scores (scored on a scale of 0 to 4 at necropsy).

  • ACI Calculation: The Anticoccidial Index is calculated using the following formula:

    • ACI = (Relative Weight Gain % + Survival Rate %) - (Lesion Index + Oocyst Index)

    • An ACI score >180 is considered excellent, 160-179 is good, 120-159 is moderate, and <120 is poor efficacy.

Conclusion

The structure-activity relationship of this compound and its analogs is anchored in the integrity of the triazinetrione core and is significantly influenced by substituents on the terminal phenoxy ring. The development of derivatives like ponazuril and nitromezuril has confirmed that modifications, particularly at the C4 position of the phenol ring and the sulfur moiety, can maintain or modulate the potent anticoccidial activity. Key findings indicate that while oxidation of the sulfur atom is tolerated, increasing the polarity through metabolic changes may reduce compound potency, necessitating higher dosages for equivalent effect. Future drug development efforts should focus on synthesizing novel derivatives with modifications at these key positions to enhance potency, broaden the spectrum of activity, and overcome emerging resistance, ensuring the continued viability of this critical class of anticoccidial agents.

The Intracellular Impact of Toltrazuril: A Technical Guide to its Antiparasitic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the triazinetrione anticoccidial agent, toltrazuril, on the intracellular development of apicomplexan parasites, primarily of the genus Eimeria. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the drug's mechanism of action, presents quantitative efficacy data, details relevant experimental methodologies, and visualizes the affected cellular pathways.

Executive Summary

This compound is a broad-spectrum antiprotozoal drug highly effective against all intracellular stages of coccidian parasites, a characteristic that distinguishes it from many other anticoccidial agents.[1] Its primary mechanism involves the disruption of critical cellular processes, including nuclear division and mitochondrial respiratory metabolism, leading to significant morphological and biochemical damage to the parasite.[1][2] This guide elucidates these effects, providing a comprehensive overview of the drug's potent impact on parasite viability and replication.

Mechanism of Action: A Multi-pronged Cellular Assault

This compound and its primary metabolite, this compound sulfone (ponazuril), exert a lethal effect on parasites by targeting multiple fundamental cellular processes. The drug is effective against all intracellular developmental stages, including schizonts, microgametes, and macrogametes.[1][3][4]

Ultrastructural and Morphological Changes

Treatment with this compound induces profound and irreversible damage to the parasite's subcellular architecture. Key observed effects include:

  • Organelle Swelling: Significant swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus are consistently reported.[1][5] The perinuclear space also becomes considerably enlarged.[6][7]

  • Mitochondrial Damage: The drug interferes with mitochondrial activity, impairing the parasite's respiratory metabolism and leading to structural damage.[1][6]

  • Nuclear Division Abnormalities: this compound disrupts the division of the parasite's nucleus, a critical step for replication and maturation.[1][2][5] This is particularly evident in the disturbance of nuclear division in schizonts and microgamonts.[8]

  • Apicoplast Damage: The apicoplast, a vital organelle in apicomplexan parasites, is also a target of this compound, with studies noting significant damage following treatment.[6]

Biochemical Pathway Disruption

This compound's primary mode of action is the impairment of key enzymatic pathways essential for parasite survival.

  • Inhibition of Respiratory Chain Enzymes: The drug has been shown to reduce the activity of enzymes in the mitochondrial respiratory chain, such as succinate-cytochrome C reductase, NADH oxidase, and fumarate reductase.[6][9][10] This disruption of energy metabolism is a cornerstone of its parasiticidal effect.

  • Impact on Pyrimidine Synthesis: this compound also demonstrates a secondary, albeit weaker, inhibitory effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase.[9][11]

  • Induction of Oxidative Stress and Autophagy: Recent transcriptomic studies have revealed that this compound treatment upregulates the expression of redox-related genes.[6][12] This leads to elevated levels of reactive oxygen species (ROS), causing significant oxidative stress within the parasite and subsequently triggering autophagy.[6][10][13]

Toltrazuril_Cellular_Targets cluster_parasite Parasite Intracellular Stage cluster_resp_chain Respiratory Chain Mitochondrion Mitochondrion Succinate-Cytochrome C\nReductase Succinate-Cytochrome C Reductase Apicoplast Apicoplast Nucleus Nucleus ER_Golgi Endoplasmic Reticulum & Golgi Apparatus NADH Oxidase NADH Oxidase Fumarate Reductase Fumarate Reductase This compound This compound This compound->Mitochondrion Impairs Activity This compound->Apicoplast Induces Damage This compound->Nucleus Disrupts Division This compound->ER_Golgi Induces Swelling

Caption: Cellular targets of this compound within the parasite.

Toltrazuril_Downstream_Effects This compound This compound Treatment Resp_Chain Respiratory Chain Inhibition This compound->Resp_Chain Redox_Upregulation Upregulation of Redox-Related Genes This compound->Redox_Upregulation Cell_Cycle_Downregulation Downregulation of Cell Cycle Genes This compound->Cell_Cycle_Downregulation Cell_Damage Cellular Damage (Organelle Swelling) This compound->Cell_Damage ROS Increased Reactive Oxygen Species (ROS) Resp_Chain->ROS Redox_Upregulation->ROS Division_Inhibition Inhibition of Parasite Division Cell_Cycle_Downregulation->Division_Inhibition Autophagy Autophagy ROS->Autophagy Parasite_Death Parasite Death Division_Inhibition->Parasite_Death Autophagy->Parasite_Death Cell_Damage->Parasite_Death

Caption: Downstream biochemical effects of this compound treatment.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified in numerous in vivo and in vitro studies across various host and parasite species. The data consistently demonstrate a significant reduction in parasite load and clinical signs of coccidiosis.

Host SpeciesParasite SpeciesDosageEfficacy MetricResultReference
LambsEimeria spp. (natural infection)20 mg/kg (single oral dose)Fecal Oocyst Count Reduction (FOCR) %99.50% reduction at day 7[8]
Goats (Kids)Eimeria spp. (natural infection)25 mg/kg/day (2 consecutive days)Oocysts Per Gram (OPG) of fecesReduction from 8350 ± 4009 to 0-250 OPG[14][15]
RabbitsEimeria spp. (natural infection)5 mg/kg BW (2 consecutive days)OPG Reduction %67.6%[16]
MiceEimeria vermiformis15 mg/kg (single oral dose)Oocyst ExcretionSignificant reduction vs. untreated control[4][17]
Broiler ChickensEimeria spp.7 mg/kg BW (in drinking water)Coccidial Lesions & Oocyst SheddingSuccessful control of coccidiosis[18]
In VitroNeospora caninum30 µg/mLParasite Viability (NcGRA2-RT-real time PCR)10-day treatment sufficient for elimination[5]
In VitroEimeria tenella (merozoites)0.5 µg/mLGene ExpressionDownregulation of cell cycle genes[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo evaluation of this compound.

In Vitro Transcriptional Analysis of Eimeria tenella

This protocol is based on the methodology used to assess the genetic response of E. tenella to this compound.[12]

  • Parasite Preparation: Isolate and purify Eimeria tenella merozoites from infected chickens.

  • Cell Culture and Treatment: Culture merozoites in vitro. Treat the cultures with 0.5 µg/mL this compound. Establish separate culture groups for different time points (e.g., 0, 1, 2, and 4 hours).

  • RNA Extraction: At each designated time point, harvest the parasites and extract total RNA using a suitable commercial kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (RNA-seq) to obtain gene transcription profiles for each time point.

  • Data Analysis: Compare the gene expression profiles of the treated groups against the 0-hour control group. Identify differentially expressed genes (e.g., cell cycle-related, redox-related genes) to elucidate the drug's molecular mechanism.

In Vivo Efficacy Trial in a Murine Model of Coccidiosis

This protocol is adapted from studies evaluating this compound efficacy against Eimeria vermiformis in mice.[4][17]

  • Animal Model: Utilize a suitable strain of laboratory mice. House the animals in a controlled environment.

  • Infection: Orally inoculate each mouse with a standardized dose of sporulated Eimeria vermiformis oocysts (e.g., 1,000 oocysts per mouse).

  • Treatment: At a specified time post-infection (e.g., day 3), divide the mice into treatment and control groups. Orally administer this compound at the desired dose (e.g., 15 mg/kg) to the treatment group. The control group receives a placebo vehicle.

  • Monitoring and Data Collection:

    • Oocyst Shedding: Collect fecal samples daily and quantify the number of oocysts per gram (OPG) using a modified McMaster technique.

    • Body Weight: Monitor and record the body weight of each mouse throughout the experiment as an indicator of health.

    • Immune Response (Optional): At the end of the study, collect spleens and mesenteric lymph nodes to analyze T-cell populations (CD4+, CD8+) via flow cytometry.

  • Statistical Analysis: Compare the oocyst counts, body weight gain, and immunological parameters between the this compound-treated and control groups to determine the drug's efficacy.

Experimental_Workflow_InVivo cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis A Animal Acclimation (Laboratory Mice) B Oral Inoculation (e.g., 1,000 E. vermiformis oocysts) A->B C Randomization into Groups (Day 3 post-infection) D1 Treatment Group: Oral this compound (e.g., 15 mg/kg) C->D1 D2 Control Group: Placebo Vehicle C->D2 E Daily Fecal Collection & Oocyst Counting (OPG) D1->E D2->E H Statistical Comparison (Treated vs. Control) E->H F Body Weight Measurement F->H G Endpoint Analysis (e.g., Histopathology, Immunology) G->H

Caption: General experimental workflow for an in vivo efficacy trial.

Conclusion

This compound remains a highly effective and critical tool for the control of coccidiosis in veterinary medicine. Its comprehensive mechanism of action, targeting multiple intracellular stages and disrupting fundamental cellular and biochemical pathways, ensures potent parasiticidal activity. The drug interferes with organelle function, particularly the mitochondrion and endoplasmic reticulum, inhibits the parasite's respiratory chain, disrupts nuclear division, and induces lethal oxidative stress. The quantitative data and established experimental protocols summarized in this guide provide a robust framework for future research and development in the field of antiparasitic therapeutics.

References

Cellular Uptake and Distribution of Toltrazuril in Host Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril is a triazinetrione derivative widely employed in veterinary medicine as a potent anticoccidial agent. Its efficacy relies on its ability to target intracellular stages of protozoan parasites, primarily of the Eimeria and Cystoisospora genera. This necessitates its absorption by the host, distribution to infected tissues, and subsequent uptake into host cells. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake, tissue distribution, and pharmacokinetics of this compound and its primary metabolites. Quantitative data from key studies in swine, poultry, and cattle are summarized, detailed experimental protocols for residue analysis are provided, and relevant biological pathways are visualized to offer a thorough resource for the scientific community.

Pharmacokinetics and Metabolism

Upon administration, this compound (TZR) is absorbed and rapidly metabolized into two key derivatives: this compound Sulfoxide (TZR-SO) and this compound Sulfone (TZR-SO2).[1] TZR-SO is a short-lived intermediate, which is then oxidized into the more stable and highly persistent TZR-SO2.[1] This sulfone metabolite is considered the most suitable marker for residue studies as it is the major metabolite detected in all edible tissues and possesses a long terminal half-life, contributing to the persistent clinical efficacy of the drug.[1][2]

The metabolic conversion of this compound is a critical aspect of its pharmacological profile, transforming the parent compound into a long-lasting active metabolite.

Toltrazuril_Metabolism TZR This compound (Parent Drug) TZR_SO This compound Sulfoxide (Intermediate Metabolite) TZR->TZR_SO Oxidation TZR_SO2 This compound Sulfone (Active Metabolite) TZR_SO->TZR_SO2 Oxidation

Figure 1: Metabolic pathway of this compound in host systems.

Cellular Uptake Mechanisms

This compound's mechanism of action is predicated on its ability to affect all intracellular developmental stages of the coccidian parasite, including schizonts and gametes.[1][3] This implies that the drug must first cross the host cell membrane to reach the parasite residing within. The precise molecular transporters or pathways responsible for this compound's entry into host intestinal cells are not yet fully elucidated. However, based on the general principles of cellular transport for xenobiotics, uptake likely occurs via one or more common endocytic pathways.[4] These pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, are responsible for internalizing extracellular materials into vesicles.[4][5]

Once inside the host cell, this compound exerts its effect directly on the parasite by disrupting nuclear division, interfering with mitochondrial respiratory enzymes, and causing morphological damage to the endoplasmic reticulum and Golgi apparatus.[6][7]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm This compound This compound path1 Clathrin-mediated This compound->path1 path2 Caveolae-mediated This compound->path2 path3 Macropinocytosis This compound->path3 Endosome Endosome Parasite Intracellular Parasite (Eimeria spp.) Endosome->Parasite Vesicular Transport & Drug Release path1->Endosome path2->Endosome path3->Endosome

Figure 2: Potential endocytic pathways for host cell uptake of this compound.

Quantitative Tissue Distribution

The distribution of this compound and its metabolites varies significantly between host species, tissues, and the time elapsed since administration. The highest concentrations are consistently found in the liver and kidney, which are the primary organs of metabolism and excretion.[8][9] Residues in muscle and fat are also significant and deplete over time.

Table 1: this compound (TZR) and Metabolite Concentrations in Swine Tissues

All concentrations are in µg/kg.

Tissue Administration Time Point TZR TZR Sulfoxide TZR Sulfone Source
Serum 20 mg/kg (Oral) 2 days 7539 3208 - [9]
Serum 45 mg/piglet (IM) 5 days 9030 - - [10]
Serum 45 mg/piglet (IM) 13 days - - Max Conc. [10]
Liver 20 mg/kg (Oral) 14 days 971 329 7794 [9]
Liver 20 mg/kg (Oral) 28 days 82 ND 4055 [9]
Liver 20 mg/kg (Oral) 49 days ND ND 1019 [9]
Kidney 20 mg/kg (Oral) 14 days 521 228 4105 [9]
Kidney 20 mg/kg (Oral) 28 days 33 ND 2019 [9]
Muscle 20 mg/kg (Oral) 14 days 65 632 2294 [9]
Muscle 20 mg/kg (Oral) 28 days 10 ND 1061 [9]
Fat 20 mg/kg (Oral) 14 days 967 ND 4878 [9]
Fat 20 mg/kg (Oral) 28 days 77 ND 1692 [9]
Jejunum 50 mg/piglet (Oral) 18 days - - >0 [11]

| Jejunum | 45 mg/piglet (IM) | 24 days | ND | - | >0 |[11] |

ND = Not Detected

Table 2: this compound (TZR) and Metabolite Concentrations in Poultry Tissues

All concentrations are in µg/kg or µg/mL for serum.

Tissue Administration Time Point TZR TZR Sulfone Source
Serum 7 mg/kg (Oral, Day 1) 2.56 hours 6.56 (µg/mL) - [8]
Serum 7 mg/kg (Oral, Day 2) 2.52 hours 6.70 (µg/mL) - [8]
Kidney 7 mg/kg (Oral, x2 days) 1 day post 5890 - [8]
Liver 7 mg/kg (Oral, x2 days) 1 day post 4700 - [8]
Lung 7 mg/kg (Oral, x2 days) 1 day post 4500 - [8]
Heart 7 mg/kg (Oral, x2 days) 1 day post 4400 - [8]
Muscle 7 mg/kg (Oral, x2 days) 1 day post 3450 - [8]
Fat & Skin 7 mg/kg (Oral, x2 days) 1 day post 2600 - [8]
Egg Yolk 7 mg/kg (Oral, x2 days) Peak Conc. - 5567 [12]
Whole Egg 7 mg/kg (Oral, x2 days) Peak Conc. - 4767 [12]

| Whole Egg | 7 mg/kg (Oral, x2 days) | 42 days post | - | 22.5 |[12] |

Table 3: this compound (TZR) Metabolite Concentrations in Cattle Tissues

All concentrations are in µg/kg.

Tissue Administration Time Point TZR Sulfone Source
Plasma 15 mg/kg (Oral) 120 hours 33410 (Total Residue) [2]
Liver 15 mg/kg (Oral) 28 days 4290 [2]
Kidney 15 mg/kg (Oral) 28 days 2247 [2]
Muscle 15 mg/kg (Oral) 28 days 643 [2]

| Fat | 15 mg/kg (Oral) | 28 days | 1652 |[2] |

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[8][13]

General Experimental Workflow

A typical residue depletion study involves dosing animals, collecting samples at predetermined time points, extracting the target analytes from the complex biological matrix, and subsequent chromatographic analysis.

Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Analytical Phase Dosing 1. Drug Administration (Oral / IM) Sampling 2. Timed Sample Collection (Blood, Tissues, Eggs) Dosing->Sampling Preparation 3. Sample Preparation (Homogenization, Extraction) Sampling->Preparation Analysis 4. Chromatographic Analysis (HPLC / LC-MS/MS) Preparation->Analysis Quantification 5. Data Quantification (Standard Curve) Analysis->Quantification Result 6. Pharmacokinetic & Residue Profile Quantification->Result

Figure 3: General experimental workflow for this compound tissue residue analysis.

Sample Preparation (Liquid-Liquid Extraction)
  • Homogenization: Weigh 1g of tissue sample and homogenize.[10]

  • Extraction: Add 3 mL of ethyl acetate to the homogenized sample.[10]

  • Vortex & Centrifuge: Vortex the mixture for 5-10 minutes, followed by centrifugation (e.g., 1,000-2,000 x g for 5-10 minutes).[8][10]

  • Supernatant Collection: Transfer the organic supernatant to a clean tube. A second extraction of the pellet can be performed to improve recovery.[8][10]

  • Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen at approximately 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase or acetonitrile.[8]

  • Analysis: The reconstituted sample is then injected into the HPLC system.

HPLC Method Parameters
  • System: High-Performance Liquid Chromatography with UV or MS/MS detector.[10][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 or 80:20 v/v), often with an acid modifier like acetic or phosphoric acid.[14][15]

  • Flow Rate: Typically 1.0 - 1.4 mL/min.[14][15]

  • Detection: UV detection at approximately 242-250 nm.[14][15]

  • Quantification: Achieved by comparing the peak area of the analyte in the sample to a standard curve prepared in a matching matrix.[8]

Host Cell Interactions and Signaling

This compound's primary interaction is with the intracellular parasite, not the host cell's signaling machinery.[1] However, the host's immune system is a critical component of the response to coccidial infection. Studies have shown that this compound treatment does not interfere with the development of host immunity.[3][16] In fact, it may enhance the immune response.[16] The proposed mechanism is that by damaging the intracellular parasites, the drug causes them to remain in the host cell for a prolonged period, allowing them to act as potent antigens that stimulate a robust immune response.[3][16] This leads to higher antibody titres and a better protective response to subsequent challenges.[3]

Treatment with this compound has been shown to prevent the reduction in CD4+ and CD8+ T cell populations that can occur during an active infection, suggesting it helps preserve the integrity of the host's cellular immune response.[17] Furthermore, some studies indicate that this compound, especially in combination with immunomodulatory compounds, can help reduce the expression of pro-inflammatory cytokines (like IL-1β and IL-6) in infected tissues while promoting mucosal immunity.[18]

Signaling cluster_host_response Host Immune Response to Intracellular Parasite cluster_toltrazuril_effect Effect of this compound Parasite 1. Intracellular Parasite Antigen 2. Parasite Antigens Presented Parasite->Antigen T_Cell 3. T-Cell Activation (CD4+, CD8+) Antigen->T_Cell B_Cell 4. B-Cell Activation & Antibody Production T_Cell->B_Cell Help Immunity Enhanced & Preserved Immune Response T_Cell->Immunity B_Cell->Immunity TZR This compound Treatment Damaged_Parasite Damaged Parasites (Prolonged Antigen Exposure) TZR->Damaged_Parasite Acts on Damaged_Parasite->Antigen Increases

Figure 4: this compound's indirect influence on the host immune response.

Conclusion

This compound is a highly effective anticoccidial drug characterized by its extensive absorption and distribution throughout host tissues. Its rapid metabolism to the persistent sulfone metabolite ensures a prolonged therapeutic effect. The drug accumulates primarily in the liver and kidneys, with significant concentrations also found in muscle, fat, and eggs, making residue depletion a critical consideration for food safety. While its direct mechanism of action is on the intracellular parasite, this compound does not impair and may even enhance the development of host immunity, which is crucial for long-term disease control. Further research is warranted to elucidate the specific host cell transporters and pathways involved in the initial uptake of this compound, which could open avenues for optimizing drug delivery and efficacy.

References

Toltrazuril's Mode of Action on Neospora caninum Tachyzoites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril, a symmetrical triazinone derivative, is a potent antiprotozoal agent with significant activity against Neospora caninum, a major causative agent of neuromuscular disease in dogs and abortions in cattle. This technical guide provides an in-depth analysis of the mode of action of this compound on N. caninum tachyzoites, the rapidly replicating stage of the parasite responsible for acute disease. The primary mechanism of this compound involves the disruption of key metabolic processes housed within the parasite's unique organelles, the apicoplast and the mitochondrion. This leads to a cascade of events including the inhibition of the respiratory chain and pyrimidine synthesis, ultimately resulting in parasite death. This document details the molecular interactions, ultrastructural modifications, and the experimental methodologies used to elucidate this mode of action, providing a comprehensive resource for researchers in parasitology and drug development.

Introduction

Neospora caninum is an obligate intracellular apicomplexan parasite that poses a significant threat to the livestock industry worldwide. The lack of effective vaccines and limited therapeutic options underscore the need for a deeper understanding of the mechanisms of action of existing antiparasitic drugs like this compound. This compound and its primary metabolite, ponazuril, have demonstrated efficacy in both in vitro and in vivo models of neosporosis.[1][2] This guide focuses on the cellular and molecular impact of this compound on N. caninum tachyzoites.

Core Mechanism of Action

This compound's primary mode of action is targeted disruption of the parasite's energy metabolism and pyrimidine biosynthesis, which are essential for parasite replication and survival. This is achieved through direct damage to two critical organelles: the apicoplast and the mitochondrion.

Targeting the Apicoplast and Mitochondrion

Electron microscopy studies have revealed that the initial and most significant damage caused by this compound occurs within the apicoplast and the tubular mitochondrion of N. caninum tachyzoites.[3] These organelles are central to the parasite's metabolic functions. The apicoplast, a non-photosynthetic plastid, is involved in fatty acid, isoprenoid, and heme synthesis. The mitochondrion is the primary site of cellular respiration and ATP production. Damage to these organelles disrupts the parasite's ability to generate energy and synthesize essential molecules.

Inhibition of the Respiratory Chain

This compound has been shown to inhibit key enzymes of the mitochondrial respiratory chain. This includes enzymes such as succinate-cytochrome c reductase (Complex II-III) and NADH oxidase (part of Complex I activity). This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in oxidative stress, ultimately contributing to parasite death.

Interference with Pyrimidine Synthesis

In addition to its effects on the respiratory chain, this compound also interferes with pyrimidine synthesis. This is a critical pathway for the production of nucleotides required for DNA and RNA synthesis, and therefore, for parasite replication. The disruption of this pathway further contributes to the potent antiparasitic activity of this compound.

Ultrastructural Changes in Tachyzoites

Treatment with this compound induces profound and lethal ultrastructural changes in N. caninum tachyzoites. These alterations are a direct consequence of the drug's impact on the parasite's organelles and metabolic pathways.

Key ultrastructural modifications observed via transmission electron microscopy (TEM) include:

  • Swelling of the endoplasmic reticulum and Golgi apparatus: This indicates a disruption of protein synthesis and trafficking.

  • Abnormal changes to the perinuclear space: This suggests interference with nuclear function and transport.

  • Disturbances in cell division: this compound inhibits the division of the protozoal nucleus, preventing parasite replication.

These morphological changes are typically observed after incubation with effective concentrations of this compound (e.g., 30 µg/ml) for several hours.

Quantitative Data on Efficacy

The efficacy of this compound against N. caninum tachyzoites has been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound against Neospora caninum Tachyzoites
ParameterValueExperimental SystemReference
Effective Concentration ≥ 30 µg/mlRhesus monkey kidney cell cultures[3]
Parasiticidal Activity Achieved after 14 days of continuous treatmentNeospora-infected cell cultures[3]
Parasitostatic Activity Observed after 10 days of treatmentNeospora-infected cell cultures
Table 2: In Vivo Efficacy of this compound against Neospora caninum
ParameterValueAnimal ModelTreatment RegimenReference
Reduction in Cerebral DNA Detectability 91%Mice20 mg/kg/day in drinking water[4]
Reduction in Fetal Losses SignificantPregnant Mice52.5 mg/kg/day in drinking water[5]
Reduction in Diaplacental Transmission SignificantPregnant Mice52.5 mg/kg/day in drinking water[5]
Abrogation of Parasite Detectability CompleteCalves20 mg/kg/day (perorally) for 6 days[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the mode of action of this compound on N. caninum tachyzoites.

In Vitro Cultivation and Drug Treatment
  • Cell Lines: Vero cells (African green monkey kidney) or rhesus monkey kidney cells are commonly used as host cells for the propagation of N. caninum tachyzoites.

  • Parasite Strain: The Nc-1 isolate of Neospora caninum is frequently used in these studies.

  • Cultivation: Host cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Confluent host cell monolayers are infected with freshly harvested N. caninum tachyzoites.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0, 1, 10, 30, 100 µg/ml) for specific incubation periods (e.g., 4 to 12 hours, or for long-term studies, up to 14 days).

Transmission Electron Microscopy (TEM)
  • Fixation: Infected cell cultures are fixed with a solution of 2.5% glutaraldehyde in a cacodylate buffer.

  • Post-fixation: Samples are post-fixed with osmium tetroxide.

  • Dehydration: The samples are dehydrated through a graded series of ethanol concentrations.

  • Embedding: Dehydrated samples are embedded in an epoxy resin (e.g., Epon).

  • Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.

  • Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The stained sections are examined using a transmission electron microscope.

Quantitative PCR (qPCR) for Parasite Load
  • DNA Extraction: Genomic DNA is extracted from infected tissues (e.g., brain) or cell cultures using a commercial DNA extraction kit.

  • Primer Design: Specific primers targeting a unique N. caninum gene, such as the Nc-5 gene, are used. For example, primers Np21plus (5'-CCCA GTGCGTCCAATCCTGTAAC-3') and Np6plus (5'-CTCGCCAGTCAACCTACGTCTTCT-3') have been utilized.

  • qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan-based assay with appropriate thermal cycling conditions.

  • Quantification: A standard curve is generated using known quantities of N. caninum DNA to quantify the parasite load in the samples.

Parasite Viability Assay (based on qRT-PCR)
  • RNA Extraction: Total RNA is extracted from treated and control infected cell cultures.

  • DNase Treatment: RNA samples are treated with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription: cDNA is synthesized from the RNA using a reverse transcriptase enzyme.

  • qPCR: qPCR is performed using primers specific for a constitutively expressed N. caninum gene, such as NcGRA2, to quantify the level of mRNA transcripts.

  • Analysis: The presence of specific mRNA transcripts indicates viable parasites, while their absence suggests parasite death.[6]

Visualizations

Diagram 1: Proposed Mode of Action of this compound

cluster_parasite Neospora caninum Tachyzoite cluster_metabolism Metabolic Pathways This compound This compound Apicoplast Apicoplast This compound->Apicoplast Damages Mitochondrion Mitochondrion This compound->Mitochondrion Damages Pyr_Synth Pyrimidine Synthesis Apicoplast->Pyr_Synth Essential for Resp_Chain Respiratory Chain (e.g., Succinate-cytochrome c reductase, NADH oxidase) Mitochondrion->Resp_Chain Site of Replication Parasite Replication & Cell Division Resp_Chain->Replication Inhibits energy for Pyr_Synth->Replication Inhibits nucleotides for Death Parasite Death Replication->Death Failure leads to

Caption: this compound's primary targets and its downstream effects on N. caninum.

Diagram 2: Experimental Workflow for In Vitro Analysis

cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Assessment Cultivate_Host Cultivate Host Cells (e.g., Vero cells) Infect_Cells Infect with N. caninum Tachyzoites Cultivate_Host->Infect_Cells Add_this compound Add this compound (Various Concentrations) Infect_Cells->Add_this compound TEM Transmission Electron Microscopy Add_this compound->TEM qPCR Quantitative PCR (Parasite Load) Add_this compound->qPCR qRT_PCR qRT-PCR (Viability Assay) Add_this compound->qRT_PCR Ultrastructure Assess Ultrastructural Damage TEM->Ultrastructure Quantify_DNA Quantify Parasite DNA qPCR->Quantify_DNA Assess_Viability Assess Parasite Viability qRT_PCR->Assess_Viability

Caption: Workflow for assessing this compound's efficacy on N. caninum in vitro.

Diagram 3: Logical Relationship of this compound's Effects

This compound This compound Administration Organelle_Damage Apicoplast & Mitochondrial Damage This compound->Organelle_Damage Metabolic_Inhibition Inhibition of Respiratory Chain & Pyrimidine Synthesis Organelle_Damage->Metabolic_Inhibition Ultrastructural_Changes Ultrastructural Degeneration Organelle_Damage->Ultrastructural_Changes Replication_Block Blockage of Tachyzoite Replication Metabolic_Inhibition->Replication_Block Parasite_Clearance Parasite Clearance Replication_Block->Parasite_Clearance Ultrastructural_Changes->Parasite_Clearance

Caption: A logical flow of the events following this compound treatment of N. caninum.

Conclusion and Future Directions

This compound exerts its potent anti-neosporal activity through a multi-pronged attack on the core metabolic machinery of the tachyzoite. By targeting the apicoplast and mitochondrion, it effectively shuts down energy production and the synthesis of essential building blocks for replication. The resulting ultrastructural damage is catastrophic for the parasite.

Future research should focus on several key areas:

  • Precise Enzymatic Inhibition Kinetics: Detailed studies to determine the specific binding sites and inhibition constants of this compound on the identified target enzymes in N. caninum would provide a more complete molecular picture.

  • Mechanisms of Resistance: Investigating potential mechanisms of this compound resistance in N. caninum is crucial for the long-term sustainable use of this drug.

  • Combination Therapies: Exploring the synergistic effects of this compound with other antiprotozoal agents that have different modes of action could lead to more effective treatment strategies and reduce the likelihood of resistance development.

  • Downstream Signaling: While direct organelle damage is the primary mechanism, further investigation into potential downstream signaling consequences of mitochondrial and apicoplast stress in N. caninum could reveal novel therapeutic targets.

This guide provides a solid foundation for understanding the mode of action of this compound against N. caninum and should serve as a valuable resource for the design of future research and the development of novel control strategies for neosporosis.

References

An In-depth Technical Guide to the Physicochemical Properties of Toltrazuril for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione derivative with broad-spectrum anticoccidial activity, widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock. Its therapeutic efficacy is, however, intrinsically linked to its challenging physicochemical properties, most notably its poor aqueous solubility. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, offering a foundational understanding for the development of effective and bioavailable drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful formulation development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₈H₁₄F₃N₃O₄S[1]
Molecular Weight 425.39 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 193.5 °C[2]
pKa Experimental data not readily available in the cited literature.
logP (Octanol-Water Partition Coefficient) Experimental data not readily available in the cited literature. A logD of 3.74 at pH 5.0 has been reported.[3]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityTemperatureReference(s)
Water0.41 µg/mL25 °C[4]
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[1]
EthanolSolubleNot Specified[1]

Note: this compound's trifluoromethylthio group enhances its lipophilicity, contributing to its poor water solubility but facilitating its penetration into the intracellular compartments where coccidia reside[1].

Mechanism of Action

This compound exerts its anticoccidial effect by interfering with critical metabolic pathways within the parasite. Its mechanism of action is multifaceted, primarily targeting two key cellular processes: the mitochondrial respiratory chain and pyrimidine synthesis. This dual-pronged attack disrupts energy production and nucleic acid synthesis, ultimately leading to the parasite's death.

The following diagram illustrates the proposed mechanism of action of this compound.

Toltrazuril_Mechanism_of_Action cluster_parasite Coccidia Parasite cluster_etc Electron Transport Chain cluster_pyrimidine Pyrimidine Synthesis This compound This compound ComplexI Complex I (NADH Dehydrogenase) This compound->ComplexI Inhibits ComplexIII Complex III (Cytochrome c reductase) This compound->ComplexIII Inhibits dUTPase dUTP Pyrophosphatase This compound->dUTPase Downregulates transcription TMK Thymidylate Kinase This compound->TMK Downregulates transcription Mitochondrion Mitochondrion Nucleus Nucleus ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Reduces H+ gradient ComplexIII->ATP_Synthase Reduces H+ gradient ATP_Synthase->Mitochondrion Decreased ATP Production DNA_Synthesis DNA Synthesis dUTPase->DNA_Synthesis Disrupts dNTP pool TMK->DNA_Synthesis Disrupts dNTP pool DNA_Synthesis->Nucleus Inhibits Replication

Figure 1: Proposed mechanism of action of this compound in coccidia.

Experimental Protocols for Formulation Development

Given its low aqueous solubility, formulation strategies for this compound are focused on enhancing its dissolution rate and bioavailability. This section provides detailed methodologies for two common and effective approaches: solid dispersions and polymeric nanocapsules.

Preparation of this compound Solid Dispersions by Solvent-Melting Method

This method aims to disperse this compound in a hydrophilic carrier in an amorphous state, thereby improving its dissolution characteristics.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 6000

  • Diethyl carbonate

  • Porcelain dish

  • Heating apparatus (e.g., water bath)

  • Magnetic stirrer

  • Ice bath

  • Desiccator

  • Mortar and pestle or pulverizer

  • Sieve (100-mesh)

Protocol:

  • Melt the required amount of PEG 6000 in a porcelain dish by heating to 80°C.

  • Dissolve this compound in a minimal amount of diethyl carbonate to achieve a saturated solution.

  • Add the this compound solution to the molten PEG 6000 with constant stirring to ensure a homogenous dispersion.

  • Remove the mixture from the heat and immediately cool in an ice bath to induce rapid solidification.

  • Store the solidified mass in a desiccator for 24 hours.

  • Pulverize the solid dispersion and pass it through a 100-mesh sieve to obtain a uniform powder.

Characterization - In Vitro Dissolution Study:

  • Prepare a dissolution medium of 900 mL of distilled water maintained at 37 ± 0.5°C in a standard dissolution apparatus.

  • Add a quantity of the solid dispersion equivalent to 100 mg of this compound to the dissolution medium.

  • Set the paddle speed to 50 rpm.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer at a wavelength of 243 nm[2].

The following workflow diagram illustrates the preparation and evaluation of this compound solid dispersions.

Solid_Dispersion_Workflow cluster_preparation Preparation cluster_evaluation Evaluation Melt_PEG Melt PEG 6000 (80°C) Mix Mix this compound solution with molten PEG Melt_PEG->Mix Dissolve_this compound Dissolve this compound in Diethyl Carbonate Dissolve_this compound->Mix Cool Rapid Cooling (Ice Bath) Mix->Cool Dry Dry in Desiccator (24h) Cool->Dry Pulverize Pulverize and Sieve Dry->Pulverize Dissolution_Test In Vitro Dissolution Test Pulverize->Dissolution_Test UV_Analysis UV-Vis Spectrophotometry (243 nm) Dissolution_Test->UV_Analysis Data_Analysis Analyze Dissolution Profile UV_Analysis->Data_Analysis

Figure 2: Workflow for the preparation and evaluation of this compound solid dispersions.
Preparation of this compound-Loaded Polymeric Nanocapsules

Nanoencapsulation is another advanced strategy to enhance the solubility and bioavailability of poorly soluble drugs like this compound. This protocol describes the preparation of polymeric nanocapsules by the interfacial deposition of a preformed polymer method.

Materials:

  • This compound

  • Poly-ε-caprolactone (PCL) or Eudragit® S100

  • Caprylic/capric triglyceride (CCT)

  • Sorbitan monostearate

  • Polysorbate 80

  • Acetone

  • Ethanol

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

Protocol:

  • Organic Phase Preparation: In a suitable vessel, dissolve the polymer (PCL or Eudragit® S100), sorbitan monostearate, and this compound in a mixture of acetone and ethanol. Add the caprylic/capric triglyceride to this organic solution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve polysorbate 80 in purified water.

  • Nanocapsule Formation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase. The spontaneous emulsification and solvent diffusion will lead to the formation of nanocapsules.

  • Solvent Removal: Remove the organic solvents (acetone and ethanol) and concentrate the suspension to the desired final volume using a rotary evaporator under reduced pressure.

Characterization - Drug Content and Encapsulation Efficiency:

  • Total Drug Content: Disrupt a known amount of the nanocapsule suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Free Drug Quantification: Separate the free drug from the nanocapsules by ultrafiltration-centrifugation.

  • HPLC Analysis: Quantify the amount of this compound in both the total and free drug samples using a validated High-Performance Liquid Chromatography (HPLC) method. A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% acetic acid, and UV detection at 250 nm[3].

  • Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

The logical relationship for determining encapsulation efficiency is depicted in the diagram below.

Encapsulation_Efficiency Total_Drug Total this compound in Suspension Encapsulated_Drug Encapsulated this compound Total_Drug->Encapsulated_Drug - EE_Calculation Encapsulation Efficiency (%) Total_Drug->EE_Calculation Free_Drug Free this compound in Supernatant Free_Drug->Encapsulated_Drug Encapsulated_Drug->EE_Calculation / Total Drug * 100

Figure 3: Logical diagram for the calculation of encapsulation efficiency.

Conclusion

The formulation of this compound presents a significant challenge due to its inherent poor aqueous solubility. However, a comprehensive understanding of its physicochemical properties, coupled with advanced formulation strategies such as solid dispersions and nanoencapsulation, can lead to the development of effective and bioavailable drug products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists dedicated to optimizing the therapeutic potential of this important anticoccidial agent. Further research to experimentally determine the pKa and logP of this compound would provide a more complete physicochemical profile and further aid in formulation design and optimization.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Toltrazuril against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eimeria tenella, an intracellular protozoan parasite, is a primary causative agent of coccidiosis in poultry, leading to significant economic losses in the industry. The development of effective anticoccidial drugs is crucial for the control of this disease. Toltrazuril, a symmetrical triazinetrione, is a widely used anticoccidial agent effective against all intracellular stages of Eimeria. These application notes provide a comprehensive protocol for the in vitro culture of E. tenella and the evaluation of this compound's efficacy. The methodologies detailed below are essential for screening new anticoccidial compounds and studying drug resistance mechanisms.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

ParameterHost Cell LineThis compound ConcentrationObserved EffectReference
Transcriptional ResponseMerozoites (in vitro)0.5 µg/mLSignificant upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes.[1][2]
Reactive Oxygen Species (ROS) GenerationMerozoites (in vitro)0.5 µg/mLSignificant elevation of ROS levels.[1]
Reactive Oxygen Species (ROS) GenerationMerozoites (in vitro)30 µg/mLDose-dependent and significant elevation of ROS levels.[1]
Reproduction InhibitionMDBK cellsNot Specified56.1% inhibition of a this compound-sensitive reference strain (Ref-2).[3]

Table 2: In Vivo Efficacy of this compound against Eimeria tenella for Context

ParameterAnimal ModelThis compound Concentration (in drinking water)OutcomeReference
Anticoccidial ActivityBroiler Chickens37.5 ppmSignificant reduction in intestinal lesions, fecal and oocyst scores.[4][5]
Anticoccidial ActivityBroiler Chickens75 ppmGood protection against coccidiosis.[4][5]
Anticoccidial ActivityBroiler Chickens150 ppmGood protection against coccidiosis.[4][5]

Experimental Protocols

In Vitro Culture of Eimeria tenella in Madin-Darby Bovine Kidney (MDBK) Cells

This protocol describes the propagation of E. tenella sporozoites in MDBK cells, a commonly used host cell line for in vitro studies.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Eimeria tenella oocysts

  • Sporulation medium (2.5% potassium dichromate)

  • Excystation medium (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates (e.g., 96-well plates)

  • Incubator (37°C and 41°C, 5% CO₂)

  • Centrifuge

Procedure:

  • MDBK Cell Culture Maintenance:

    • Culture MDBK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks.

  • Preparation of Eimeria tenella Sporozoites:

    • Oocyst Sporulation: Incubate freshly harvested, unsporulated E. tenella oocysts in a thin layer of 2.5% potassium dichromate solution with gentle agitation and aeration at room temperature for 48-72 hours.

    • Oocyst Sterilization: Wash sporulated oocysts with sterile PBS and sterilize the surface by incubation in a 10% sodium hypochlorite solution on ice for 10 minutes, followed by several washes with sterile PBS.

    • Sporozoite Excystation: Induce excystation by incubating the sporulated oocysts in the excystation medium at 41°C for 60-90 minutes with gentle agitation. Mechanical disruption (e.g., grinding with glass beads) may be required to release sporocysts.

    • Sporozoite Purification: Purify the released sporozoites from oocyst and sporocyst debris using a DE-52 anion-exchange cellulose column.

  • Infection of MDBK Monolayers:

    • Seed MDBK cells into 96-well plates to form a confluent monolayer.

    • Wash the MDBK cell monolayer with pre-warmed PBS.

    • Add the freshly purified sporozoites to the MDBK monolayer at a desired multiplicity of infection (e.g., 4:1 sporozoites to host cells).

    • Incubate the infected cultures at 41°C in a 5% CO₂ humidified incubator to allow for parasite invasion and development.

This compound In Vitro Efficacy Assay (Reproduction Inhibition Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on the intracellular development of E. tenella.

Materials:

  • Infected MDBK cell cultures (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium (DMEM with 2% FBS and 1% penicillin-streptomycin)

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents (E. tenella-specific primers and probe)

  • qPCR instrument

Procedure:

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

    • Two hours post-infection, remove the medium containing non-invaded sporozoites and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation:

    • Incubate the treated and control plates at 41°C in a 5% CO₂ humidified incubator for a period that allows for parasite replication (e.g., 48-72 hours).

  • Quantification of Parasite Replication:

    • After the incubation period, wash the cells with PBS and lyse the cells.

    • Extract total genomic DNA from each well using a commercial DNA extraction kit.

    • Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasite DNA.

    • The inhibition of parasite replication is calculated by comparing the amount of parasite DNA in the this compound-treated wells to the vehicle control wells.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_analysis Analysis oocyst E. tenella Oocysts sporulation Sporulation oocyst->sporulation excystation Excystation sporulation->excystation sporozoites Purified Sporozoites excystation->sporozoites infection Infection of MDBK Monolayer sporozoites->infection mdbk_culture MDBK Cell Culture mdbk_culture->infection treatment This compound Treatment (Varying Concentrations) infection->treatment incubation Incubation (48-72h) treatment->incubation dna_extraction DNA Extraction incubation->dna_extraction qpcr qPCR Analysis dna_extraction->qpcr data_analysis Data Analysis (% Inhibition) qpcr->data_analysis

Caption: Workflow for in vitro testing of this compound against E. tenella.

Proposed Signaling Pathway of this compound's Action

toltrazuril_pathway cluster_cellular_effects Cellular Effects in E. tenella cluster_parasite_outcome Parasite Outcome This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros cell_cycle_down Downregulation of Cell Cycle Genes This compound->cell_cycle_down protein_hydrolysis_up Upregulation of Protein Hydrolysis Genes This compound->protein_hydrolysis_up oxidative_stress Oxidative Stress ros->oxidative_stress division_inhibition Inhibition of Parasite Division cell_cycle_down->division_inhibition autophagy Autophagy protein_hydrolysis_up->autophagy oxidative_stress->autophagy parasite_death Parasite Death autophagy->parasite_death division_inhibition->parasite_death

Caption: Proposed mechanism of this compound action on Eimeria tenella.

References

Application Notes and Protocols for Quantification of Toltrazuril in Plasma via HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and a detailed protocol for the quantification of toltrazuril in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies in drug development and veterinary medicine.

Introduction

This compound is a triazinetrione derivative widely used as an anticoccidial agent in veterinary medicine.[1] Accurate quantification of this compound and its metabolites in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. HPLC with UV detection offers a reliable, robust, and cost-effective method for this purpose. The following sections detail the principles, experimental procedures, and data analysis for the determination of this compound in plasma.

Quantitative Data Summary

The following table summarizes key parameters from various validated HPLC methods for the quantification of this compound, providing a comparative overview for researchers.

ParameterMethod 1Method 2Method 3Method 4
HPLC System Agilent 1200 LCNot SpecifiedAgilent Series 1200Not Specified
Column C18 Kinetec (4.6 x 100 mm, 2.6 µm)[2]Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[3]Phenomenex C18 (4.6 x 250 mm, 5 µm)[4]LiChrospher RP-18 (4.6 x 250 mm, 5 µm)[5]
Mobile Phase 5 mM Ammonium Acetate with 1% Acetic Acid: Acetonitrile (52:48, v/v)[2]Acetonitrile: Water (60:40, v/v)[3]Acetonitrile and Water (Binary Gradient)[4]Acetonitrile: Water (60:40, v/v)[5]
Flow Rate 1.0 mL/min[2]1.4 mL/min[3]0.8 mL/min[4]1.4 mL/min[5]
Detection (UV) 248 nm[2]242 nm[3]243 nm[4]244 nm[5]
Injection Volume 60 µL[2]Not Specified100 µL[4]Not Specified
Linearity Range 0.1–25 µg/mL[2]12.5–75 µg/mL[3]0.05–100 µg/mL[4]Not Specified
Limit of Quantification (LOQ) 0.1 µg/mL[2]Not Specified0.05 µg/mL[4]Not Specified
Retention Time ~7.5 min[2]6.17 min[3]6.5 min[4]Not Specified
Sample Preparation Not SpecifiedNot SpecifiedLiquid-Liquid Extraction (Ethyl Acetate)[4]Not Specified

Experimental Protocol: A Representative HPLC-UV Method

This protocol provides a step-by-step guide for the quantification of this compound in plasma, adapted from validated methods.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Acetic Acid (Glacial)

  • Ethyl Acetate

  • Plasma (Control and study samples)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • C18 analytical column

2. Preparation of Solutions

  • Mobile Phase (Isocratic): Prepare a solution of 5 mM ammonium acetate in water containing 1% acetic acid. Mix this aqueous solution with acetonitrile in a 52:48 (v/v) ratio.[2] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 1 mL of ethyl acetate to the plasma sample.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue completely.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

4. HPLC-UV Analysis

  • Set up the HPLC system with the C18 column and the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector wavelength to 248 nm.[2]

  • Inject 60 µL of the prepared standard solutions and samples onto the column.[2]

  • Record the chromatograms and the peak areas for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.99 for a good linear fit.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

Method Validation

For use in regulated studies, the analytical method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma and the logical relationship of the analytical method components.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample Plasma Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma_sample->extraction std_solutions Standard Solutions hplc_injection HPLC Injection std_solutions->hplc_injection evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (248 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_instrumentation Instrumentation cluster_method_params Method Parameters cluster_sample_handling Sample Handling cluster_output Output HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector Concentration This compound Concentration Detector->Concentration Signal MobilePhase Mobile Phase MobilePhase->HPLC FlowRate Flow Rate FlowRate->HPLC Wavelength Wavelength Wavelength->Detector Plasma Plasma Matrix Extraction Extraction Technique Plasma->Extraction Extraction->HPLC Inject

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for Toltrazuril Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione derivative primarily utilized as an anticoccidial agent in veterinary medicine. Its mechanism of action involves interference with the division of the protozoal nucleus and damage to the cell membranes of parasites.[1] While its efficacy against protozoa is well-established, understanding its potential cytotoxic effects on vertebrate cells is crucial for comprehensive toxicological assessment and exploration of further therapeutic applications.

This document provides a detailed protocol for assessing the cytotoxicity of this compound using a common cell viability assay. The provided methodologies and data are intended to guide researchers in setting up and interpreting their own cytotoxicity studies.

Data Presentation: this compound Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound on non-mammalian vertebrate cell lines. It is important to note that specific cytotoxicity data for this compound on human or other mammalian cell lines is limited in the current scientific literature. The presented data is derived from studies on chicken and fish cell lines and should be interpreted with this context in mind.

Table 1: Cytotoxicity of this compound on Chicken Fibroblast Cells (CEC-32)

Concentration (µM)24 hours48 hours72 hours
35.25 >80%>80%>70%
70.50 >80%>80%>70%
141.00 >80%>80%>70%

Table 2: Cytotoxicity of this compound (Product A) on Hirame Natural Embryo (HINAE) Fish Cells

Concentration (µg/mL)Cell Viability (%)
10 104.82 ± 2.81
20 96.92 ± 5.97
30 95.84 ± 9.86
40 95.94 ± 8.12
50 88.84 ± 6.02
100 77.45 ± 3.03
200 67.78 ± 3.21
400 51.24 ± 6.74

Experimental Protocols

Cell Viability Assay: AlamarBlue (Resazurin) Method

The alamarBlue assay is a reliable and sensitive method for quantifying cell viability. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.[2][3]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • AlamarBlue HS or alamarBlue reagent

  • Microplate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective range.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank: Wells containing culture medium without cells to measure background fluorescence/absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • AlamarBlue Assay:

    • Following the treatment period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[4]

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time may be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]

    • Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

Signaling Pathway

While the precise cytotoxic signaling pathway of this compound in mammalian cells is not well-defined, a common mechanism of drug-induced cytotoxicity is the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that may be involved.

cluster_0 This compound-Induced Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces stress Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathway potentially involved in cytotoxicity.

Experimental Workflow

The following diagram outlines the experimental workflow for the this compound cytotoxicity assay.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound dilutions Incubate_24h->Prepare_this compound Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_AlamarBlue Add alamarBlue reagent Incubate_Treatment->Add_AlamarBlue Incubate_Reagent Incubate for 1-4h Add_AlamarBlue->Incubate_Reagent Measure_Fluorescence Measure fluorescence/absorbance Incubate_Reagent->Measure_Fluorescence Data_Analysis Analyze data and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound cytotoxicity testing.

References

Application Note: A Murine Model for the Evaluation of Toltrazuril Efficacy Against Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the livestock industry and can affect a wide range of animals.[1][2] The disease damages the intestinal tract, leading to poor nutrient absorption, weight loss, diarrhea, and in severe cases, mortality.[3][4] Toltrazuril, a triazine-derivative, is a potent anticoccidial agent widely used for treatment and control.[3][5] It acts on the intracellular developmental stages of coccidia, disrupting the parasite's life cycle and reproduction.[3][4] To facilitate the development and evaluation of anticoccidial drugs like this compound, a standardized and reproducible animal model is essential. This document provides detailed protocols for a murine model using Eimeria vermiformis to assess the therapeutic efficacy of this compound.

Experimental Protocols

Animal Model and Husbandry
  • Species/Strain: Male C57BL/6J mice, 7–8 weeks old.[6]

  • Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable supplier.

  • Acclimatization: House the mice for at least one week before the experiment under standard laboratory conditions (e.g., 22-25°C, 12-hour light/dark cycle).

  • Housing: Keep mice in clean, disinfected cages with sterile bedding. To prevent cross-contamination, experimental groups should be housed separately.

  • Diet: Provide standard rodent chow and water ad libitum.

Parasite and Infection Procedure
  • Parasite: Eimeria vermiformis. Oocysts should be maintained and sporulated under standard laboratory conditions (e.g., in a 2.5% potassium dichromate solution at 30°C for 10-12 days).[7]

  • Inoculum Preparation: Wash sporulated oocysts multiple times in a saline solution to remove the potassium dichromate. Prepare a suspension with a known concentration of oocysts.

  • Infection: Infect each mouse orally with 1,000 sporulated oocysts in a small volume (e.g., 0.1 mL) using a gavage needle.[2][6]

Drug Preparation and Administration
  • Drug: this compound (e.g., Baycox®).

  • Preparation: Dilute the this compound stock solution with distilled water to achieve the desired final concentration for administration.[6]

  • Dosage and Administration: On day 3 post-infection, administer a single oral dose of this compound at 15 mg/kg body weight.[2][6]

Experimental Design Workflow

The following diagram outlines the typical workflow for a study evaluating this compound efficacy.

G cluster_pre Pre-Experiment cluster_exp Experiment (Timeline) cluster_post Post-Experiment Analysis acclimatize Acclimatize Mice (7 days) randomize Randomize into Groups (e.g., n=5/group) acclimatize->randomize day0 Day 0: - Record Initial Body Weight - Infect Mice (1,000 E. vermiformis oocysts) randomize->day0 day3 Day 3: - Administer this compound (15 mg/kg) - Orally, Single Dose day0->day3 day4_10 Days 4-10: - Monitor Clinical Signs - Collect Feces for Oocyst Counts day3->day4_10 day_end Study Endpoint (e.g., Day 10 or 37): - Record Final Body Weight - Perform Necropsy day4_10->day_end analysis Efficacy Assessment: - Oocyst Excretion - Body Weight Gain - Lesion Scoring - Immune Response day_end->analysis

Caption: Experimental workflow for this compound efficacy testing.

Efficacy Assessment Protocols

a) Oocyst Excretion (Fecal Oocyst Count) This parameter measures the parasite reproductive output.

  • Sample Collection: Collect fecal samples from each mouse or cage daily during the patent period (typically days 5-10 post-infection).

  • Counting Method: Use a modified McMaster technique to quantify the number of oocysts per gram (OPG) of feces.[6][8]

    • Weigh a known amount of feces (e.g., 2 grams).[8]

    • Homogenize the feces in a known volume of flotation solution (e.g., saturated NaCl).[8]

    • Filter the suspension through a sieve or cheesecloth.[8]

    • Pipette the filtrate into both chambers of a McMaster slide.[8]

    • Allow the slide to sit for 5 minutes for oocysts to float.[9]

    • Count the oocysts within the grid of both chambers using a microscope at 100x magnification.

    • Calculate the OPG using the formula: OPG = (Count in Chamber 1 + Count in Chamber 2) * Dilution Factor / Volume of Chamber Grid. A common calculation when using 2g of feces in 60ml of solution is to multiply the total count by 100 to get the EPG.[8]

b) Body Weight Gain This is a key indicator of morbidity and the drug's ability to mitigate clinical signs.

  • Individually weigh each mouse at the start of the experiment (Day 0) and at the study endpoint.[6]

  • Calculate the body weight gain (BWG) for each mouse.

  • Express the results as a percentage of the weight gain observed in the healthy (uninfected, untreated) control group.[6]

c) Intestinal Lesion Scoring This provides a semi-quantitative measure of intestinal pathology.

  • At the study endpoint, euthanize the mice and perform a necropsy.

  • Carefully dissect the entire gastrointestinal tract.

  • Examine the intestinal wall (both serosal and mucosal surfaces) for gross lesions such as petechiae, thickening of the wall, or presence of blood and mucus.[10][11]

  • Score the lesions based on a standardized scale (e.g., 0-4), where 0 indicates no lesions and 4 indicates severe lesions.[10][12] A generalized scoring system is provided below.

ScoreDescription of Gross Lesions
0 No visible gross lesions.[10]
1 A few scattered petechiae on the intestinal wall; no thickening or blood.[10]
2 More numerous lesions/petechiae; noticeable blood in contents; slight wall thickening.[10]
3 Large amounts of blood present; intestinal wall is ballooned and greatly thickened.[10]
4 Intestine greatly distended with blood or caseous cores; fecal debris is absent.[10]

d) Immunological Response (Optional) To assess if the treatment interferes with the host immune response, T lymphocyte populations can be analyzed.

  • At necropsy, harvest the spleen and mesenteric lymph nodes (MLNs).[6]

  • Prepare single-cell suspensions from these tissues.

  • Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the stained cells using flow cytometry to determine the relative populations of CD4+ and CD8+ T cells.[6]

Expected Outcomes and Data Presentation

Treatment with an effective dose of this compound (15 mg/kg) is expected to significantly reduce or eliminate the clinical and parasitological signs of coccidiosis.

Quantitative Data Summary

The following tables summarize typical results from a murine coccidiosis model comparing untreated, this compound-treated, and healthy mice.

Table 1: Effect of this compound on Oocyst Excretion

Group Treatment Peak Oocysts Per Gram (OPG) of Feces
A Infected / Untreated > 1,000,000
B Infected / this compound (15 mg/kg) 0 (Complete Prevention)[2][6]

| C | Healthy Control | 0 |

Table 2: Effect of this compound on Body Weight Gain

Group Treatment Relative Body Weight Gain (%)
A Infected / Untreated Significantly lower than Healthy Control[6]
B Infected / this compound (15 mg/kg) No significant difference from Healthy Control[6][13]

| C | Healthy Control | 100% (Baseline) |

Table 3: Effect of this compound on T-Cell Populations (at Day 10 Post-Infection)

Group Treatment Spleen CD4+ T-Cells (%) Spleen CD8+ T-Cells (%)
A Infected / Untreated Reduced Population[2][6] Reduced Population[2][6]
B Infected / this compound (15 mg/kg) Normal Population[2][6] Normal Population[2][6]

| C | Healthy Control | Normal Population | Normal Population |

Mechanism of Action and Logical Framework

This compound's efficacy stems from its ability to interfere with key metabolic processes within the Eimeria parasite.

Proposed Mechanism of Action of this compound

Studies suggest that this compound's mode of action involves the disruption of critical enzyme functions within the parasite, primarily affecting the respiratory chain and pyrimidine synthesis.[14]

G cluster_resp Parasite Respiratory Chain cluster_pyr Pyrimidine Synthesis t_node This compound succ Succinate-Cytochrome C Reductase t_node->succ Inhibits nadh NADH Oxidase t_node->nadh Inhibits dhor Dihydroorotate Dehydrogenase t_node->dhor Inhibits outcome Disruption of Energy Metabolism & Nucleic Acid Synthesis Parasite Death succ->outcome nadh->outcome dhor->outcome

Caption: this compound's proposed mechanism of action on Eimeria.

Logical Framework of Efficacy Evaluation

The evaluation of this compound's efficacy is based on the logical premise that effective treatment will interrupt the pathogenic process, leading to measurable improvements in the host animal.

G inf Eimeria Infection patho Parasite Replication & Intestinal Damage inf->patho signs Clinical Outcomes: - Oocyst Shedding - Weight Loss - Intestinal Lesions patho->signs treat This compound Treatment block Inhibition of Parasite Development treat->block block->patho Prevents recover Improved Outcomes: - Reduced/No Oocysts - Normal Weight Gain - No/Low Lesion Score block->recover

Caption: Logical framework for evaluating anticoccidial efficacy.

References

Application Notes and Protocols for Toltrazuril Administration in Drinking Water for Poultry Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a broad-spectrum anticoccidial agent belonging to the triazinetrione class of compounds. It is widely utilized in veterinary medicine, particularly in the poultry industry, for the effective treatment and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] This disease leads to significant economic losses through mortality, reduced weight gain, and poor feed conversion.[3] this compound's efficacy stems from its ability to target all intracellular development stages of the parasite, making it a critical tool for managing coccidial infections in broilers, pullets, breeders, and turkeys.[4][5] These notes provide detailed protocols for its administration via drinking water in research settings, summarizing key data and experimental designs from published studies.

Mechanism of Action

This compound exerts its coccidiocidal effect by disrupting the parasite's life cycle at multiple intracellular stages, including both schizogony (asexual reproduction) and gametogony (sexual reproduction).[2][4] Its primary mode of action involves interference with essential metabolic processes within the parasite. Specifically, this compound impairs the parasite's respiratory chain and inhibits enzymes involved in pyrimidine synthesis.[4][6] This disruption affects nuclear division and damages the parasite's cell membrane, ultimately leading to the death of the coccidia.[1][4] A key advantage of this compound is that it does not seem to interfere with the development of natural immunity in the host bird against future infections.[4][7]

cluster_parasite Eimeria Life Cycle (Intracellular) cluster_action Mechanism of Action Schizonts Schizonts (Asexual Reproduction) Gametes Microgametes & Macrogametes (Sexual Reproduction) Schizonts->Gametes Development This compound This compound Action1 Interferes with Nuclear Division This compound->Action1 Action2 Disrupts Mitochondrial Activity & Respiration This compound->Action2 Action3 Inhibits Pyrimidine Synthesis Enzymes This compound->Action3 Action1->Schizonts Impacts Action1->Gametes Impacts Action2->Schizonts Impacts Action2->Gametes Impacts

Caption: this compound's mechanism against intracellular Eimeria stages.

Application Protocols

Standard Dosage and Administration

The standard recommended dosage of this compound for poultry is 7 mg per kg of body weight , administered on two consecutive days.[8][9] This is typically achieved by medicating the drinking water.

Dosage Calculation for Drinking Water:

The volume of this compound solution to be added to the drinking water depends on the concentration of the product (commonly 2.5%), the total body weight of the birds to be treated, and their daily water consumption.

Formula for Continuous (24-hour) Treatment:

Volume of Product (mL) per day = (Total Number of Birds × Average Body Weight (kg) × 7 mg/kg) / Concentration of Solution (mg/mL)

Example Calculation (using a 2.5% solution):

  • A 2.5% solution contains 25 mg of this compound per mL.

  • For 1000 broilers with an average weight of 1.5 kg:

  • Total body weight = 1000 birds × 1.5 kg = 1500 kg

  • Total this compound needed per day = 1500 kg × 7 mg/kg = 10,500 mg

  • Volume of 2.5% solution needed per day = 10,500 mg / 25 mg/mL = 420 mL

This calculated volume should be mixed into the total amount of water the flock will consume in 24 hours. This procedure is repeated for a second consecutive day.[8]

Intermittent (8-hour) Treatment

In some cases, particularly with automatic dose dispensers, treatment can be administered for an 8-hour period on two consecutive days.[8][10] The concentration in the water must be increased to ensure the birds receive the full 7 mg/kg dose during this shorter period.

Formula for Intermittent (8-hour) Treatment:

Volume of Product (mL) for 8h = (Calculated 24h Volume × 24h) / 8h

This method requires accurate estimation of water intake during the specific 8-hour window.

Data Summary Tables

Table 1: Standard this compound Dosage and Withdrawal Periods for Chickens

ParameterRecommendationCitations
Dosage 7 mg/kg of body weight per day[8][9][11]
Administration Route Oral, via drinking water[5][12]
Treatment Duration 2 consecutive days[5][9]
Withdrawal Period (Meat) 14 to 21 days (product-dependent)[5][11][13]
Withdrawal Period (Eggs) Not authorized for birds producing eggs for human consumption.[8][13]
Pre-Lay Withdrawal Do not use within 6 weeks of the onset of laying.[13][14]

Table 2: Summary of Efficacy Data from Experimental Studies

Study FocusTreatment GroupsKey FindingsCitations
Timing of Administration This compound (7 mg/kg) given on days 10-11 or 14-15 post-hatch.Administration between days 10 and 14 provided the best coccidiosis control and performance.[7][9]
Prevention of Necrotic Enteritis This compound (75 ppm for 8h) given at various times relative to Eimeria infection.Early treatment (up to 36h post-Eimeria infection) protected against both coccidiosis and subsequent necrotic enteritis.[10][15]
Mortality Rate Reduction Infected, non-treated vs. late this compound treatment (84h post-infection).Mortality was 41.7% in the infected, non-treated group vs. 16.8% in the late-treated group.[10][16]
Comparison with In-Feed Anticoccidials Non-medicated feed + this compound vs. Salinomycin/Nicarbazin programs.This compound performance was equal to or better than standard in-feed anticoccidial programs and dramatically reduced oocyst shedding and lesions.[17]

Experimental Protocols

Protocol 1: Efficacy of this compound in Broilers Following Experimental Coccidial Challenge

This protocol is based on methodologies used to evaluate the efficacy of this compound against mixed Eimeria infections.[10][17]

Objective: To assess the efficacy of this compound administered in drinking water on performance, intestinal lesion scores, and oocyst shedding in broiler chickens experimentally infected with Eimeria species.

Materials:

  • Day-old broiler chicks (e.g., Cobb 500)

  • Non-medicated starter and grower feed

  • This compound solution (e.g., 2.5%)

  • Mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella)

  • Cages or floor pens with appropriate heating and lighting

  • Waterers and feeders

  • McMaster counting chambers for oocyst counts

Experimental Workflow:

A Day 1-13: Acclimatization (Non-medicated feed) B Day 14: Challenge (Oral gavage with Eimeria oocysts) A->B C Day 18-19: Treatment (Administer this compound in drinking water) B->C D Day 21: Data Collection 1 (Weigh birds, score lesions, collect fecal samples for OPG) C->D E Day 21-42: Grow-out Period (Monitor performance) D->E F Weekly/Final Data Collection (Body weight, FCR, mortality, final OPG) E->F G Data Analysis (Statistical comparison of treatment groups) F->G

Caption: General experimental workflow for a this compound efficacy study.

Procedure:

  • Animal Housing and Acclimatization:

    • House day-old chicks in a clean, disinfected environment.

    • Provide non-medicated feed and fresh water ad libitum.

    • Allow birds to acclimate for approximately 14 days.

  • Experimental Groups (Example):

    • Group 1 (Negative Control): Uninfected, non-treated.

    • Group 2 (Positive Control): Infected, non-treated.

    • Group 3 (this compound Treatment): Infected, treated with this compound at 7 mg/kg on days 18 and 19 post-hatch.[17]

  • Infection:

    • On day 14, infect birds in Groups 2 and 3 via oral gavage with a quantified dose of mixed Eimeria oocysts.

  • Treatment Administration:

    • On days 18 and 19, prepare medicated drinking water for Group 3 to deliver 7 mg/kg of this compound.

    • Ensure medicated water is the sole source of drinking water for the treatment period.[5] Monitor water intake to ensure proper dosing.[11]

  • Data Collection:

    • Performance: Record body weight and feed consumption weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).

    • Lesion Scoring: At day 21 (7 days post-infection), euthanize a subset of birds from each group and score intestinal lesions for different sections of the gut.

    • Oocyst Counts: Collect fecal samples from each pen weekly and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.[18]

    • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

Protocol 2: Investigating this compound for Prevention of Coccidiosis-Induced Necrotic Enteritis

This protocol is adapted from a study investigating the indirect effect of this compound on secondary bacterial infections.[10][15][16]

Objective: To determine if the timing of this compound administration relative to an Eimeria challenge can prevent the onset of necrotic enteritis caused by Clostridium perfringens.

Logical Framework:

Infection Eimeria Infection (Coccidiosis) Damage Intestinal Epithelial Damage & Mucus Production Infection->Damage Clostridium Clostridium perfringens Proliferation Damage->Clostridium NE Necrotic Enteritis (Clinical Disease) Clostridium->NE This compound This compound Treatment Block Prevents Coccidial Multiplication This compound->Block Block->Damage Prevents

Caption: this compound's role in preventing necrotic enteritis.

Procedure:

  • Animal Model: Use 14-day-old broiler chickens, divided into experimental groups (n=12 per group).[10]

  • Experimental Groups:

    • Group A (Negative Control): Uninfected, non-treated.

    • Group B (Positive Control): Infected with Eimeria on day 18 and C. perfringens on day 22; non-treated.

    • Group C (Pre-emptive Treatment): Treated with this compound 12 hours beforeEimeria infection.

    • Group D (Early Treatment): Treated with this compound 12 hours afterEimeria infection.

    • Group E (Late Treatment): Treated with this compound 84 hours afterEimeria infection.

  • Infection Protocol:

    • Day 18: Inoculate relevant groups orally with a mixed culture of Eimeria tenella (e.g., 25,000 oocysts) and Eimeria brunetti (e.g., 75,000 oocysts).[10][15]

    • Day 22: Inoculate the same groups by oral gavage with 10⁹ colony-forming units (CFU) of C. perfringens.[10][15]

  • Treatment Protocol:

    • Administer this compound at a concentration of 75 ppm (75 mg/L) in the drinking water for an 8-hour period on two consecutive days, timed according to the group's designation (e.g., starting 12 hours before or 12, 36, 60, 84 hours after Eimeria infection).[10][15]

  • Endpoint Evaluation:

    • Monitor mortality, FCR, and body weight.

    • On days 24 and 30, perform necropsies to evaluate lesion scores for both coccidiosis and necrotic enteritis in the jejunum, ileum, and ceca.

Safety and Handling Precautions

  • This compound solutions can be strongly alkaline.[8]

  • Personnel handling the product should wear synthetic rubber gloves and avoid contact with skin and mucous membranes.[8]

  • In case of contact, wash the affected area thoroughly with water.

  • Ensure that medicated water is freshly prepared every 24 hours.[8]

  • Avoid the concomitant administration of other substances in the drinking water, as this may affect efficacy or water intake.[8]

References

Application Notes and Protocols for In Vitro Inhibition Assay of Neospora caninum using Toltrazuril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neospora caninum, an apicomplexan parasite, is a significant cause of neuromuscular disease in dogs and a major contributor to abortions in cattle worldwide. The development of effective therapeutic agents is crucial for managing neosporosis. Toltrazuril, a triazinetrione derivative, has demonstrated considerable antiparasitic activity against coccidian parasites. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory effects on Neospora caninum tachyzoites, the rapidly replicating stage of the parasite. The described methodologies are essential for researchers engaged in the screening and evaluation of potential anti-neosporosis compounds.

Mechanism of Action of this compound

This compound exerts its antiparasitic effect by interfering with the parasite's reproductive processes. It disrupts the division of the protozoal nucleus and inflicts damage upon the cell membrane of the parasite.[1] Ultrastructural studies have revealed that this compound's initial impact is on the apicoplast and the tubular mitochondrion, two vital organelles for the parasite's survival and replication.[2] This disruption of critical cellular functions ultimately leads to the destruction of the coccidia at all stages of their life cycle.[1]

Proposed Mechanism of Action of this compound on Neospora caninum This compound This compound Apicoplast Apicoplast This compound->Apicoplast Disrupts function Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts function Nuclear_Division Nuclear_Division This compound->Nuclear_Division Inhibits Cell_Membrane Cell_Membrane This compound->Cell_Membrane Damages Apicoplast->Nuclear_Division Essential for Mitochondrion->Nuclear_Division Essential for Parasite_Death Parasite_Death Nuclear_Division->Parasite_Death Leads to Cell_Membrane->Parasite_Death Leads to

Caption: Proposed mechanism of this compound on N. caninum.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound against Neospora caninum tachyzoites.

Table 1: Efficacy of this compound Against Neospora caninum Tachyzoites in Cell Culture

Concentration (µg/mL)Incubation TimeObservationReference
14 - 12 hoursMinimal effect[2]
104 - 12 hoursNoticeable damage to tachyzoites[2]
304 - 12 hoursLethal damage to tachyzoites[2]
1004 - 12 hoursComplete elimination of parasites[2]

Table 2: Parasiticidal vs. Parasitostatic Effect of this compound (30 µg/mL) on Neospora caninum Tachyzoites

Treatment DurationEffectAssessment MethodReference
10 daysParasitostaticDetection of NcGRA2-transcripts
14 daysParasiticidalAbsence of NcGRA2-transcripts

Experimental Protocols

In Vitro Cultivation of Neospora caninum Tachyzoites

This protocol describes the maintenance of the rapidly dividing tachyzoite stage of N. caninum in a host cell monolayer.

Materials:

  • Host cell line (e.g., Vero cells, human foreskin fibroblasts - HFF)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Neospora caninum tachyzoites (e.g., NC-1 strain)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture host cells in T-75 flasks until they form a confluent monolayer.

  • Harvest N. caninum tachyzoites from a heavily infected culture flask by scraping the cell monolayer and passing the suspension through a 27-gauge needle to lyse the host cells.

  • Purify the tachyzoites from the host cell debris by passing the suspension through a sterile filter or by density gradient centrifugation.

  • Count the purified tachyzoites using a hemocytometer.

  • Infect a fresh monolayer of host cells with the tachyzoites at a multiplicity of infection (MOI) of 1:1.

  • Incubate the infected culture at 37°C in a 5% CO₂ atmosphere.

  • Monitor the culture daily for the formation of parasitophorous vacuoles and host cell lysis.

  • Passage the parasites to a new host cell monolayer every 2-3 days.

In Vitro Inhibition Assay of Neospora caninum by this compound

This protocol details the procedure to assess the inhibitory effect of this compound on the proliferation of N. caninum tachyzoites.

Experimental Workflow for In Vitro Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Host_Cells Seed Host Cells in 96-well plate Infection Infect Host Cells with Tachyzoites Host_Cells->Infection Tachyzoites Prepare N. caninum Tachyzoites Tachyzoites->Infection Toltrazuril_Prep Prepare this compound dilutions Treatment Add this compound dilutions Toltrazuril_Prep->Treatment Infection->Treatment Incubation Incubate for desired time points Treatment->Incubation Viability_Assay Assess Viability Incubation->Viability_Assay MTT MTT Assay Viability_Assay->MTT LDH LDH Assay Viability_Assay->LDH qPCR qPCR for Parasite DNA Viability_Assay->qPCR

Caption: Workflow for the in vitro inhibition assay.

Materials:

  • 96-well cell culture plates

  • Confluent monolayer of host cells in a T-75 flask

  • Purified N. caninum tachyzoites

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • On the day of the assay, prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Infect the host cell monolayer with freshly harvested tachyzoites at an appropriate MOI (e.g., 1:1).

  • After a 2-4 hour incubation period to allow for parasite invasion, gently wash the wells with PBS to remove extracellular parasites.

  • Add the prepared this compound dilutions to the respective wells. Include untreated infected cells as a positive control for parasite growth and uninfected cells as a negative control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, assess the inhibition of parasite proliferation using one of the methods described below.

Quantification of Parasite Viability and Proliferation

This assay measures the metabolic activity of viable cells.

Procedure:

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the untreated infected control.

This assay quantifies the release of LDH from damaged host cells, an indicator of cytotoxicity.

Procedure:

  • At the end of the incubation period, carefully collect the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add the stop solution.

  • Measure the absorbance at a wavelength of 490 nm.

  • Higher absorbance values correlate with increased host cell damage due to parasite proliferation or drug toxicity.

This method quantifies the amount of parasite DNA, providing a direct measure of parasite proliferation.

Procedure:

  • At the end of the incubation period, lyse the cells in each well and extract the total DNA.

  • Perform a real-time PCR using primers and a probe specific for a N. caninum gene (e.g., Nc5).

  • Use a standard curve of known amounts of N. caninum DNA to quantify the parasite load in each sample.

  • Calculate the percentage of inhibition of parasite DNA replication compared to the untreated infected control.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy against Neospora caninum. The selection of the quantification method will depend on the specific research question, with MTT and LDH assays offering insights into overall cell viability and cytotoxicity, while qPCR provides a direct and sensitive measure of parasite replication. These methodologies are fundamental for the preclinical assessment of potential therapeutic agents for neosporosis.

References

Application Notes and Protocols for the Analysis of Toltrazuril Residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. Its extensive use raises concerns about the potential for residues in food products of animal origin, such as meat and eggs. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound and its primary metabolites, this compound sulfoxide (TZSO) and this compound sulfone (TZS), to ensure consumer safety.[1] This document provides a detailed protocol for the extraction and quantification of this compound and its metabolites in poultry tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]

Metabolic Pathway of this compound

This compound is metabolized in animals to form two major metabolites: this compound sulfoxide and this compound sulfone. The analysis of these three compounds is often required for residue monitoring.

This compound This compound TZSO This compound Sulfoxide (TZSO) This compound->TZSO Oxidation TZS This compound Sulfone (TZS) TZSO->TZS Oxidation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis s1 Weigh 2 g of homogenized tissue s2 Add 10 mL of 1% formic acid in acetonitrile s1->s2 s3 Homogenize for 2 minutes s2->s3 s4 Add MgSO4 and NaCl s3->s4 s5 Vortex and centrifuge s4->s5 s6 Take an aliquot of the supernatant s5->s6 Collect supernatant s7 Add PSA and C18 sorbent s6->s7 s8 Vortex and centrifuge s7->s8 s9 Filter the supernatant s8->s9 Collect final extract s10 Inject into LC-MS/MS s9->s10

References

Application Notes and Protocols for Inducing Toltrazuril Resistance in Eimeria Field Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry industry. Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs, including the triazine derivative, Toltrazuril. However, the extensive use of this compound has led to the emergence of drug-resistant Eimeria strains, compromising its efficacy.[1][2] Understanding the mechanisms of resistance and developing new therapeutic strategies requires reliable laboratory protocols to induce and study this compound resistance.

These application notes provide a detailed protocol for the experimental induction of this compound resistance in Eimeria field isolates using an in vivo serial passage model in chickens. Additionally, methods for the confirmation and quantification of resistance are described.

Experimental Protocols

Propagation and Titration of a Drug-Sensitive Eimeria Isolate

Objective: To establish a sufficient stock of a drug-sensitive parent Eimeria isolate for subsequent resistance induction studies.

Materials:

  • Eimeria field isolate (e.g., Eimeria tenella)

  • 2-week-old coccidia-free broiler chickens

  • Cages with wire floors

  • Feed and water ad libitum

  • 2.5% potassium dichromate solution

  • Saturated salt solution

  • McMaster counting chamber

  • Microscope

Procedure:

  • Infection: Orally inoculate a group of 2-week-old coccidia-free chickens with the Eimeria field isolate. The initial inoculum size will depend on the species and strain but a common starting point is 1 x 10^4 sporulated oocysts per bird.[3]

  • Fecal Collection: From day 5 to 10 post-infection, collect feces from the infected birds.

  • Oocyst Isolation and Sporulation:

    • Homogenize the collected feces in water.

    • Filter the suspension through sieves to remove debris.

    • Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the oocysts.

    • Recover the oocysts from the surface, wash them with water by repeated centrifugation to remove the salt.

    • Resuspend the cleaned oocysts in a 2.5% potassium dichromate solution and incubate at 27-29°C with aeration for 2-3 days to allow for sporulation.

  • Quantification: Determine the concentration of sporulated oocysts (oocysts per milliliter) using a McMaster counting chamber.

  • Titration (Optional but Recommended): To determine the optimal challenge dose, infect several groups of birds with serial dilutions of the sporulated oocysts. The ideal dose should cause significant lesions but minimal mortality.

In Vivo Protocol for Inducing this compound Resistance by Serial Passage

Objective: To select for this compound-resistant Eimeria parasites through repeated exposure to increasing concentrations of the drug in a chicken model. This method is based on the principle of a concentration gradient selection.[4]

Materials:

  • Propagated drug-sensitive Eimeria isolate

  • 2-week-old coccidia-free broiler chickens

  • This compound (e.g., Baycox®)

  • Standard poultry feed

  • Equipment for oocyst isolation, sporulation, and quantification (as listed above)

Experimental Groups:

  • Group A (Negative Control): Uninfected, untreated.

  • Group B (Positive Control): Infected with the parent Eimeria isolate, untreated.

  • Group C (Drug-Sensitive Control): Infected with the parent Eimeria isolate, treated with the recommended dose of this compound (e.g., 25 ppm in drinking water for 48 hours).

  • Group D (Resistance Selection): Infected with the Eimeria isolate and treated with a sub-therapeutic dose of this compound.

Procedure:

  • Passage 1:

    • Infect chickens in Groups B, C, and D with the parent Eimeria isolate. A typical inoculum is 1 x 10^4 to 5 x 10^4 sporulated oocysts per bird.

    • Two days post-infection, begin treatment for Groups C and D. Group C receives the full recommended dose of this compound. Group D receives a sub-therapeutic dose (e.g., 25-50% of the recommended dose).

    • Collect feces from Group D from day 5 to 10 post-infection.

    • Isolate, sporulate, and quantify the oocysts as described previously. These oocysts will be used for the next passage.

  • Subsequent Passages:

    • Repeat the procedure from Passage 1, using the oocysts collected from the previously treated Group D to infect the new Group D chickens for the next passage.

    • Gradually increase the concentration of this compound administered to Group D in each subsequent passage. The increment can be a fixed amount or a percentage of the previous concentration.

    • Continue the serial passages for a minimum of 10-15 generations or until the parasite population demonstrates a significant reduction in susceptibility to the recommended dose of this compound.

  • Monitoring Resistance: In each passage, assess the level of resistance by comparing the following parameters between the groups:

    • Oocyst Production: Quantify the number of oocysts shed per gram of feces. A sustained level of oocyst shedding in the treated selection group (Group D) in later passages, comparable to the untreated control (Group B), indicates the development of resistance.

    • Lesion Scoring: At day 7 post-infection, euthanize a subset of birds from each group and score the intestinal lesions. Lesion scoring is typically done on a scale of 0 to 4, with 0 being normal and 4 indicating severe lesions. The persistence of significant lesions in the treated selection group suggests resistance.

    • Weight Gain: Monitor the body weight of the birds. A failure to thrive in the treated selection group, similar to the infected, untreated group, can be an indicator of drug failure due to resistance.

Confirmation of this compound Resistance

Objective: To confirm and quantify the level of resistance in the selected Eimeria population.

Procedure:

  • Anticoccidial Sensitivity Test (AST):

    • Use the oocysts from a late passage of the resistance selection line (Group D).

    • Set up experimental groups as described in the induction protocol (Negative Control, Positive Control, and groups treated with various concentrations of this compound, including the recommended dose).

    • Infect the birds and administer the respective treatments.

    • Evaluate resistance based on oocyst production, lesion scores, and weight gain.

  • Calculation of Resistance Indices:

    • Percent Optimum Anticoccidial Activity (POAA): This index is based on weight gain.

      • POAA = [(GSR in medicated group – GSR in infected-unmedicated group) / (GSR in uninfected-unmedicated group – GSR in infected-unmedicated group)] x 100%[5]

    • Anticoccidial Index (ACI): This is a composite index.

      • ACI = (Relative body weight gain rate + Survival rate) – (Lesion score value + Oocyst value)[5]

      • An ACI score below 160 is generally indicative of resistance.[5]

    • Fecal Oocyst Count Reduction Test (FOCRT): This test compares the oocyst shedding in treated and untreated animals. A significant reduction in oocyst counts in the treated group indicates sensitivity, while a lack of reduction suggests resistance.

Data Presentation

Table 1: Example Data for Monitoring Resistance Development over Serial Passages

Passage NumberThis compound Conc. (ppm)Mean Oocyst Count (x10^4 OPG)Mean Lesion ScoreMean Weight Gain (g)
16.255.21.5150
512.58.92.1125
102515.32.8100
152525.13.585
Untreated Control030.53.880
Sensitive Strain + 25ppm251.20.5180

Table 2: Example Data for Anticoccidial Sensitivity Test (AST) of a Potentially Resistant Strain

Treatment GroupThis compound Conc. (ppm)Mean Oocyst Count (x10^4 OPG)Mean Lesion ScoreACI
Uninfected Control000>200
Infected Control032.83.9<120
Resistant Strain + Treatment2528.53.6<130
Sensitive Strain + Treatment252.10.8>180

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Propagation of Sensitive Strain cluster_1 Phase 2: Resistance Induction (Serial Passage) cluster_2 Phase 3: Resistance Confirmation start Start with Eimeria Field Isolate propagate Infect Coccidia-Free Chickens start->propagate collect_oocysts Collect and Isolate Oocysts propagate->collect_oocysts sporulate Sporulate Oocysts (2.5% K2Cr2O7) collect_oocysts->sporulate quantify Quantify Oocyst Stock sporulate->quantify infect_passage Infect New Batch of Chickens with Oocysts quantify->infect_passage Start Induction treat Treat with Increasing This compound Concentration infect_passage->treat collect_passage Collect Oocysts from Treated Group treat->collect_passage loop_arrow Repeat for 10-15 Passages collect_passage->loop_arrow ast Perform Anticoccidial Sensitivity Test (AST) collect_passage->ast Use Oocysts from Late Passage loop_arrow->infect_passage analyze Analyze Data: Oocyst Counts, Lesion Scores, Weight Gain, ACI ast->analyze confirm Confirm Resistant Phenotype analyze->confirm

Caption: Workflow for inducing and confirming this compound resistance in Eimeria.

Potential Signaling Pathways Involved in this compound's Mode of Action and Resistance

This compound is known to affect the intracellular development stages of Eimeria, causing swelling of the endoplasmic reticulum and mitochondria.[1] Recent studies suggest that this compound induces oxidative stress and autophagy in the parasite.[6][7] Resistance mechanisms are not fully elucidated but may involve alterations in drug targets or detoxification pathways.

G cluster_0 This compound Action on Sensitive Eimeria cluster_1 Potential Resistance Mechanisms This compound This compound er_mito Endoplasmic Reticulum & Mitochondria Disruption This compound->er_mito cell_cycle Cell Cycle Arrest This compound->cell_cycle drug_target Altered Drug Target Site This compound->drug_target Reduced Binding detox Increased Drug Detoxification/Efflux This compound->detox Metabolism/Export ros Increased Reactive Oxygen Species (ROS) er_mito->ros autophagy Induction of Autophagy ros->autophagy antioxidant Upregulated Antioxidant Response (e.g., SOD, GR) ros->antioxidant Counteraction apoptosis Parasite Death autophagy->apoptosis cell_cycle->apoptosis resistance Parasite Survival and Proliferation drug_target->resistance detox->resistance antioxidant->resistance

Caption: Hypothesized pathways of this compound action and resistance in Eimeria.

References

Application Notes and Protocols for Toltrazuril Oral Gavage Administration in Experimental Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione derivative widely recognized for its potent anticoccidial activity against various Eimeria species, the causative agents of coccidiosis in rabbits and other livestock.[1][2] Coccidiosis is a significant parasitic disease that can lead to severe gastrointestinal distress, malabsorption, and in severe cases, mortality, particularly in young or immunocompromised rabbits.[3] this compound effectively targets all intracellular developmental stages of the parasite, making it a valuable tool for both therapeutic and prophylactic treatment in experimental rabbit models.[4] These application notes provide detailed protocols for the oral gavage administration of this compound in rabbits, along with a summary of its pharmacokinetics, efficacy, and safety profile based on published experimental data.

Data Presentation

Pharmacokinetic Parameters of this compound in Rabbits

The following table summarizes the key pharmacokinetic parameters of this compound and its primary metabolites, this compound sulfoxide (a primary metabolite) and this compound sulfone, following a single oral gavage administration in rabbits.

ParameterThis compound (10 mg/kg)This compound (20 mg/kg)This compound Sulfoxide (10 mg/kg)This compound Sulfoxide (20 mg/kg)This compound Sulfone (10 mg/kg)This compound Sulfone (20 mg/kg)Reference
Cmax (µg/mL) 30.2 ± 1.539.4 ± 1.28.9 ± 1.312.5 ± 3.914.7 ± 3.924.9 ± 8.74[5]
Tmax (h) 20.0 ± 6.928.0 ± 6.920.0 ± 6.920.0 ± 6.996.0 ± 0.0112.0 ± 6.9[5]
T½ (h) 52.7 ± 3.656.7 ± 1.956.1 ± 10.768.8 ± 12.576.7 ± 7.582.3 ± 12.6[5]
AUC (µg·h/mL) Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract[5][6]
Bioavailability (%) Improved with certain formulationsImproved with certain formulations----[6][7]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, T½: Elimination half-life, AUC: Area under the curve.

Efficacy of this compound Against Coccidiosis in Rabbits

The efficacy of this compound in reducing oocyst shedding in rabbits experimentally or naturally infected with Eimeria species is presented below.

DosageAdministration RouteDuration of TreatmentOocyst ReductionEimeria Species TargetedReference
2.5 mg/kgOral GavageSingle dose73-99%Eimeria magna, Eimeria media, Eimeria intestinalis[8]
5.0 mg/kgOral GavageSingle dose73-99%Eimeria magna, Eimeria media, Eimeria intestinalis[8]
2.5 mg/kgOral GavageTwo doses, 5-day interval64.6% reduction in OPGNatural mixed infection[3]
5 mg/kgOral Gavage2 consecutive days67.6% reduction in OPGNatural mixed infection[3]
10-15 ppmIn drinking waterContinuousHighly effective reductionE. flavescens, E. intestinalis, E. magna, E. perforans, E. stiedai[2]
25 ppmIn drinking waterTwo 49-hour treatments, 5 days apartReduced to zero for ~40 daysNatural mixed infection[9]

OPG: Oocysts Per Gram of feces.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Suspension

Objective: To administer a precise dose of this compound suspension to an experimental rabbit.

Materials:

  • This compound oral suspension (e.g., 2.5% or 5%)

  • Appropriately sized syringe (1 mL or 3 mL for accurate dosing)

  • Flexible gavage tube (6-8 French feeding tube is suitable for most adult rabbits)

  • Lubricant (water-soluble)

  • Towel or rabbit restrainer

  • Scale for accurate body weight measurement

Procedure:

  • Animal Preparation:

    • Accurately weigh the rabbit to determine the correct dosage volume.

    • Gently restrain the rabbit using a towel ("bunny burrito" method) or a commercial restrainer to minimize movement and stress. Ensure the head and neck are in a natural, straight line.

  • Dosage Calculation and Preparation:

    • Calculate the required volume of this compound suspension based on the rabbit's body weight and the desired dose (e.g., 20 mg/kg).

    • Draw the calculated volume into the syringe.

  • Gavage Tube Measurement and Lubrication:

    • Measure the gavage tube from the tip of the rabbit's nose to the last rib and mark the tube. This ensures the tube reaches the stomach without entering the lungs.

    • Apply a small amount of water-soluble lubricant to the tip of the gavage tube.

  • Gavage Administration:

    • Gently open the rabbit's mouth by placing a finger in the diastema (the gap between the incisors and premolars).

    • Carefully insert the lubricated gavage tube into the mouth, passing it over the tongue and down the esophagus to the pre-measured mark.

      • CRITICAL: If any resistance is met or if the rabbit begins to cough or struggle excessively, immediately withdraw the tube. Do not force the tube.

    • Confirm proper placement by ensuring the rabbit can still breathe normally and there are no gurgling sounds.

    • Slowly administer the this compound suspension from the syringe.

  • Post-Administration Care:

    • Gently remove the gavage tube in a smooth, swift motion.

    • Return the rabbit to its cage and monitor for any signs of distress, such as labored breathing, lethargy, or loss of appetite.[5][8]

    • Provide fresh water and food.

Safety and Handling Precautions
  • Oral gavage in rabbits requires proper training and technique to avoid aspiration pneumonia or esophageal trauma.

  • While this compound is generally well-tolerated, potential side effects at higher doses can include mild gastrointestinal upset (soft stools, diarrhea), lethargy, and decreased appetite.[5]

  • Exercise caution when administering this compound to young (under four weeks) or pregnant rabbits, and consult a veterinarian for dose adjustments.[5]

Visualizations

Experimental Workflow for this compound Oral Gavage

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh Rabbit calculate Calculate Dose weigh->calculate prepare_syr Prepare Syringe calculate->prepare_syr administer Administer this compound prepare_syr->administer restrain Restrain Rabbit measure_tube Measure & Lube Tube restrain->measure_tube insert_tube Insert Gavage Tube measure_tube->insert_tube insert_tube->administer remove_tube Remove Tube administer->remove_tube monitor Monitor Rabbit remove_tube->monitor provide_care Provide Food & Water monitor->provide_care G cluster_parasite Eimeria Parasite Cell cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_stress Cellular Stress Response This compound This compound resp_chain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase, NADH oxidase) This compound->resp_chain Inhibits pyrimidine Pyrimidine Synthesis (e.g., dihydroorotate dehydrogenase) This compound->pyrimidine Inhibits ros Increased ROS (Oxidative Stress) This compound->ros Induces atp ATP Production resp_chain->atp Blocks cell_death Parasite Cell Death atp->cell_death Leads to dna_rep Nuclear Division & DNA Replication pyrimidine->dna_rep Blocks dna_rep->cell_death Leads to autophagy Autophagy ros->autophagy Triggers autophagy->cell_death Contributes to

References

Application Notes and Protocols for Oocyst Count Reduction Assay: Assessing Toltrazuril Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock and poultry.[1][2][3] Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent effective against various Eimeria species.[4][5] It acts on all intracellular development stages of coccidia, interfering with nuclear division and mitochondrial activity, ultimately leading to the parasite's death.[4][6] The Oocyst Count Reduction (OCR) assay is a critical tool for evaluating the in vivo efficacy of this compound and other anticoccidial drugs. This document provides detailed protocols and application notes for conducting OCR assays to assess the efficacy of this compound.

Principle of the Oocyst Count Reduction Assay

The OCR assay quantifies the reduction in the number of Eimeria oocysts shed in the feces of treated animals compared to untreated controls. This reduction is a direct measure of the drug's ability to inhibit the parasite's reproductive cycle. The assay involves infecting animals with a known number of sporulated oocysts, administering the test compound (this compound), and subsequently counting the oocysts excreted in the feces over a specific period. The percentage reduction in oocyst counts is then calculated to determine the drug's efficacy.

This compound's Mechanism of Action

This compound's efficacy stems from its ability to disrupt key cellular processes within the Eimeria parasite. It primarily targets the parasite's respiratory chain and enzymes involved in pyrimidine synthesis.[6] This dual action affects all intracellular stages of the parasite, from schizonts to gametes, leading to a comprehensive reduction in parasite load and oocyst shedding.[4]

This compound This compound ParasiteCell Eimeria Parasite Cell This compound->ParasiteCell Enters RespiratoryChain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) This compound->RespiratoryChain Inhibits PyrimidineSynthesis Pyrimidine Synthesis Enzymes (e.g., dihydroorotate dehydrogenase) This compound->PyrimidineSynthesis Inhibits Mitochondrion Mitochondrion ParasiteCell->Mitochondrion Nucleus Nucleus ParasiteCell->Nucleus Mitochondrion->RespiratoryChain Nucleus->PyrimidineSynthesis EnergyMetabolism Disruption of Energy Metabolism RespiratoryChain->EnergyMetabolism Leads to NuclearDivision Inhibition of Nuclear Division PyrimidineSynthesis->NuclearDivision Leads to ParasiteDeath Parasite Death NuclearDivision->ParasiteDeath EnergyMetabolism->ParasiteDeath Start Start AnimalSelection Select Coccidia-Free Animals Start->AnimalSelection Grouping Divide into Experimental Groups (Treated, Infected Control, Uninfected Control) AnimalSelection->Grouping Infection Infect Animals with Eimeria Oocysts (Treated and Infected Control Groups) Grouping->Infection Treatment Administer this compound (Treated Group) or Placebo (Infected Control) Infection->Treatment FecalCollection Collect Fecal Samples (Daily, e.g., Days 5-10 post-infection) Treatment->FecalCollection OocystCounting Count Oocysts per Gram (OPG) using McMaster Technique FecalCollection->OocystCounting DataAnalysis Calculate Mean OPG and % Oocyst Count Reduction OocystCounting->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: Histopathological Examination of Intestinal Lesions After Toltrazuril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the histopathological examination of intestinal lesions following treatment with Toltrazuril, a broad-spectrum anticoccidial agent. The protocols and data presented are intended to guide researchers in evaluating the efficacy of this compound and understanding its impact on intestinal pathology in various animal models of coccidiosis.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the phylum Apicomplexa (primarily Eimeria and Isospora species), poses a significant threat to the health and productivity of livestock, particularly poultry.[1][2] this compound is a triazinetrione derivative widely used for the treatment and control of coccidiosis.[3] It is effective against all intracellular stages of coccidia, including both schizonts and gamonts, leading to a reduction in oocyst excretion and amelioration of clinical signs.[4][5] Histopathological examination is a critical tool for assessing the extent of intestinal damage caused by coccidial infections and for evaluating the therapeutic efficacy of anticoccidial drugs like this compound.[6][7] This document outlines standardized protocols for the histopathological assessment of intestinal lesions and presents quantitative data from relevant studies.

Quantitative Data Summary

The following tables summarize quantitative data related to the efficacy of this compound treatment on intestinal lesions and other relevant parameters.

Table 1: Effect of this compound on Intestinal Lesion Scores in Broiler Chickens

Treatment GroupEimeria SpeciesGross Lesion Score (Mean)Microscopic Lesion Score (Mean)Oocyst Excretion (oocysts/gram feces)Reference
Infected, UntreatedE. tenella, E. brunettiSignificantly higherSignificantly higherHigh[8]
Infected, this compound-treatedE. tenella, E. brunettiSignificantly lowerSignificantly lowerDramatically reduced[8][9]
Uninfected ControlN/A000[8]

Table 2: Histopathological Changes in Japanese Quails with Coccidiosis Following this compound Treatment

Treatment GroupDose of this compoundKey Histopathological Findings in the CecumReference
Control (Infected, Untreated)0 mg/kgLarge number of multiplying merozoites in mucosa; destruction of mucosa.[6]
Group I (Infected, Treated)7 mg/kgDestruction of the folds, with presence of merozoites in crypts.[6]
Group II (Infected, Treated)14 mg/kgTotal atrophy of the mucosa (crypts and folds) with parchment–like membrane.[6]
Group III (Infected, Treated)24.5 mg/kgRegeneration of mucosa; hyperplasia of epithelial cells and crypts.[6]

Experimental Protocols

Animal Model and this compound Administration

A common model for studying coccidiosis involves the experimental infection of broiler chickens.

Protocol 1: Induction of Coccidiosis and this compound Treatment in Broiler Chickens

  • Animal Housing: House one-day-old broiler chicks in a clean, disinfected environment with ad libitum access to feed and water.

  • Infection: At 14 days of age, orally inoculate each chick with a suspension of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).[7][10]

  • Treatment Groups: Divide the birds into the following groups:

    • Group A (Negative Control): Uninfected and untreated.

    • Group B (Positive Control): Infected and untreated.

    • Group C (this compound Treatment): Infected and treated with this compound.

  • This compound Administration: Administer this compound (e.g., Baycox® 2.5% solution) in the drinking water at a concentration of 7 mg/kg body weight for two consecutive days.[3][10] Treatment can be initiated at a predetermined time post-infection (e.g., 2 days post-infection).[7]

  • Monitoring: Observe the birds daily for clinical signs of coccidiosis (e.g., bloody diarrhea, ruffled feathers, depression).[7]

Sample Collection and Histopathological Processing

Protocol 2: Intestinal Tissue Collection and Processing

  • Euthanasia and Necropsy: At a predetermined time point (e.g., 7 days post-infection), euthanize a subset of birds from each group.

  • Gross Examination: Perform a necropsy and grossly examine the intestines for lesions such as thickening of the intestinal wall, presence of blood and mucus, and white or red spots on the serosal surface.[11]

  • Tissue Sampling: Collect tissue samples (approximately 2 cm in length) from the duodenum, jejunum, and cecum.[12]

  • Fixation: Immediately fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.[6]

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for routine histopathological evaluation.[6]

Histopathological Lesion Scoring

Protocol 3: Microscopic Lesion Scoring

The severity of microscopic lesions can be graded using a scoring system adapted from Johnson and Reid (1970).

  • Examine Slides: Examine the H&E stained slides under a light microscope in a blinded fashion.

  • Scoring Criteria: Assign a score from 0 to 4 for each intestinal section based on the following criteria:

    • Score 0: Normal intestinal architecture with no evidence of parasites or inflammation.

    • Score 1: Mild infiltration of inflammatory cells in the lamina propria; a few scattered parasites may be present.

    • Score 2: Moderate inflammation with some villous atrophy and crypt hyperplasia; parasites are more numerous.

    • Score 3: Severe inflammation, marked villous atrophy, and crypt necrosis; large numbers of parasites are present.

    • Score 4: Extensive necrosis and hemorrhage of the intestinal mucosa, with sloughing of the epithelium; numerous parasites are visible.

  • Data Analysis: Calculate the mean lesion score for each treatment group and compare them statistically.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Infection and Treatment cluster_2 Data Collection and Analysis A 1-day-old broiler chicks B Acclimatization (14 days) A->B C Oral Inoculation with Eimeria oocysts B->C D Group Allocation C->D E This compound Treatment (7 mg/kg) D->E F Untreated Control D->F G Uninfected Control D->G H Euthanasia and Necropsy E->H F->H G->H I Gross Lesion Scoring H->I J Tissue Collection (Duodenum, Jejunum, Cecum) H->J M Statistical Analysis I->M K Histopathological Processing (H&E staining) J->K L Microscopic Lesion Scoring K->L L->M

Caption: Experimental workflow for evaluating this compound efficacy.

Proposed Signaling Pathway of this compound's Action

G cluster_parasite Eimeria Parasite This compound This compound RespChain Mitochondrial Respiratory Chain This compound->RespChain Inhibits Pyrimidine Pyrimidine Synthesis (e.g., Dihydroorotate Dehydrogenase) This compound->Pyrimidine Inhibits CellCycle Cell Cycle Progression This compound->CellCycle Downregulates genes ProteinHydrolysis Protein Hydrolysis This compound->ProteinHydrolysis Upregulates genes ROS Increased Reactive Oxygen Species (ROS) This compound->ROS RespChain->ROS CellDivision Inhibition of Parasite Division CellCycle->CellDivision ParasiteDeath Parasite Death Autophagy Autophagy ROS->Autophagy Autophagy->ParasiteDeath

References

Application Notes and Protocols for Establishing the Minimum Inhibitory Concentration (MIC) of Toltrazuril for Eimeria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant concern in the livestock industry, leading to substantial economic losses. Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent effective against various Eimeria species.[1][2] It acts on all intracellular stages of the parasite's life cycle, including both schizogony and gametogony.[3][4] The establishment of a standardized in vitro protocol to determine the Minimum Inhibitory Concentration (MIC) of this compound is crucial for monitoring drug efficacy, detecting emerging resistance, and screening new anticoccidial compounds. These application notes provide detailed protocols for an in vitro assay to determine the MIC of this compound against Eimeria species, along with data on its mechanism of action and reported effective concentrations.

Mechanism of Action of this compound

This compound exerts its anticoccidial effect through a multi-faceted mechanism that disrupts key cellular processes within the Eimeria parasite. Its primary mode of action involves interference with mitochondrial respiration.[5] Studies have shown that this compound can inhibit enzymes in the respiratory chain, such as NADH oxidase and fumarate reductase.[4] This disruption of energy metabolism is detrimental to the parasite's survival and replication.

Furthermore, this compound has been observed to affect nuclear division in schizonts and microgamonts.[3][4] Transcriptomic analysis of Eimeria tenella treated with this compound revealed a significant downregulation of cell cycle-related genes, suggesting an inhibitory effect on parasite division.[1][6] The same study also indicated that this compound treatment leads to an upregulation of genes associated with protein hydrolysis and oxidative stress, resulting in increased levels of reactive oxygen species (ROS) and autophagy within the parasite.[1][6] Morphological changes observed in this compound-treated parasites include swelling of the perinuclear space, mitochondria, and endoplasmic reticulum.[1][4]

This compound Signaling Pathway Diagram

Toltrazuril_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Nucleus Nucleus This compound->Nucleus RespiratoryChain Respiratory Chain Enzymes (e.g., NADH oxidase, fumarate reductase) ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces EnergyMetabolism Energy Metabolism (ATP Production) RespiratoryChain->EnergyMetabolism Inhibition ParasiteDeath Parasite Inhibition & Death EnergyMetabolism->ParasiteDeath Disruption leads to Autophagy Autophagy ROS->Autophagy Triggers Autophagy->ParasiteDeath Contributes to NuclearDivision Nuclear Division (Schizonts, Microgamonts) CellCycle Cell Cycle Progression NuclearDivision->CellCycle Disruption CellCycle->ParasiteDeath Inhibition leads to

Caption: this compound's multifaceted mechanism of action against Eimeria.

Quantitative Data: In Vitro Efficacy of this compound

Direct Minimum Inhibitory Concentration (MIC) values for this compound against Eimeria species from standardized in vitro assays are not consistently reported in the literature. However, several studies have documented effective concentrations that inhibit parasite invasion and replication. It is important to note that in vitro efficacy can vary between Eimeria species and even between different strains of the same species.

Eimeria SpeciesHost Cell LineThis compound ConcentrationObserved EffectReference
E. tenellaMerozoites (in vitro)0.5 µg/mLSignificant alteration of gene transcription profiles related to cell cycle and oxidative stress.[1][6]
Various spp.Not specified5 µg/mLUsed in invasion and development assays.[5]
E. tenella (Ref-2 strain)MDBK cellsNot specifiedUnexpected lack of in vitro sensitivity in a reproduction inhibition assay.[7]
E. tenellaChicken cell line (DF1)40 µg/mLSignificant inhibition of host cell proliferation (cytotoxicity).[1]

Experimental Protocols

Protocol 1: In Vitro Assay for Determining the MIC of this compound against Eimeria

This protocol is a synthesis of methodologies described for in vitro cultivation and drug sensitivity testing of Eimeria tenella using Madin-Darby Bovine Kidney (MDBK) cells.

1. Materials

  • Eimeria oocysts

  • 2.5% potassium dichromate solution

  • Sporulation medium (e.g., Hanks' Balanced Salt Solution)

  • Excystation fluid (e.g., 0.25% trypsin and 4% sodium taurocholate in HBSS)

  • MDBK (Madin-Darby Bovine Kidney) cells

  • Cell culture medium: Advanced Dulbecco's Modified Eagle's Medium (AdDMEM) supplemented with 2% heat-inactivated fetal bovine serum (FBS) and 100 U/mL penicillin/streptomycin

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well cell culture plates

  • Quantitative PCR (qPCR) reagents for Eimeria DNA quantification

  • DNA extraction kit

2. Methods

2.1. Preparation of Eimeria Sporozoites

  • Harvest unsporulated oocysts from the feces of experimentally infected animals.

  • Purify the oocysts by salt flotation and wash them with water.

  • Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration at room temperature for 48-72 hours.

  • Wash the sporulated oocysts to remove potassium dichromate.

  • Excyst the sporozoites by incubating the sporulated oocysts in excystation fluid at 41°C for 1-2 hours.

  • Purify the sporozoites from oocyst and sporocyst debris, for example, by using DE-52 anion-exchange chromatography.

  • Resuspend the purified sporozoites in the cell culture medium.

2.2. MDBK Cell Culture

  • Culture MDBK cells in AdDMEM in a humidified incubator at 37°C with 5% CO2.

  • Seed the MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours (e.g., 0.05 x 10^6 cells/well).[8]

2.3. Drug Treatment and Infection (Invasion and Replication Inhibition Assay)

  • Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Pre-incubate the purified sporozoites (e.g., 0.2 x 10^6 per well) with the different concentrations of this compound for 1 hour at 41°C.[8] Include a no-drug control.

  • Centrifuge the sporozoites to remove the drug-containing medium and resuspend them in fresh, drug-free medium.

  • Remove the medium from the confluent MDBK cell monolayers and add the treated sporozoites.

  • Incubate the infected cells at 41°C with 5% CO2.

  • At 2 hours post-infection (for invasion assessment) and 48-72 hours post-infection (for replication assessment), wash the monolayers to remove extracellular sporozoites.

2.4. Quantification of Parasite Load by qPCR

  • Lyse the infected MDBK cells in each well.

  • Extract the total genomic DNA using a commercial kit.

  • Perform qPCR using primers and probes specific for a multi-copy Eimeria gene to quantify the parasite DNA.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

  • The MIC can be defined as the lowest concentration of this compound that causes a significant inhibition (e.g., ≥95%) of parasite replication.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_parasite_prep Parasite Preparation cluster_cell_prep Host Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Oocysts Eimeria Oocysts Sporulation Sporulation Oocysts->Sporulation Excystation Excystation Sporulation->Excystation Purification Sporozoite Purification Excystation->Purification Preincubation Pre-incubate Sporozoites with this compound Purification->Preincubation MDBK_Culture MDBK Cell Culture Seeding Seed 96-well Plates MDBK_Culture->Seeding Infection Infect MDBK Monolayers Seeding->Infection Drug_Dilution Prepare this compound Dilutions Drug_Dilution->Preincubation Incubation Incubate (e.g., 48-72h) Infection->Incubation DNA_Extraction Genomic DNA Extraction Incubation->DNA_Extraction qPCR Quantitative PCR DNA_Extraction->qPCR Inhibition_Calc Calculate % Inhibition qPCR->Inhibition_Calc MIC_Determination Determine MIC Inhibition_Calc->MIC_Determination

Caption: Workflow for in vitro determination of this compound MIC against Eimeria.

Conclusion

The provided protocols and information offer a comprehensive framework for establishing the Minimum Inhibitory Concentration of this compound for Eimeria species in a laboratory setting. The use of in vitro assays, such as the sporozoite invasion and replication inhibition assay with MDBK cells, is a valuable tool for monitoring drug efficacy and understanding the mechanisms of resistance. While specific MIC values may vary, the effective concentrations reported in the literature provide a starting point for these investigations. The continued application of these methods will be essential for the sustainable use of this compound and the development of new anticoccidial therapies.

References

Application Notes and Protocols: Utilizing Toltrazuril in CRISPR-Cas9 Studies of Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for a wide range of diseases in humans and animals, including malaria, toxoplasmosis, and coccidiosis. The development of effective control strategies is a continuous challenge due to the emergence of drug resistance. Toltrazuril, a triazinetrione derivative, is a potent anticoccidial agent with a broad spectrum of activity against various developmental stages of these parasites.[1][2][3] The advent of CRISPR-Cas9 genome editing technology has revolutionized genetic research in apicomplexans, providing powerful tools to investigate gene function, drug resistance mechanisms, and to identify novel therapeutic targets.[4][5][6]

This document provides detailed application notes and protocols for the integrated use of this compound and CRISPR-Cas9 technology in the study of apicomplexan parasites. These guidelines are intended for researchers and professionals in the fields of parasitology, molecular biology, and drug development.

Mechanism of Action of this compound

This compound and its active metabolite, ponazuril, disrupt key cellular processes within apicomplexan parasites. The primary mechanism of action involves interference with the parasite's respiratory chain and pyrimidine synthesis.[7] Specifically, this compound has been shown to inhibit enzymes such as succinate-cytochrome C reductase and NADH oxidase.[7] This disruption of mitochondrial function leads to a cascade of detrimental effects, including:

  • Inhibition of Nuclear Division: this compound interferes with the division of the parasite's nucleus, affecting both schizonts and gametocytes.[2][3][8]

  • Damage to Intracellular Organelles: Treatment with this compound leads to swelling of the endoplasmic reticulum and mitochondria.[2][9]

  • Disruption of the Apicoplast: Ponazuril is believed to act on the apicoplast, a non-photosynthetic plastid essential for parasite survival, leading to impaired development.[10]

These multifaceted effects result in the destruction of the parasite at all intracellular stages.[1][2]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound against different apicomplexan parasites.

Table 1: Efficacy of this compound against Eimeria vermiformis in Mice [8]

Treatment GroupDose (mg/kg)Mean Oocysts Per Gram (OPG)Reduction in Oocyst Shedding (%)
Control (Untreated)0>1,000,0000
This compound3Significantly reducedNot specified
This compound150100
This compound750100

Table 2: Efficacy of this compound against Cystoisospora suis in Piglets [11]

Treatment GroupOocyst Positive Samples (First Sampling)Oocyst Positive Samples (Second Sampling)
Untreated17.8%2.1%
This compound Treated0.4%0%

Table 3: Efficacy of this compound against Coccidiosis in Goat Kids [9]

Treatment GroupMean Oocysts Per Gram (OPG) Before TreatmentMean Oocysts Per Gram (OPG) After Treatment
This compound Treated8350 ± 40090 - 250
Untreated Control6295 ± 1490No significant decline

Application of CRISPR-Cas9 in this compound Research

The combination of this compound treatment and CRISPR-Cas9 technology offers a powerful approach to:

  • Identify Genes Conferring this compound Resistance: Genome-wide CRISPR-Cas9 screens can be employed to identify genes whose disruption leads to this compound resistance.

  • Validate Drug Targets: CRISPR-Cas9 can be used to create knockout or conditional knockdown mutants of putative this compound target genes to validate their role in the drug's mechanism of action.

  • Investigate Drug-Gene Interactions: By combining genetic modifications with drug treatment, researchers can explore the complex interplay between parasite genetics and the efficacy of this compound.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes in Toxoplasma gondii

This protocol outlines a workflow for a negative selection screen to identify genes essential for this compound's efficacy.

1. Materials:

  • T. gondii strain constitutively expressing Cas9 (e.g., RH-Cas9).[12][13]

  • A pooled single-guide RNA (sgRNA) library targeting all annotated protein-coding genes in T. gondii.[12][14]

  • Human foreskin fibroblasts (HFFs) or other suitable host cells.

  • This compound (analytical grade).

  • Reagents for parasite culture, transfection, genomic DNA extraction, PCR, and next-generation sequencing (NGS).

2. Methodology:

  • Parasite Culture and Transfection:

    • Culture RH-Cas9 T. gondii tachyzoites in HFF monolayers.

    • Prepare the pooled sgRNA library for transfection.

    • Transfect the RH-Cas9 parasites with the sgRNA library via electroporation.[15][16]

    • Allow the parasites to invade fresh HFF monolayers and recover for 24 hours.

  • This compound Selection:

    • Divide the transfected parasite population into two groups: a control group (untreated) and a this compound-treated group.

    • Determine the IC50 of this compound for the RH-Cas9 strain. Treat the experimental group with a concentration of this compound that allows for strong selection but does not completely eliminate the parasite population (e.g., 2x or 4x IC50).

    • Passage the parasites under continuous this compound pressure for a defined number of lytic cycles (e.g., 5-10 cycles) to allow for the enrichment of resistant mutants. The untreated population should be passaged in parallel.

  • Genomic DNA Extraction and Sequencing:

    • Harvest parasites from both the control and this compound-treated populations at the end of the selection period.

    • Extract genomic DNA from both populations.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Prepare the PCR amplicons for next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in both populations.

    • Calculate the log2 fold change in sgRNA abundance between the this compound-treated and control populations.

    • Genes whose corresponding sgRNAs are significantly depleted in the this compound-treated population are considered potential mediators of this compound's parasiticidal activity. Conversely, sgRNAs that are enriched may indicate genes that, when knocked out, confer resistance.

CRISPR_Screen_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cas9_parasites T. gondii expressing Cas9 transfection Transfection of sgRNA Library cas9_parasites->transfection sgrna_library Pooled sgRNA Library sgrna_library->transfection selection This compound Selection transfection->selection control Control (No Treatment) transfection->control gDNA_extraction Genomic DNA Extraction selection->gDNA_extraction Treated Population control->gDNA_extraction Control Population ngs Next-Generation Sequencing gDNA_extraction->ngs data_analysis Data Analysis ngs->data_analysis hit_identification Identification of Resistance Genes data_analysis->hit_identification

CRISPR-Cas9 screen workflow for identifying this compound resistance genes.

Protocol 2: Validation of a Putative this compound Target Gene using CRISPR-Cas9 Mediated Knockout

This protocol describes the targeted disruption of a single gene identified from the screen or hypothesized to be a target of this compound.

1. Materials:

  • Wild-type T. gondii (e.g., RH strain).

  • A plasmid co-expressing Cas9 and a specific sgRNA targeting the gene of interest.[15]

  • A donor DNA template for homologous recombination, containing a selectable marker (e.g., drug resistance cassette) flanked by sequences homologous to the regions upstream and downstream of the target gene.[4]

  • Reagents for parasite culture, transfection, selection, and molecular validation (PCR, Western blot).

2. Methodology:

  • Construct Design and Preparation:

    • Design an sgRNA specific to the target gene.

    • Clone the sgRNA into a Cas9-expressing vector.

    • Design and synthesize the donor DNA template for homologous recombination-mediated gene replacement.

  • Transfection and Selection:

    • Co-transfect wild-type T. gondii with the Cas9/sgRNA plasmid and the donor DNA template.

    • Apply drug selection to enrich for parasites that have integrated the selectable marker.

  • Clonal Isolation and Validation:

    • Isolate single parasite clones by limiting dilution.

    • Screen individual clones for the correct integration of the selectable marker and disruption of the target gene using PCR.

    • Confirm the absence of the target protein in knockout clones by Western blot analysis, if an antibody is available.

  • Phenotypic Analysis:

    • Perform plaque assays to assess the viability and growth of the knockout parasites compared to wild-type.

    • Determine the IC50 of this compound for the knockout and wild-type strains to confirm a shift in susceptibility.

Signaling Pathways and Logical Relationships

This compound's Impact on Apicomplexan Cellular Pathways

This compound's primary targets are within the parasite's respiratory chain and pyrimidine synthesis pathway, which are crucial for energy production and DNA replication. Disruption of these pathways leads to a cascade of downstream effects, ultimately resulting in parasite death.

Toltrazuril_Mechanism cluster_parasite Apicomplexan Parasite cluster_effects Cellular Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Pyrimidine_Synth Pyrimidine Synthesis This compound->Pyrimidine_Synth Inhibits Apicoplast Apicoplast This compound->Apicoplast Disrupts Resp_Chain Respiratory Chain Inhibition Mitochondrion->Resp_Chain DNA_Rep Impaired DNA Replication Pyrimidine_Synth->DNA_Rep Organelle_Damage Organelle Damage (ER, Mitochondria) Apicoplast->Organelle_Damage Parasite_Death Parasite Death Resp_Chain->Parasite_Death Nuclear_Div Inhibition of Nuclear Division DNA_Rep->Nuclear_Div Organelle_Damage->Parasite_Death Nuclear_Div->Parasite_Death

Mechanism of action of this compound on apicomplexan parasite pathways.

Logical Workflow for Investigating Drug Resistance

The integration of chemical genetics (this compound treatment) and reverse genetics (CRISPR-Cas9) provides a robust logical framework for elucidating drug resistance mechanisms.

Resistance_Investigation_Workflow start Hypothesis: Genetic basis for this compound resistance crispr_screen Genome-Wide CRISPR Screen with this compound Selection start->crispr_screen identify_hits Identify Candidate Resistance Genes crispr_screen->identify_hits validate_hits Validate Individual Genes via Targeted Knockout identify_hits->validate_hits phenotype Phenotypic Characterization of Knockout Mutants validate_hits->phenotype mechanism Elucidate Mechanism of Resistance phenotype->mechanism end New Therapeutic Strategies mechanism->end

Logical workflow for investigating this compound resistance using CRISPR-Cas9.

Conclusion

The combination of this compound and CRISPR-Cas9 technologies provides a formidable toolkit for researchers and drug development professionals. The protocols and conceptual frameworks presented here offer a starting point for in-depth investigations into the biology of apicomplexan parasites, the mechanisms of drug action and resistance, and the discovery of novel therapeutic targets. As our understanding of the genetic intricacies of these parasites grows, so too will our ability to develop more effective and durable control strategies.

References

Application Notes and Protocols for the Experimental Use of Toltrazuril in Aquatic Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a broad-spectrum antiprotozoal agent belonging to the triazinetrione group. It is widely recognized for its efficacy against coccidiosis in terrestrial livestock and companion animals.[1] Recent research has demonstrated its potential for controlling parasitic infections in aquatic animals, particularly against myxozoan and ciliate parasites. These notes provide an overview of this compound's mechanism of action, formulation guidelines, and detailed protocols for its experimental application in aquatic research settings.

This compound and its metabolite, ponazuril, are effective against all intracellular developmental stages of coccidia, including both asexual (schizonts) and sexual (gamonts) stages. This comprehensive mode of action leads to the disruption of the parasite's life cycle and a reduction in oocyst shedding.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of key metabolic pathways within the parasite. It specifically interferes with nuclear division and the enzymatic activity of the respiratory chain in mitochondria.[2][3] In apicomplexan parasites, it is believed to target the apicoplast, an essential organelle, leading to the inhibition of cytokinesis and subsequent parasite degeneration.[4] This multi-faceted attack on cellular processes makes it an effective agent against a range of protozoan parasites.

cluster_parasite Apicomplexan Parasite Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiratory Chain Enzymes Apicoplast Apicoplast This compound->Apicoplast Inhibits Cytokinesis Nucleus Nucleus This compound->Nucleus Interferes with Nuclear Division Parasite_Degeneration Parasite Degeneration and Death Mitochondrion->Parasite_Degeneration Apicoplast->Parasite_Degeneration Nucleus->Parasite_Degeneration

Caption: this compound's Mechanism of Action.

This compound Formulations for Experimental Use

This compound is poorly soluble in water, which necessitates specific formulations for effective administration in aquatic environments. Several approaches can be used to prepare this compound for experimental use.

1. Stock Solution Preparation (for in-water bath treatments):

Due to its low water solubility, a stock solution of this compound often requires an organic solvent.

  • Solvents: Dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve this compound.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of the chosen solvent (e.g., DMSO).

    • The final concentration of the solvent in the experimental aquarium should be kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity to the aquatic organisms.

    • It is crucial to run a solvent-only control group to account for any effects of the solvent itself.

2. Oral Formulation ( incorporation into feed):

For oral administration, this compound can be mixed with fish feed.

  • Procedure:

    • A stock solution of this compound can be prepared as described above.

    • The stock solution can then be sprayed onto commercial fish feed pellets.

    • The coated pellets should be air-dried in a fume hood to evaporate the solvent before being administered to the fish.

    • Alternatively, this compound powder can be mixed with fish meal and other ingredients before pelleting if facilities are available.

3. Advanced Formulations:

Researchers have explored various formulations to improve the solubility and bioavailability of this compound.

  • Solid Dispersions: Using polymers like polyethylene glycol (PEG) 6000 can enhance the solubility of this compound.[4] The solvent-melting method is one technique to prepare these dispersions.[4]

  • Nanoemulsions and Suspension Emulsions: These formulations can improve the stability and delivery of this compound.[5][6] Patents describe methods using components like vegetable oil and various emulsifiers.[6]

  • Suspensions: Dry suspensions can be prepared for convenient mixing with drinking water in terrestrial animal studies and may be adaptable for aquatic systems.[7]

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental conditions, including the aquatic species, parasite, and life stage being targeted.

Protocol 1: In-Vitro Efficacy Testing against Spores/Parasites

This protocol is designed to assess the direct effect of this compound on isolated parasites.

start Start: Parasite Isolation prep Prepare this compound Stock Solutions start->prep expose Expose Parasites to Varying Concentrations (e.g., 5.0, 7.5, 10.0 µg/mL) prep->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Viability (e.g., Propidium Iodide Staining) incubate->assess end End: Data Analysis assess->end start Start: Acclimatize Infected Fish prep Prepare Treatment Tanks with this compound (e.g., 5, 10, 20 µg/mL) start->prep treat Expose Fish for a Defined Duration (e.g., 1-6 hours) prep->treat transfer Transfer Fish to Clean Water treat->transfer monitor Monitor Parasite Load and Fish Health Post-treatment transfer->monitor end End: Data Collection and Analysis monitor->end

References

Application Note: High-Throughput Analysis of Parasite Viability Following Toltrazuril Exposure Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toltrazuril is a broad-spectrum antiprotozoal agent effective against a wide range of apicomplexan parasites, including Eimeria, Cystoisospora, and Toxoplasma. Its mechanism of action involves interference with the parasite's respiratory chain and pyrimidine synthesis, ultimately leading to cell death.[1][2] Assessing the efficacy of this compound and other potential antiparasitic compounds requires robust and quantifiable methods to determine parasite viability. Flow cytometry offers a rapid, sensitive, and high-throughput platform for analyzing single cells in suspension, making it an ideal tool for this purpose.[3] This application note provides a detailed protocol for the analysis of parasite viability after this compound exposure using flow cytometry, along with data presentation guidelines and a discussion of the underlying cellular mechanisms.

Recent advancements in flow cytometry have enabled the differentiation of viable and non-viable parasite populations with high accuracy.[4] Staining with fluorescent dyes that selectively label specific cellular components or reflect cellular integrity allows for the quantitative assessment of drug effects. For instance, mitochondrial membrane potential-sensitive dyes like MitoTracker can distinguish live parasites with active mitochondria, while nucleic acid stains that are either membrane-permeable or -impermeable can differentiate between live and dead cells.[4][5]

Data Presentation

Quantitative data from flow cytometry analysis should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure data on this compound's effect on parasite viability.

Table 1: In Vitro Efficacy of this compound Against Various Parasites

Parasite SpeciesThis compound Concentration (µg/mL)Incubation Time (hours)Percent Viability (%)Reference
Enteromyxum leei (spores)5.0Not SpecifiedSignificantly reduced[6][7]
Enteromyxum leei (spores)7.5Not SpecifiedSignificantly reduced[6][7]
Enteromyxum leei (spores)10.0Not SpecifiedSignificantly reduced[6][7]
Eimeria tenella (merozoites)0.54Oxidative stress & autophagy induced[8]

Table 2: Flow Cytometry Parameters for Parasite Viability Assays

FluorochromeExcitation Laser (nm)Emission Filter (nm)TargetCell State Indicated
SYBR Green I488530/30DNAAll nucleated cells
MitoTracker Deep Red FM640670/14Active MitochondriaLive cells
Propidium Iodide (PI)488610/20DNADead cells (compromised membrane)
Hoechst 33342355450/50DNAAll nucleated cells

Experimental Protocols

This section provides detailed methodologies for assessing parasite viability using flow cytometry following this compound exposure.

Protocol 1: General Parasite Viability Assessment using Propidium Iodide and Hoechst 33342

This protocol is adapted for general use with various extracellular parasite stages.

Materials:

  • Parasite culture

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS), Ca+2 and Mg+2 free

  • Hoechst 33342 staining solution (1 mg/mL stock)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • FACS tubes (5 mL)

  • Flow cytometer

Procedure:

  • Parasite Preparation and Drug Exposure:

    • Harvest parasites from culture and wash twice with sterile PBS by centrifugation (500 x g, 5 minutes, 4°C).[9]

    • Resuspend the parasite pellet in the appropriate culture medium to a concentration of 1 x 106 cells/mL.

    • Aliquot the parasite suspension into a 96-well plate or microcentrifuge tubes.

    • Add varying concentrations of this compound to the parasite suspensions. Include a solvent control (e.g., DMSO) and an untreated control.

    • Incubate the parasites for the desired time period (e.g., 24, 48, 72 hours) under appropriate culture conditions.

  • Staining:

    • After incubation, harvest the parasites by centrifugation (500 x g, 5 minutes, 4°C) and wash twice with PBS.

    • Resuspend the parasite pellet in 1 mL of PBS.

    • Add Hoechst 33342 to a final concentration of 1 µg/mL.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Add Propidium Iodide to a final concentration of 1 µg/mL immediately before analysis.[9] Do not wash after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a UV laser for Hoechst 33342 excitation and detect emission using a blue filter (e.g., 450/20 nm).[9]

    • Use a blue laser (488 nm) for PI excitation and detect emission using a red filter (e.g., 610/20 nm).

    • Collect data for at least 10,000 events per sample.

    • Gate on the parasite population based on forward and side scatter characteristics.

    • Analyze the stained populations:

      • Live cells: Hoechst 33342 positive, PI negative.

      • Dead cells: Hoechst 33342 positive, PI positive.

Protocol 2: Assessment of Mitochondrial Function in Parasites using MitoTracker Deep Red FM and SYBR Green I

This protocol is particularly useful for intracellular parasites where host cell components might interfere.

Materials:

  • Infected red blood cells (iRBCs) or host cells containing parasites

  • This compound stock solution

  • Incomplete culture medium (without supplements)

  • SYBR Green I (10,000X stock in DMSO)

  • MitoTracker Deep Red FM (1 mM stock in DMSO)

  • FACS tubes (5 mL)

  • Flow cytometer

Procedure:

  • Drug Exposure:

    • Expose iRBCs or infected host cells to the desired concentrations of this compound in culture for the specified duration.

  • Staining:

    • Harvest the cells and wash with incomplete medium.[4]

    • Resuspend the cells in incomplete medium.

    • Add SYBR Green I to a final concentration of 1X.

    • Add MitoTracker Deep Red FM to a final concentration of 50 nM.[4]

    • Incubate for 30-60 minutes at 37°C in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a blue laser (488 nm) for SYBR Green I excitation and detect emission using a green filter (e.g., 530/30 nm).

    • Use a red laser (640 nm) for MitoTracker Deep Red FM excitation and detect emission using a far-red filter (e.g., 670/14 nm).

    • Collect a sufficient number of events (e.g., 100,000 to 250,000 for low parasitemia).[5][10]

    • Gate on the SYBR Green I positive population to identify parasites.

    • Within the parasite gate, quantify the MitoTracker Deep Red FM positive (live) and negative (dead) populations.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound's action.

experimental_workflow cluster_prep Parasite Preparation & Exposure cluster_stain Staining cluster_analysis Analysis p1 Parasite Culture/ Infected Cells p2 Harvest & Wash p1->p2 p3 This compound Exposure (Dose-Response & Time-Course) p2->p3 s1 Wash Post-Exposure p3->s1 s2 Incubate with Viability Dyes (e.g., PI/Hoechst or MitoTracker/SYBR Green) s1->s2 a1 Flow Cytometry Acquisition s2->a1 a2 Gating & Population Identification a1->a2 a3 Data Quantification (% Viability, IC50) a2->a3 toltrazuril_pathway cluster_effects Cellular Effects This compound This compound resp_chain Inhibition of Respiratory Chain This compound->resp_chain pyrimidine Inhibition of Pyrimidine Synthesis This compound->pyrimidine ox_stress Induction of Oxidative Stress (ROS↑) This compound->ox_stress cell_death Parasite Cell Death resp_chain->cell_death pyrimidine->cell_death autophagy Autophagy ox_stress->autophagy autophagy->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Toltrazuril Resistance in Eimeria Field Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Toltrazuril resistance in Eimeria field isolates.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our poultry flocks, with persistent coccidiosis symptoms despite treatment. How can we confirm if we are dealing with a resistant Eimeria strain?

A1: Suspected resistance to this compound can be confirmed through both in vivo and in vitro tests. The Fecal Oocyst Count Reduction Test (FOCRT) is a common in vivo method. In a controlled setting, infected animals are treated with this compound, and the reduction in oocyst shedding is compared to an untreated control group. A significant lack of reduction in the treated group is indicative of resistance.[1][2] For in vitro assessment, sensitivity assays can be performed on isolated Eimeria sporozoites or merozoites cultured with host cells.

Q2: What are the known mechanisms of action for this compound and how does resistance develop?

A2: this compound is thought to primarily disrupt the parasite's respiratory chain and enzymes involved in pyrimidine synthesis.[3] It has been observed to cause swelling in the endoplasmic reticulum of various developmental stages of Eimeria.[4][5] Resistance is believed to develop due to modifications in the drug's target sites, altered drug metabolism by the parasite, or changes in the parasite's cell membrane permeability that prevent the drug from reaching its target.[5]

Q3: Our in-house Eimeria isolate has been confirmed to be resistant to this compound. What are the immediate next steps in managing coccidiosis in our experimental flock?

A3: Once this compound resistance is confirmed, consider the following strategies:

  • Drug Rotation/Shuttle Programs: Implement a rotation or shuttle program using anticoccidials with different modes of action.[6] This can help to reduce the selection pressure for resistance to a single drug.

  • Combination Therapy: Explore the synergistic effects of combining this compound with other compounds. For instance, combinations with trimethoprim or pyrimethamine have shown potentiated effects.[3] A combination of this compound, ponazuril, and diclazuril has also been suggested to enhance efficacy and reduce resistance development.

  • Alternative Treatments: Investigate the use of non-chemical control methods such as herbal extracts or vaccines.[7][8][9]

Q4: We are interested in exploring herbal extracts as an alternative to conventional anticoccidials. Which botanicals have shown promise against Eimeria?

A4: Several herbal extracts have demonstrated anticoccidial activity. These include extracts from:

  • Artemisia species (e.g., Artemisia annua, Artemisia absinthium)[10][11][12]

  • Garlic (Allium sativum)[10][13]

  • Ginger (Zingiber officinale)[13]

  • Turmeric (Curcuma longa)[13]

  • Oregano (Origanum spp.)[12]

These natural compounds often exhibit multiple modes of action, including disrupting the Eimeria cell membrane and preventing oocyst sporulation.[14]

Troubleshooting Guides

Problem: Inconsistent results in our in vitro drug sensitivity assays.

Possible Causes & Solutions:

  • Cell Culture Contamination: Contamination of the host cell line can affect parasite viability and drug efficacy assessment.

    • Solution: Regularly check cell cultures for contamination. Use appropriate aseptic techniques and consider periodic testing for mycoplasma.

  • Variable Parasite Viability: The viability of Eimeria sporozoites or merozoites used for infection can vary between preparations.

    • Solution: Standardize the protocol for parasite isolation and purification. Assess parasite viability using a trypan blue exclusion assay before each experiment.

  • Inconsistent Drug Concentration: Inaccurate preparation of drug solutions can lead to variable results.

    • Solution: Prepare fresh drug solutions for each experiment. Use a calibrated balance and ensure complete dissolution of the compound.

Problem: High mortality in the untreated control group during in vivo efficacy studies, making it difficult to assess drug effects.

Possible Causes & Solutions:

  • Excessive Infection Dose: The number of oocysts used for experimental infection may be too high, leading to overwhelming infection and mortality.

    • Solution: Conduct a dose-titration study to determine the optimal infection dose that causes clinical signs of coccidiosis without excessive mortality.

  • Secondary Bacterial Infections: Coccidiosis can damage the intestinal lining, making animals susceptible to secondary bacterial infections.

    • Solution: Maintain high standards of hygiene in animal housing. Consider the use of broad-spectrum antibiotics that do not interfere with Eimeria development if secondary infections are a concern.

Data Presentation

Table 1: Efficacy of this compound and Alternative Compounds against Eimeria spp. in Broiler Chickens

TreatmentEimeria SpeciesOocyst Reduction (%)Lesion Score Reduction (%)Reference
This compound (Resistant Isolate)E. tenellaReduced sensitivityLower than expected[15]
This compound + TrimethoprimEimeria spp.Synergistic increaseNot Reported
Artemisia absinthium extract (3 mg/kg)E. tenellaSignificant reductionNot Reported
Oregano essential oil (300 mg/kg)E. tenellaSignificant reductionNot Reported[12]
DiclazurilE. tenellaEffectiveEffective[7]

Table 2: In Vitro Efficacy of Herbal Extracts against Eimeria Oocyst Sporulation

Herbal Extract (5% concentration)Oocyst Sporulation Inhibition (%)Oocyst Lysis (%)Reference
Marigold (Calendula officinalis)96.465.2[10]
Wormwood (Artemisia absinthium)HighHigh[10]
Coriander (Coriandrum sativum)GoodGood[10]
Garlic (Allium sativum)GoodGood[10]

Experimental Protocols

Protocol 1: Fecal Oocyst Count Reduction Test (FOCRT)

This protocol is adapted from studies evaluating anticoccidial drug efficacy.[1][2]

  • Animal Allocation: Randomly allocate a minimum of 10 birds per group (e.g., Untreated Control, this compound-treated).

  • Infection: Orally infect each bird with a known number of sporulated Eimeria oocysts from the field isolate of interest.

  • Treatment: At a predetermined time post-infection (e.g., 5-7 days), administer this compound to the treatment group according to the manufacturer's instructions. The control group receives a placebo.

  • Fecal Collection: Collect fecal samples from each group at specified time points post-treatment (e.g., daily for 5 days).

  • Oocyst Counting: Determine the number of oocysts per gram (OPG) of feces for each sample using a McMaster chamber.

  • Calculation: Calculate the percentage reduction in oocyst count for the treated group compared to the untreated control group.

Protocol 2: In Vitro Drug Sensitivity Assay

This protocol is a generalized procedure based on in vitro models for screening anticoccidial compounds.[16][17][18]

  • Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK, chicken embryo fibroblasts) in multi-well plates and grow to confluency.

  • Parasite Preparation: Isolate and purify Eimeria sporozoites or merozoites from sporulated oocysts or infected tissues.

  • Drug Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, herbal extracts).

  • Infection and Treatment: Infect the host cell monolayers with the prepared parasites. Immediately after infection, add the different concentrations of the test compounds to the respective wells. Include untreated infected and uninfected control wells.

  • Incubation: Incubate the plates at the appropriate temperature and CO2 conditions for a set period (e.g., 24-48 hours) to allow for parasite invasion and development.

  • Assessment of Inhibition: Evaluate the inhibitory effect of the compounds by:

    • Microscopy: Visually counting the number of intracellular parasites in treated versus control wells.

    • Molecular Methods: Using quantitative PCR (qPCR) to quantify parasite DNA.

    • Reporter Assays: Employing parasite strains expressing reporter genes (e.g., luciferase, fluorescent proteins) to measure parasite viability.

Visualizations

experimental_workflow Experimental Workflow for this compound Resistance Assessment cluster_invivo In Vivo Assessment (FOCRT) cluster_invitro In Vitro Sensitivity Assay cluster_alternatives Evaluation of Alternatives A1 Isolate Eimeria from field A2 Infect experimental birds A1->A2 A3 Treat with this compound A2->A3 A4 Collect fecal samples A3->A4 A5 Count oocysts (OPG) A4->A5 A6 Calculate % reduction A5->A6 C1 Drug Combination Studies A6->C1 If resistance confirmed C2 Herbal Extract Screening A6->C2 If resistance confirmed C3 Vaccine Efficacy Trials A6->C3 If resistance confirmed B1 Isolate Eimeria sporozoites/merozoites B3 Infect cells and treat with this compound B1->B3 B2 Culture host cells B2->B3 B4 Incubate B3->B4 B5 Assess parasite inhibition (microscopy/qPCR) B4->B5 B5->C1 If resistance confirmed B5->C2 If resistance confirmed

Caption: Workflow for assessing this compound resistance and evaluating alternatives.

toltrazuril_action_resistance This compound: Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound RespiratoryChain Respiratory Chain Enzymes This compound->RespiratoryChain Inhibits PyrimidineSynth Pyrimidine Synthesis Enzymes This compound->PyrimidineSynth Inhibits ER Endoplasmic Reticulum Swelling This compound->ER Induces TargetSite Target Site Modification DrugMetabolism Altered Drug Metabolism This compound->DrugMetabolism Permeability Decreased Permeability This compound->Permeability RespiratoryChain->TargetSite PyrimidineSynth->TargetSite

References

Toltrazuril stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of toltrazuril in various solvents and under different temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents, dissolving this compound at approximately 25 mg/mL.[1][2] Ethanol can also be used, but the solubility is lower, at approximately 1 mg/mL.[1][2] For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with an aqueous buffer, such as PBS (pH 7.2).[3]

Q2: What are the recommended storage conditions for this compound?

A2: As a solid, this compound is stable for at least four years when stored at -20°C.[3] this compound oral solutions should be stored in a cool, dry place, away from direct sunlight, ideally between 15°C and 30°C (59°F and 86°F).[4] It is not necessary to refrigerate this compound solutions.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Q3: Is this compound stable in aqueous solutions?

A3: this compound has low solubility in aqueous buffers.[3] Its stability in aqueous solutions is limited, and it is recommended to use freshly prepared solutions. Aqueous solutions for injection are not recommended for storage for more than one day.[3] this compound is known to undergo alkaline hydrolysis, leading to degradation.[1]

Q4: How does pH affect the stability of this compound?

A4: this compound is susceptible to degradation in alkaline conditions.[1] Forced degradation studies have shown that this compound degrades in the presence of a base like sodium hydroxide.[1][5] While specific quantitative data across a wide pH range is limited in the available literature, it is advisable to maintain neutral or slightly acidic conditions for short-term storage of aqueous preparations.

Q5: Is this compound sensitive to light?

A5: this compound solutions should be protected from light.[4] Storing this compound in its original or an opaque container is recommended to prevent photolytic degradation.[4]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during dilution with an aqueous buffer.

  • Cause: this compound has very low solubility in water. Adding an aqueous buffer too quickly or in too large a volume to a concentrated DMSO stock can cause the drug to precipitate.

  • Solution:

    • Ensure the initial stock solution in DMSO is not overly concentrated.

    • Add the aqueous buffer to the DMSO stock solution gradually while vortexing or stirring continuously.

    • Consider using a co-solvent system if a higher aqueous concentration is required, though compatibility and stability must be verified for your specific application.

    • For a 1:4 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.2 mg/ml.[3]

Issue 2: Inconsistent results in cell-based assays using this compound.

  • Cause 1: Degradation of this compound in the stock solution.

    • Solution: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. While a solid can be stored at -20°C for years, solutions are less stable.[3]

  • Cause 2: Degradation of this compound in the final assay medium.

    • Solution: Aqueous solutions of this compound are not stable for long periods.[3] Prepare the final dilution in your cell culture medium immediately before adding it to the cells. Do not store diluted this compound in the medium for extended periods.

  • Cause 3: Interaction with components in the assay medium.

    • Solution: Evaluate the components of your cell culture medium for potential interactions. High pH or the presence of certain reactive species could potentially accelerate degradation.

Issue 3: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Cause: This is likely due to the degradation of this compound. The primary degradation product under alkaline conditions has been identified.[1] Other stress factors like heat, light, or oxidative conditions can also lead to degradation products.

  • Solution:

    • Confirm the identity of the degradation product by running a stressed sample (e.g., alkaline-treated this compound) as a reference.

    • Review the sample preparation and storage procedures to minimize degradation. Ensure solvents are of high quality and free of contaminants.

    • Use a validated stability-indicating HPLC method to separate and quantify this compound from its degradation products.[1][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1][2]
Dimethylformamide (DMF)~25 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ProtectionShelf LifeReference
Crystalline Solid-20°CNot specified, but generally recommended≥ 4 years[3]
Oral Solution15°C to 30°C (59°F to 86°F)Protect from direct sunlightVaries by formulation[4]
Aqueous SolutionRoom TemperatureProtect from lightNot recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh 10 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation of this compound under Alkaline Conditions

This protocol is for generating the alkaline degradation product of this compound for use as a reference standard in stability-indicating analytical methods.[1]

Materials:

  • This compound

  • Absolute Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Reflux apparatus

  • pH meter or pH indicator strips

  • Filtration apparatus

Procedure:

  • Dissolve 100 mg of this compound in 20 mL of absolute ethanol in a round-bottom flask. Sonicate for 5 minutes to aid dissolution.

  • Add 50 mL of 1 M NaOH solution to the flask.

  • Heat the mixture to boiling under reflux for 4 hours.

  • After cooling, neutralize the solution to approximately pH 7 with 1 M HCl.

  • Allow the solution to stand overnight for crystallization of the degradation product.

  • Filter the solution to collect the degradation product.

  • Dry the collected product.

Protocol 3: Stability-Indicating HPLC Method for this compound and its Alkaline Degradation Product

This method allows for the separation and quantification of this compound in the presence of its alkaline degradation product.[1]

HPLC System and Conditions:

  • Column: Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.4 mL/min

  • Detection: UV at 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Expected Retention Times:

  • This compound: ~6.17 minutes

  • Alkaline Degradation Product: ~8.62 minutes

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Example: Alkaline) cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve stock Stock Solution dissolve->stock add_base Add 1M NaOH stock->add_base hplc HPLC Analysis stock->hplc reflux Reflux for 4h add_base->reflux neutralize Neutralize with HCl reflux->neutralize degraded_sample Degraded Sample neutralize->degraded_sample degraded_sample->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability Solvent Solvent Type This compound->Solvent pH pH This compound->pH Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Precipitation Precipitation Solvent->Precipitation Degradation Chemical Degradation pH->Degradation Temperature->Degradation Light->Degradation LossOfEfficacy Loss of Efficacy Degradation->LossOfEfficacy LossOfEEfficacy LossOfEEfficacy Precipitation->LossOfEEfficacy

Caption: Factors influencing this compound stability and outcomes.

References

Technical Support Center: Optimizing Toltrazuril Dosage for Resistant Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing toltrazuril dosage in the face of resistant coccidiosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a triazinetrione derivative that acts against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1] Its primary mode of action is the disruption of the parasite's nuclear division, which halts its replication and maturation.[1][2] Additionally, this compound interferes with the parasite's mitochondrial respiratory metabolism, leading to energy deprivation.[1][3] It also causes morphological changes such as swelling of the endoplasmic reticulum and Golgi apparatus.[4]

Q2: How is this compound resistance defined and what are the suspected mechanisms?

A2: this compound resistance is characterized by the reduced efficacy of the drug in controlling coccidiosis, even at recommended dosages.[5][6] While the precise mechanisms are still under investigation, resistance is thought to arise from the extensive and repeated use of the drug.[7] Potential mechanisms may include alterations in the drug's target enzymes within the parasite, changes in drug metabolism, or increased efflux of the drug from the parasite's cells. The development of resistance has been observed in various Eimeria species affecting poultry and other livestock.[6][8]

Q3: What are the initial steps to take when suspecting this compound resistance in an experimental setting?

A3: If you suspect this compound resistance, the first step is to confirm the diagnosis and rule out other factors that could mimic resistance, such as improper dosage, incorrect administration, or overwhelming infection pressure. It is crucial to perform a controlled study, often referred to as an anticoccidial sensitivity test (AST), to compare the efficacy of this compound in your isolates against a known susceptible strain.[8][9] Key parameters to measure include oocyst excretion, fecal scores, body weight gain, and intestinal lesion scores.[5][10]

Q4: Are there alternative dosing strategies to overcome suspected this compound resistance?

A4: Research into alternative dosing is ongoing. Some studies have explored increasing the dosage; however, this has not always proven effective and raises concerns about toxicity and regulatory compliance.[11] More promising strategies involve "shuttle" or "rotation" programs, where this compound is used in conjunction with other anticoccidial drugs that have different mechanisms of action.[12][13] This approach can help to reduce the selection pressure for resistance to a single drug.

Q5: What non-pharmacological strategies can be combined with this compound treatment to manage resistant coccidiosis?

A5: An integrated approach is often most effective. This includes:

  • Vaccination: Using live coccidiosis vaccines can help to establish immunity in flocks and reduce reliance on anticoccidial drugs.[14]

  • Improved Husbandry and Biosecurity: Maintaining a clean and dry environment is critical to reduce the number of infective oocysts in the litter.[13]

  • Use of Probiotics and Phytochemicals: Some studies suggest that probiotics and certain plant-derived compounds may help to improve gut health and enhance resistance to coccidial infections.[14][15]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
High oocyst counts post-treatment 1. This compound resistance. 2. Underdosing or incorrect administration. 3. Overwhelming infection pressure. 4. Incorrect timing of treatment relative to infection.1. Conduct an Anticoccidial Sensitivity Test (AST) to confirm resistance. 2. Review and verify dosage calculations and administration protocol. 3. Assess and improve environmental hygiene to reduce oocyst load. 4. Ensure treatment is administered during the appropriate stage of the parasite life cycle.
Persistent clinical signs (e.g., diarrhea, weight loss) despite treatment 1. Confirmed this compound resistance. 2. Co-infection with other pathogens. 3. Severe intestinal damage from the initial infection.1. Consider alternative anticoccidial drugs with different mechanisms of action. 2. Perform diagnostics to rule out other bacterial or viral infections. 3. Provide supportive care, including electrolytes and nutritional support.
Inconsistent results across experimental groups 1. Variation in individual drug intake (if administered in water). 2. Uneven distribution of infective oocysts. 3. Genetic variability within the parasite isolate.1. Ensure uniform access to medicated water and monitor consumption. 2. Standardize the inoculation procedure to ensure consistent infection levels. 3. Characterize the parasite isolate to understand its genetic diversity.

Experimental Protocols

In Vivo Anticoccidial Sensitivity Test (AST) for this compound

This protocol is designed to assess the sensitivity of an Eimeria field isolate to this compound in a controlled laboratory setting.

1. Parasite Isolate Preparation:

  • Collect fecal samples containing Eimeria oocysts from the target population.
  • Isolate and propagate the oocysts in a susceptible host to obtain a sufficient quantity for the experiment.
  • Sporulate the oocysts by incubation in 2.5% potassium dichromate solution with adequate aeration.
  • Quantify the number of sporulated oocysts per milliliter using a McMaster chamber.[10]

2. Experimental Animals and Housing:

  • Use coccidia-free birds (e.g., broiler chickens) of the same age and breed.
  • House the birds in a controlled environment with strict biosecurity measures to prevent accidental infection.
  • Provide ad libitum access to non-medicated feed and water.

3. Experimental Design:

  • Randomly allocate birds to different treatment groups (a minimum of 10 birds per group is recommended).
  • Group A: Uninfected, Untreated Control: No infection, no treatment.
  • Group B: Infected, Untreated Control: Infected with the field isolate, no treatment.
  • Group C: Infected, this compound-Treated: Infected with the field isolate and treated with the standard dose of this compound (e.g., 7 mg/kg body weight for 2 consecutive days).[16]
  • Group D (Optional): Infected, Positive Control: Infected with a known this compound-susceptible Eimeria strain and treated with the standard dose of this compound.

4. Infection and Treatment:

  • At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a predetermined number of sporulated oocysts.
  • Administer this compound to the treated groups at the appropriate time post-infection (e.g., 2 days post-infection).

5. Data Collection and Analysis:

  • Body Weight: Record individual body weights at the start of the experiment and at specified intervals post-infection.
  • Fecal Oocyst Counts: Collect fecal samples from each group at regular intervals post-infection and determine the oocysts per gram (OPG) of feces.[9]
  • Lesion Scoring: At the end of the experiment (e.g., 7 days post-infection), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis.[5][9]
  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.

Data Presentation

Table 1: Example Data from an Anticoccidial Sensitivity Test
Treatment Group Mean Body Weight Gain (g) Mean Oocyst Count (OPG x 10^3) Mean Lesion Score (0-4)
Uninfected, Untreated 25000
Infected, Untreated 1505003.5
Infected, this compound-Treated (Field Isolate) 1604503.2
Infected, this compound-Treated (Susceptible Strain) 240100.5

This is example data and will vary based on experimental conditions.

Visualizations

This compound's Proposed Mechanism of Action

toltrazuril_mechanism cluster_parasite Eimeria Parasite Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound nuclear_division Nuclear Division This compound->nuclear_division Inhibits respiratory_chain Respiratory Chain Enzymes This compound->respiratory_chain Inhibits replication Parasite Replication Blocked nuclear_division->replication energy_depletion Energy Depletion respiratory_chain->energy_depletion

Caption: Proposed mechanism of action of this compound on Eimeria.

Experimental Workflow for Evaluating this compound Resistance

resistance_workflow cluster_ast AST Groups start Suspected Resistance isolate Isolate Eimeria from Field Samples start->isolate propagate Propagate and Sporulate Oocysts isolate->propagate ast Anticoccidial Sensitivity Test (AST) propagate->ast group_a Infected, Untreated group_b Infected, this compound-Treated group_c Uninfected Control data_collection Collect Data: - OPG - Weight Gain - Lesion Scores analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Resistance Status analysis->conclusion report_sensitive Continue Standard Protocol conclusion->report_sensitive Sensitive report_resistant Optimize Dosing Strategy conclusion->report_resistant Resistant group_a->data_collection group_b->data_collection group_c->data_collection

Caption: Workflow for assessing this compound resistance in Eimeria.

References

Troubleshooting inconsistent results in Toltrazuril efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toltrazuril. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum anticoccidial agent that acts on all intracellular stages of coccidia. Its primary mechanism involves interfering with the parasite's respiratory chain and enzymes involved in pyrimidine synthesis. This disrupts the division of the protozoal nucleus and damages the parasite's cell membranes, leading to the destruction of the coccidia at all life cycle stages. Recent studies also suggest that this compound can induce oxidative stress and autophagy in the parasite.

Q2: What are the main metabolites of this compound and do they have anticoccidial activity?

A2: this compound is metabolized in the host animal into this compound sulfoxide and this compound sulfone (ponazuril). Ponazuril, in particular, is a major and persistent metabolite with significant anticoccidial activity. Ponazuril works by inhibiting enzymes essential for pyrimidine synthesis, which is crucial for the parasite's DNA replication and proliferation.

Q3: Can this compound be used prophylactically?

A3: Yes, this compound can be used for both metaphylactic (preventive) and therapeutic treatment of coccidiosis. Prophylactic use, especially during high-risk periods, can be highly effective in preventing clinical outbreaks and reducing oocyst shedding.

Q4: Does this compound interfere with the development of natural immunity?

A4: this compound is not expected to interfere with the development of natural immunity to coccidiosis. By controlling the initial infection, it allows the host to mount an immune response without suffering from severe clinical disease.

Q5: What is the recommended withdrawal period for this compound in food-producing animals?

A5: The withdrawal period for this compound varies depending on the animal species and the specific product formulation. It is crucial to adhere to the manufacturer's instructions and local regulations. For example, in chickens, the withdrawal period is typically between 14 to 21 days before the consumption of meat or eggs.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in experimental trials.

  • Possible Cause 1: Drug Resistance.

    • Explanation: Resistance to this compound has been reported in various Eimeria species in poultry and lambs. Continuous use of the drug on a farm can lead to the selection of resistant parasite strains.

    • Troubleshooting Steps:

      • Confirm Resistance: Conduct a controlled efficacy trial comparing the field isolate with a known susceptible strain.

      • Alternative Treatments: Consider rotating anticoccidial drugs with different mechanisms of action.

      • Integrated Control Program: Implement a comprehensive control program that includes good hygiene and biosecurity measures to reduce parasite pressure.

  • Possible Cause 2: Improper Timing of Treatment.

    • Explanation: this compound is most effective against the intracellular developmental stages of the parasite. Treatment administered too early or too late in the infection cycle may result in reduced efficacy.

    • Troubleshooting Steps:

      • Optimize Treatment Window: Administer this compound during the peak of the parasite's intracellular replication phase. This often corresponds to a few days post-infection, before the onset of clinical signs and major oocyst shedding.

      • Monitor Infection Dynamics: Use oocyst counts and lesion scoring to determine the optimal treatment time for your specific experimental model.

  • Possible Cause 3: Underdosing.

    • Explanation: Inaccurate estimation of animal body weight or incorrect calculation of the required dose can lead to underdosing and reduced efficacy.

    • Troubleshooting Steps:

      • Accurate Dosing: Ensure precise calculation of the dosage based on the animal's current weight.

      • Calibrated Equipment: Use calibrated syringes or dosing guns for accurate administration.

  • Possible Cause 4: Issues with Administration in Drinking Water.

    • Explanation: When administering this compound via drinking water, factors like water quality (hardness), water intake by the animals, and the stability of the solution can affect the actual dose received.

    • Troubleshooting Steps:

      • Water Consumption: Monitor water intake to ensure all animals are consuming the medicated water. Chickens may reduce their water intake due to the taste of the medication.

      • Fresh Solutions: Prepare fresh medicated water daily.

      • Water Hardness: For hard water, it is recommended to add the calculated dose to the drinking water consumed over an 8-hour period, followed by unmedicated water for the next 16 hours.

      • Avoid Unmedicated Water Sources: Ensure that animals do not have access to any other water sources during the treatment period.

Issue 2: High variability in oocyst counts and lesion scores within the same treatment group.

  • Possible Cause 1: Inconsistent Infection Dose.

    • Explanation: Uneven distribution of oocysts in the inoculum can lead to individual animals receiving different infection doses.

    • Troubleshooting Steps:

      • Homogenize Inoculum: Thoroughly mix the oocyst suspension before and during inoculation to ensure a uniform dose.

      • Individual Inoculation: Whenever possible, administer the inoculum to each animal individually.

  • Possible Cause 2: Subjectivity in Lesion Scoring.

    • Explanation: Lesion scoring can be subjective and vary between different assessors.

    • Troubleshooting Steps:

      • Standardized Scoring System: Use a well-defined and standardized lesion scoring system, such as the Johnson and Reid method.

      • Blinded Assessment: The assessor should be blinded to the treatment groups to avoid bias.

      • Multiple Assessors: Have multiple independent assessors score the lesions and calculate the average score.

  • Possible Cause 3: Co-infections.

    • Explanation: The presence of other pathogens can influence the severity of coccidiosis and the response to treatment.

    • Troubleshooting Steps:

      • Health Status: Ensure all experimental animals are healthy and free from other infections before starting the trial.

      • Necropsy: Perform thorough necropsies to identify any concurrent diseases.

Quantitative Data from Efficacy Studies

Table 1: this compound Efficacy Against Coccidiosis in Poultry

Study ParameterControl Group (Infected, Untreated)This compound Treated GroupEfficacy (%)Reference
Oocyst Excretion (oocysts/gram)
E. tenella229,00092,00059.8
Mixed Eimeria spp.High sheddingComplete suppression>99
Lesion Score (0-4 scale)
E. tenella & E. brunettiSignificantly severeSignificantly lower-
Mortality Rate (%)
E. tenella & E. brunetti41.716.8 (late treatment)59.7
Feed Conversion Ratio (FCR)
Mixed Eimeria spp.Higher FCRLower FCR-

Table 2: this compound Efficacy Against Coccidiosis in Swine

Study ParameterControl Group (Infected, Untreated)This compound Treated Group (20 mg/kg)Efficacy (%)Reference
Oocyst Excretion 80% prevalenceComplete suppression100
Diarrhea 5.71% of daysComplete suppression100
Body Weight Gain Significantly lowerSignificantly higher-

Table 3: this compound Efficacy Against Coccidiosis in Sheep and Rabbits

AnimalStudy ParameterControl Group (Infected, Untreated)This compound Treated GroupEfficacy (%)Reference
Sheep Oocyst Shedding Reduction-97.6 - 97.96High
Rabbits Oocyst Output Reduction-Reduced to zero>99
Rabbits OPG Reduction-64.6 - 67.6Moderate

Experimental Protocols

Oocyst Counting: Modified McMaster Technique

This technique provides a quantitative measure of oocyst shedding in fecal samples.

  • Materials:

    • McMaster counting slide

    • Microscope

    • Saturated salt solution (e.g., NaCl)

    • Beakers or flasks

    • Strainer or cheesecloth

    • Pipette

    • Scale

  • Procedure:

    • Weigh out 2 grams of feces.

    • In a beaker, mix the feces with 30 ml of saturated salt solution until the mixture is homogenous.

    • Filter the mixture through a sieve or cheesecloth into a clean beaker.

    • While stirring the filtrate, use a pipette to draw a sample and fill one chamber of the McMaster slide.

    • Repeat the process to fill the second chamber.

    • Allow the slide to sit for 5-10 minutes to allow the oocysts to float to the surface.

    • Using a microscope at 10x magnification, count the total number of oocysts within the grid of both chambers.

    • Calculation:

      • Eggs Per Gram (EPG) = (Total oocysts in both chambers) x 50.

      • This multiplication factor is based on the initial 2g of feces and 30ml of flotation solution.

Coccidiosis Lesion Scoring in Poultry

This method, based on the Johnson and Reid scoring system, is used to assess the severity of intestinal lesions caused by Eimeria species.

  • Procedure:

    • Humanely euthanize the birds at a specific time point post-infection (e.g., 6-7 days).

    • Examine the entire intestine, from the duodenum to the ceca.

    • Assign a score from 0 to 4 for each segment of the intestine based on the severity of the gross lesions.

  • Scoring Guidelines (Example for Eimeria tenella in the ceca):

    • Score 0: No gross lesions.

    • Score 1: A few scattered petechiae on the cecal wall. No thickening of the wall, and cecal contents appear normal.

    • Score 2: More numerous lesions with noticeable blood in the cecal contents. The cecal wall is somewhat thickened.

    • Score 3: Large amounts of blood or cecal cores are present. The cecal walls are greatly thickened with little to no normal fecal content.

    • Score 4: The cecal wall is greatly distended with blood or large caseous cores. Fecal debris is absent or included in the cores. Birds that have died from coccidiosis are automatically scored as 4.

Visualizations

This compound's Proposed Mechanism of Action

Toltrazuril_Mechanism cluster_parasite Eimeria Parasite cluster_metabolism Metabolic Pathways cluster_cellular_processes Cellular Processes This compound This compound RespChain Respiratory Chain Enzymes (e.g., NADH oxidase) This compound->RespChain Inhibits Pyrimidine Pyrimidine Synthesis (e.g., Dihydroorotate Dehydrogenase) This compound->Pyrimidine Inhibits CellMembrane Cell Membrane Integrity This compound->CellMembrane Damages OxidativeStress Oxidative Stress (ROS) This compound->OxidativeStress Induces NuclearDivision Nuclear Division RespChain->NuclearDivision Disrupts Pyrimidine->NuclearDivision Disrupts Destruction Parasite Destruction NuclearDivision->Destruction CellMembrane->Destruction Autophagy Autophagy OxidativeStress->Autophagy Leads to Autophagy->Destruction

Caption: this compound's multifaceted attack on Eimeria parasites.

Troubleshooting Workflow for Inconsistent this compound Efficacy

Troubleshooting_Workflow Start Inconsistent Efficacy Observed CheckResistance Potential Drug Resistance? Start->CheckResistance CheckTiming Correct Treatment Timing? CheckResistance->CheckTiming No ResistanceConfirmed Confirm with Susceptible Strain CheckResistance->ResistanceConfirmed Yes CheckDosage Accurate Dosage Administered? CheckTiming->CheckDosage Yes OptimizeTiming Optimize Treatment Window CheckTiming->OptimizeTiming No CheckAdministration Issues with Administration? CheckDosage->CheckAdministration Yes RecalculateDose Verify Body Weights & Recalculate CheckDosage->RecalculateDose No ReviewWaterAdmin Review Water Medication Protocol CheckAdministration->ReviewWaterAdmin Yes End Improved Efficacy CheckAdministration->End No RotateDrugs Rotate Anticoccidials ResistanceConfirmed->RotateDrugs OptimizeTiming->End RecalculateDose->End ReviewWaterAdmin->End

Caption: A logical approach to troubleshooting inconsistent this compound results.

Standard Experimental Workflow for this compound Efficacy Study

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization Start->Acclimatization GroupAllocation Random Group Allocation (Control & Treatment) Acclimatization->GroupAllocation Infection Experimental Infection (Eimeria spp.) GroupAllocation->Infection Treatment This compound Administration Infection->Treatment DataCollection Data Collection (Oocyst Counts, Lesion Scores, Weight) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: A typical workflow for a this compound efficacy study.

HPLC analysis of Toltrazuril: common pitfalls and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Toltrazuril. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for this compound in reversed-phase HPLC?

A1: The retention time for this compound can vary depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. However, published methods show retention times ranging from approximately 2.58 minutes to 8.5 minutes. It is crucial to refer to the specific method parameters being used.

Q2: What is the optimal UV wavelength for detecting this compound?

A2: The optimal UV detection wavelength for this compound is typically around 242 nm to 244 nm.

Q3: What are the key metabolites of this compound that might interfere with analysis?

A3: The primary metabolites of this compound are this compound sulfoxide and this compound sulfone (Ponazuril). It is important to ensure the analytical method can resolve this compound from these metabolites, especially in pharmacokinetic studies.

Q4: What are the solubility characteristics of this compound?

A4: this compound is practically insoluble in water but is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Its solubility in ethanol is approximately 1 mg/mL, and in DMSO and DMF, it is around 25 mg/mL. For aqueous buffers, it is sparingly soluble; a common practice is to first dissolve it in DMSO and then dilute it with the aqueous buffer.

Q5: What is the pKa of this compound?

A5: The pKa of this compound is approximately 6.47. This acidic dissociation constant is an important factor to consider when developing mobile phases to ensure optimal peak shape.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing for this compound is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Secondary Silanol Interactions: this compound, with its pKa of ~6.47, can interact with free silanol groups on the silica-based C18 column packing, which is a primary cause of peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to below 4 will ensure that the silanol groups are protonated, minimizing these secondary interactions. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for tailing.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, replace the column.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH with Formic Acid or use a buffered mobile phase check_ph->adjust_ph No check_column Is an end-capped C18 column being used? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_concentration Is sample concentration too high? check_column->check_concentration Yes use_endcapped->check_concentration dilute_sample Dilute the sample or reduce injection volume check_concentration->dilute_sample Yes check_guard_column Is a guard column in use? check_concentration->check_guard_column No end Peak Shape Improved dilute_sample->end use_guard_column Install a guard column check_guard_column->use_guard_column No flush_column Flush column with strong solvent check_guard_column->flush_column Yes use_guard_column->flush_column replace_column Replace the analytical column flush_column->replace_column replace_column->end

Issue 2: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how can I resolve it?

A: Baseline instability can obscure small peaks and affect integration accuracy. Here are the common causes and their solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.

      • Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.

    • Improper Mixing: Inconsistent mixing of mobile phase components in gradient elution can cause baseline drift.

      • Solution: Ensure the pump's mixer is functioning correctly. Prime the system thoroughly.

  • System and Detector Issues:

    • Detector Lamp Failure: An aging detector lamp can cause a noisy baseline.

      • Solution: Check the lamp's energy output and replace it if necessary.

    • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise and drift.

      • Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol).

    • Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.

      • Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace as needed.

  • Column Issues:

    • Column Bleed: Degradation of the stationary phase can lead to a drifting baseline.

      • Solution: Flush the column or replace it if it is old or has been used with aggressive mobile phases.

Issue 3: Retention Time Variability

Q: The retention time of my this compound peak is shifting between injections. What should I investigate?

A: Inconsistent retention times can lead to incorrect peak identification and integration. The following factors can contribute to this issue:

  • Mobile Phase Composition:

    • Evaporation of Volatile Solvents: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., acetonitrile).

      • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase for long analytical runs.

    • Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant shifts in retention time.

      • Solution: Prepare the mobile phase carefully and consistently, using volumetric flasks for accuracy.

  • Column Temperature:

    • Fluctuations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance:

    • Inconsistent Flow Rate: A malfunctioning pump or the presence of air bubbles can lead to an inconsistent flow rate.

      • Solution: Purge the pump to remove air bubbles. Check for leaks and ensure the pump seals and check valves are in good condition.

  • Column Equilibration:

    • Insufficient Equilibration Time: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.

Experimental Protocols

Standard HPLC Method for this compound in Pharmaceutical Formulations

This protocol is a general method and may require optimization for specific formulations.

  • Chromatographic Conditions:

    • Column: LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.4 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 244 nm.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard Solution Preparation:

    • Accurately weigh about 30 mg of this compound reference standard and transfer to a 250 mL volumetric flask.

    • Add approximately 100 mL of the mobile phase and sonicate to dissolve.

    • Dilute to volume with the mobile phase to obtain a solution with a known concentration of about 0.12 mg/mL.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Sample Preparation (Oral Suspension):

    • Accurately weigh a portion of the suspension equivalent to about 30 mg of this compound and transfer to a 250 mL volumetric flask.

    • Add approximately 100 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Sample Preparation for this compound in Animal Tissues (Muscle)

This protocol involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.

  • Extraction:

    • Homogenize 5 g of tissue sample.

    • Add 10 mL of acetonitrile and vortex for 5 minutes, followed by sonication for 20 minutes.

    • Add approximately 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

G start Homogenized Tissue Sample (5g) extraction Add Acetonitrile (10 mL) Vortex and Sonicate start->extraction salting_out Add NaCl (2g) Vortex and Centrifuge extraction->salting_out supernatant Collect Supernatant salting_out->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning Condition C18 SPE Cartridge (Methanol then Water) spe_conditioning->spe_loading spe_wash Wash with Water/Methanol spe_loading->spe_wash spe_elution Elute with Acetonitrile spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Inject into HPLC reconstitution->end

Data Presentation

Table 1: Summary of HPLC Methods for this compound Analysis
ParameterMethod 1Method 2Method 3
Column LiChrospher RP-18 (250x4.6mm, 5µm)Eclipse XDB-C18 (150x4.6mm, 5µm)Agilent C18 (150x4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (60:40)Acetonitrile:Water (60:40)Acetonitrile:Water (80:20)
Flow Rate 1.4 mL/min1.4 mL/min1.0 mL/min
Detection (UV) 244 nm242 nm243 nm
Retention Time ~8.5 min~6.17 min~2.58 min
Linearity Range Not Specified12.5–75 µg/ml0.25–25 µg/mL
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C18H14F3N3O4S
Molecular Weight 425.39 g/mol
pKa 6.47
Solubility in Water Insoluble
Solubility in Ethanol ~1 mg/mL
Solubility in DMSO/DMF ~25 mg/mL
UV λmax 242 nm

Technical Support Center: Strategies to Minimize Toltrazuril Degradation in Medicated Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Toltrazuril in medicated feed. The information is designed to assist in minimizing degradation and ensuring the stability and efficacy of the final product.

Troubleshooting Guides

This section addresses common issues observed during the handling, processing, and storage of this compound-medicated feed.

Issue Potential Cause Troubleshooting/Prevention Strategy
Low this compound potency in final feed. Alkaline degradation: this compound is susceptible to degradation in alkaline environments. Certain feed ingredients or processing aids can increase the pH of the feed matrix.- pH monitoring and control: Regularly measure the pH of the feed mash. Aim for a slightly acidic to neutral pH range.- Use of acidifiers: Incorporate feed-grade organic or inorganic acids to lower the pH of the feed.
Thermal degradation: High temperatures during feed processing, such as pelleting, can accelerate the degradation of this compound.- Optimize pelleting conditions: Minimize conditioning time and temperature. Monitor and control the temperature of the die.
Oxidative degradation: Exposure to oxygen, especially in the presence of pro-oxidant factors like certain minerals, can lead to oxidative breakdown of this compound.- Incorporate antioxidants: Add synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Ethoxyquin, or natural antioxidants like tocopherols (Vitamin E) to the feed formulation. - Use of chelating agents: Include agents like citric acid to bind metal ions that can catalyze oxidation.
Inconsistent this compound concentration across feed batches. Poor mixing: Uneven distribution of the this compound premix within the feed can lead to variable concentrations.- Optimize mixing parameters: Ensure adequate mixing time and appropriate mixer settings for the specific feed type.- Use of a suitable carrier: Pre-blend this compound with a carrier that has similar particle size and density to the bulk feed ingredients.
Carry-over: Residual medicated feed remaining in the manufacturing equipment can contaminate subsequent non-medicated batches.- Implement flushing procedures: After producing a medicated batch, run a batch of non-medicated feed (flushing material) through the system to remove residual drug. - Dedicated production lines: If feasible, use dedicated equipment for medicated feed production.
Presence of unknown peaks in chromatograms during analysis. Formation of degradation products: this compound can degrade into various byproducts, such as this compound sulfone and other alkali-induced degradation products.- Use a stability-indicating analytical method: Employ a validated HPLC or TLC-densitometry method capable of separating the parent drug from its degradation products. - Characterize degradation products: If significant degradation is observed, identify the major degradation products to better understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in medicated feed?

A1: The primary degradation pathway for this compound in medicated feed is alkaline hydrolysis. The triazinone ring in the this compound molecule is susceptible to cleavage under alkaline conditions, leading to the formation of various degradation products.

Q2: What are the ideal storage conditions for this compound-medicated feed?

A2: To minimize degradation, this compound-medicated feed should be stored in a cool, dry place, protected from direct sunlight. High humidity and elevated temperatures can accelerate the degradation process.

Q3: How does the pelleting process affect this compound stability?

A3: The high temperatures and pressure involved in the pelleting process can significantly contribute to the degradation of thermolabile substances like this compound. The heat can accelerate chemical reactions, including hydrolysis and oxidation. It is crucial to optimize pelleting parameters (temperature, conditioning time) to minimize this impact.

Q4: Can I use standard HPLC methods to determine this compound stability?

A4: It is essential to use a validated stability-indicating HPLC method. A standard HPLC method may not be able to separate this compound from its degradation products, leading to an overestimation of the active ingredient's concentration. A stability-indicating method is specifically developed and validated to resolve the parent drug from any potential degradation products and impurities.

Q5: What are some recommended stabilizers to include in a this compound-medicated feed formulation?

A5: The inclusion of acidifiers, such as organic acids (e.g., propionic acid, formic acid), can help maintain a lower pH in the feed and mitigate alkaline hydrolysis. Antioxidants like BHT, BHA, and ethoxyquin can be added to prevent oxidative degradation. The choice and concentration of the stabilizer should be based on compatibility studies with the specific feed matrix.

Experimental Protocols

Protocol 1: Determination of this compound and its Alkaline Degradation Product by RP-HPLC

This protocol is based on a validated stability-indicating RP-HPLC method.

Objective: To quantify the concentration of this compound and its primary alkaline degradation product in a medicated feed sample.

Materials:

  • HPLC system with UV detector

  • Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound alkaline degradation product reference standard (if available)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.4 ml/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase to create a calibration curve.

    • If available, prepare a separate standard solution of the alkaline degradation product.

  • Sample Preparation:

    • Grind a representative sample of the medicated feed to a fine powder.

    • Accurately weigh a portion of the ground feed and transfer it to a volumetric flask.

    • Add a known volume of acetonitrile and sonicate for 15-20 minutes to extract this compound.

    • Dilute to volume with acetonitrile and mix well.

    • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

    • The retention time for this compound is approximately 6.17 minutes, and for its alkaline degradation product is approximately 8.62 minutes.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the amount of this compound in the original feed sample, taking into account the sample weight and dilution factors.

Validation Parameters:

  • Linearity: The method has been shown to be linear over a concentration range of 12.5–75 µg/ml for this compound.

  • Accuracy: Recovery is typically between 98-102%.

  • Precision: The relative standard deviation (%RSD) is generally less than 2%.

Visualizations

Toltrazuril_Degradation_Pathway cluster_conditions Accelerating Factors This compound This compound (C18H14F3N3O4S) Intermediate Unstable Intermediate This compound->Intermediate OH- (Alkaline Condition) Degradation_Product Alkaline Degradation Product (e.g., cleavage of triazinone ring) Intermediate->Degradation_Product Ring Opening Temperature High Temperature Temperature->this compound accelerates Moisture High Moisture Moisture->this compound accelerates pH High pH pH->this compound accelerates

Caption: Alkaline degradation pathway of this compound.

Technical Support Center: Toltrazuril Efficacy and Oocyst Shedding Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Eimeria oocyst shedding after Toltrazuril treatment.

Troubleshooting Guides

Issue: Higher-than-expected oocyst counts post-treatment.

Possible Cause 1: Drug Resistance

  • Question: Could the Eimeria strain be resistant to this compound?

  • Answer: Yes, resistance to this compound has been reported in various Eimeria species.[1][2][3] Continuous use of the same anticoccidial drug can lead to the selection of resistant parasites.[3] A controlled efficacy trial is the definitive way to confirm resistance.[2][3]

Possible Cause 2: Inappropriate Treatment Timing

  • Question: Does the timing of this compound administration affect its efficacy?

  • Answer: Yes, treatment timing is critical. This compound is most effective against intracellular developmental stages of the parasite.[4] Administering the treatment before the peak of parasite replication is crucial for optimal efficacy.[5] Late treatment, after significant intestinal damage has occurred and oocyst shedding has begun, may result in reduced effectiveness.[4]

Possible Cause 3: Suboptimal Dosing

  • Question: Could incorrect dosage lead to variable oocyst shedding?

  • Answer: Yes, underdosing is a potential cause of treatment failure. It's essential to accurately determine the body weight of the animals to ensure they receive the correct dose of this compound.

Possible Cause 4: Issues with Drug Administration

  • Question: How can I be sure the animals are receiving the full dose?

  • Answer: When administering this compound via drinking water, ensure the water medicator is functioning correctly and that the water intake of the animals is normal. Palatability issues or water line blockages can lead to reduced drug consumption.

Issue: Inconsistent oocyst shedding results across experimental groups.

Possible Cause 1: Variation in Challenge Dose

  • Question: Could the initial parasite challenge dose be affecting the results?

  • Answer: Yes, ensuring a consistent and accurately quantified challenge dose of sporulated oocysts for all animals (except negative controls) is fundamental for reproducible results.

Possible Cause 2: Inconsistent Sampling and Oocyst Counting

  • Question: How can I minimize variability in my oocyst counts?

  • Answer: Standardize your fecal sample collection and processing. Use a validated and consistent oocyst counting technique, such as the modified McMaster method.[6][7][8][9] Ensure thorough homogenization of the fecal sample before counting.[10] It is also important to collect samples at the same time each day, as diurnal variation in oocyst shedding can occur.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound disrupts the intracellular development of coccidia. It has been shown to interfere with the parasite's respiratory chain enzymes, such as succinate-cytochrome C reductase and NADH oxidase, and also affects enzymes involved in pyrimidine synthesis.[11] This leads to swelling of the endoplasmic reticulum and mitochondria, and interferes with nuclear division in schizonts and microgamonts.[12]

Q2: Which developmental stages of Eimeria are susceptible to this compound?

A2: this compound is effective against all intracellular developmental stages of Eimeria, including both schizogony and gametogony.[4][12]

Q3: Can this compound be used prophylactically?

A3: Yes, prophylactic (preventative) and metaphylactic (treatment of a group after one animal shows signs) use of this compound has been shown to be effective in controlling coccidiosis.[13][14] Early treatment can prevent clinical signs and reduce oocyst shedding.[5]

Q4: How is the efficacy of this compound typically measured?

A4: Efficacy is commonly assessed using a Fecal Oocyst Count Reduction Test (FOCRT).[1][2][3] This involves comparing oocyst counts in fecal samples from treated and untreated (control) groups at a specific time point after treatment. Other parameters such as body weight gain, feed conversion ratio, and intestinal lesion scores are also important indicators of efficacy.

Q5: What are the key considerations for a reliable Fecal Oocyst Count Reduction Test (FOCRT)?

A5: Key considerations include:

  • A sufficient number of animals per group to achieve statistical power.

  • Random allocation of animals to treatment and control groups.

  • A well-defined and consistent challenge dose of Eimeria oocysts.

  • Accurate timing of treatment administration.

  • Standardized and consistent fecal sampling and oocyst counting procedures.

  • Blinding of personnel involved in data collection and analysis where possible.

Data Presentation

Table 1: Efficacy of this compound against Eimeria species in sheep.

FarmEimeria SpeciesTreatment GroupMean Oocysts Per Gram (OPG) - Day 0Mean OPG - Day 8Oocyst Reduction (%)
Farm 1 E. ovinoidalis/E. marsicaThis compound (20 mg/kg)7,43618097.6
E. crandallis/E. weybridgensisThis compound (20 mg/kg)7,43650393.2
Farm 2 E. ovinoidalis/E. marsicaThis compound (20 mg/kg)15,01834397.7
E. crandallis/E. weybridgensisThis compound (20 mg/kg)15,01817098.9

Data adapted from a study on diclazuril and this compound efficacy in French sheep farms.[15][16]

Table 2: Effect of this compound Treatment Timing on Broiler Chickens Challenged with Eimeria

Treatment GroupMortality Rate (%)
This compound 12h before infection0
This compound 12h after infection0
This compound 36h after infection0
This compound 60h after infection8.3
This compound 84h after infection16.8
Infected, non-treated41.7

Data from a study on the preventive efficacy of this compound against coccidiosis and necrotic enteritis in chickens.[5]

Experimental Protocols

Protocol 1: Modified McMaster Fecal Oocyst Counting Technique

This protocol provides a standardized method for quantifying Eimeria oocysts in fecal samples.

Materials:

  • Fecal sample

  • Saturated salt (NaCl) solution (specific gravity 1.20)

  • Beakers or cups

  • Strainer or cheesecloth

  • Tongue depressor or spatula

  • McMaster counting slide

  • Transfer pipette or syringe

  • Microscope

  • Scale

Procedure:

  • Weigh 2 grams of the fecal sample.

  • In a beaker, add 28 ml of saturated salt solution to the 2 grams of feces.

  • Thoroughly mix the feces and flotation solution with a tongue depressor until the mixture is homogenized.

  • Pour the mixture through a strainer into a second beaker to remove large debris.

  • Using a transfer pipette, immediately draw up the suspension and fill one chamber of the McMaster slide. Avoid air bubbles.

  • Refill the pipette and fill the second chamber of the McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the surface.

  • Place the slide on the microscope stage and focus on the grid lines of one chamber at 10x magnification.

  • Count all the oocysts within the grid of both chambers.

  • Calculation: The number of oocysts per gram (OPG) of feces is calculated as follows: (Total oocysts in both chambers) x 50 = OPG

Protocol 2: Fecal Oocyst Count Reduction Test (FOCRT) for this compound Efficacy

This protocol outlines a general procedure for assessing the efficacy of this compound by comparing oocyst shedding in treated and control animals.

Experimental Design:

  • Select a homogenous group of susceptible animals (e.g., same age, breed, and weight).

  • Randomly allocate animals to a "Treatment Group" and a "Control Group". A minimum of 10 animals per group is recommended.

  • House the animals in a way that prevents cross-contamination between groups.

  • On Day 0, infect all animals with a known dose of sporulated Eimeria oocysts.

  • At a predetermined time post-infection (e.g., Day 5), collect fecal samples from all animals for a pre-treatment oocyst count (optional, but recommended).

  • Administer this compound to the Treatment Group at the recommended dosage. The Control Group should receive a placebo (e.g., water).

  • At a specified time post-treatment (e.g., Day 7-8 post-treatment), collect fecal samples from all animals.

  • Determine the oocysts per gram (OPG) for each sample using the Modified McMaster technique (Protocol 1).

Data Analysis: Calculate the percentage reduction in oocyst counts using the following formula:

% Reduction = [1 - (mean OPG of Treatment Group / mean OPG of Control Group)] x 100

Visualizations

Toltrazuril_Mechanism_of_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiratory Chain Enzymes Endoplasmic_Reticulum Endoplasmic_Reticulum This compound->Endoplasmic_Reticulum Causes Swelling Pyrimidine_Synthesis Pyrimidine_Synthesis This compound->Pyrimidine_Synthesis Inhibits Key Enzymes Parasite_Development Parasite_Development Mitochondrion->Parasite_Development Disrupted Energy Metabolism Endoplasmic_Reticulum->Parasite_Development Cellular Stress Nuclear_Division Nuclear_Division Pyrimidine_Synthesis->Nuclear_Division Blocks DNA Replication Nuclear_Division->Parasite_Development Arrested Cell Cycle

Caption: this compound's mode of action in Eimeria.

FOCRT_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Animal_Selection Random_Allocation Random_Allocation Animal_Selection->Random_Allocation Treatment_Group Treatment_Group Random_Allocation->Treatment_Group Control_Group Control_Group Random_Allocation->Control_Group Oocyst_Challenge Day 0: Infect all animals Treatment_Group->Oocyst_Challenge Control_Group->Oocyst_Challenge Treatment_Administration Day 5: Treat 'Treatment Group' Oocyst_Challenge->Treatment_Administration Fecal_Sampling Day 12-13: Collect fecal samples Treatment_Administration->Fecal_Sampling Oocyst_Counting Quantify OPG (McMaster Technique) Fecal_Sampling->Oocyst_Counting Data_Analysis Calculate % Reduction Oocyst_Counting->Data_Analysis

Caption: Workflow for a Fecal Oocyst Count Reduction Test.

Troubleshooting_Oocyst_Shedding Start High Oocyst Counts Post-Toltrazuril Treatment Check_Resistance Is drug resistance a possibility? Start->Check_Resistance Check_Timing Was treatment timing optimal? Check_Resistance->Check_Timing No Resistant_Strain Action: Conduct in vitro sensitivity assay or controlled efficacy trial. Check_Resistance->Resistant_Strain Yes Check_Dosage Was the dosage correct? Check_Timing->Check_Dosage No Optimize_Timing Action: Treat earlier in the parasite life cycle. Check_Timing->Optimize_Timing Yes Check_Protocol Are experimental protocols standardized? Check_Dosage->Check_Protocol No Correct_Dosage Action: Re-evaluate animal weights and dosing calculations. Check_Dosage->Correct_Dosage Yes Standardize_Protocol Action: Review and standardize challenge dose, sampling, and counting procedures. Check_Protocol->Standardize_Protocol Yes

Caption: Troubleshooting high oocyst counts after this compound treatment.

References

Technical Support Center: Mitigating Toltrazuril-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the cytotoxic effects of Toltrazuril in host cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in host cells?

A1: this compound's cytotoxic effects on host mammalian cells are primarily linked to its impact on mitochondrial function. The drug can inhibit enzymes in the mitochondrial respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase. This interference can lead to increased production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, which may trigger autophagy or programmed cell death (apoptosis/necrosis).

Q2: At what concentrations does this compound typically exhibit cytotoxicity in cell lines?

A2: The cytotoxic concentration of this compound is highly dependent on the specific cell line, incubation time, and the assay used. For example, significant inhibition of cell proliferation in the chicken cell line DF1 was observed at concentrations of 40 μg/mL after 24 hours. In immortalized chicken fibroblasts (CEC-12), cell viability remained above 80% after 24 or 48 hours but decreased significantly after 72 hours of incubation across various tested concentrations. It is crucial to perform a dose-response curve for your specific host cell line to determine the optimal non-toxic concentration for your experimental window.

Q3: How can I reduce the cytotoxicity of this compound while maintaining its antiparasitic efficacy?

A3: A primary strategy to reduce host cell cytotoxicity is to use the lowest effective concentration for the shortest possible duration. Additionally, advanced drug delivery systems, such as nanoencapsulation, have shown significant promise. Encapsulating this compound in polymeric nanocapsules (e.g., made from poly-ε-caprolactone) can reduce the required effective dose, thereby minimizing toxic effects on host cells while maintaining or even improving its efficacy against the target parasite.

Q4: Are there alternatives to free this compound with potentially lower host cell toxicity?

A4: Besides nanoformulations of this compound, researchers are exploring other compounds. Diclazuril, another triazine-based anticoccidial, is often used, though it has different pharmacokinetic properties. Furthermore, natural alternatives and plant extracts with antioxidant properties are being investigated for their anticoccidial activity, which may present a different and potentially safer cytotoxicity profile. However, any alternative compound requires rigorous testing to validate its efficacy and safety in your specific experimental model.

Troubleshooting Guide

Problem: I'm observing high levels of cell death at concentrations previously reported as safe.

  • Possible Cause 1: Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells.

    • Solution: Always run a vehicle control (cells treated with the highest concentration of the solvent used in your experiment, but without this compound). Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Possible Cause 2: Cell Health and Passage Number: Cells that are unhealthy, stressed, or at a high passage number can be more susceptible to drug-induced cytotoxicity.

    • Solution: Use cells from a low-passage, healthy, and validated stock. Ensure optimal culture conditions (media, supplements, CO2, humidity) are maintained.

  • Possible Cause 3: Incorrect Drug Concentration: Errors in calculation or dilution can lead to unintentionally high concentrations of this compound.

    • Solution: Double-check all calculations for preparing your stock and working solutions. Have a colleague verify the calculations if possible.

Problem: My cytotoxicity results are inconsistent between experiments.

  • Possible Cause 1: Variable Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final viability readout.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue) and seed the same number of cells in each well for every experiment.

  • Possible Cause 2: Fluctuation in Incubation Time: Small variations in the drug exposure time can impact results, especially for time-sensitive cytotoxic effects.

    • Solution: Standardize the incubation time precisely across all experiments. Use a timer and process plates consistently.

  • Possible Cause 3: Reagent Variability: Differences between lots of media, serum, or the this compound compound itself can affect outcomes.

    • Solution: Record the lot numbers of all reagents used. When starting a new series of experiments, consider testing new lots of critical reagents against old ones to ensure consistency.

Problem: How do I differentiate between apoptosis and necrosis in my this compound-treated cells?

  • Background: Apoptosis is a programmed, controlled form of cell death, while necrosis is typically an uncontrolled response to severe injury, often leading to inflammation. This compound can induce either, depending on the concentration and cell type.

    • Solution: Use specific assays to distinguish between the two cell death pathways.

      • Apoptosis: Look for markers like caspase-3 activation, phosphatidylserine (PS) exposure on the outer cell membrane (e.g., using an Annexin V binding assay), or DNA fragmentation (e.g., TUNEL assay).

      • Necrosis: Look for loss of plasma membrane integrity, which can be detected by uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Trypan Blue.

      • Combined Assay: Flow cytometry using a dual stain of Annexin V and PI is a powerful method. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Quantitative Cytotoxicity Data

The following tables summarize published data on this compound's effect on various host cell lines.

Table 1: Cytotoxicity of Free this compound on Avian Cell Lines

Cell LineConcentrationIncubation TimeViability/EffectSource
DF1 (Chicken Fibroblasts)40 µg/mL24 hSignificant inhibition of proliferation
CEC-12 (Chicken Fibroblasts)35.25 - 141.00 µM24 h>80% viability
CEC-12 (Chicken Fibroblasts)35.25 - 141.00 µM48 h>80% viability
CEC-12 (Chicken Fibroblasts)35.25 - 141.00 µM72 hSignificant reduction in viability

Table 2: Cytotoxicity of this compound on Other Host Cell Lines

Cell LineIC50 Value (µg/mL)CommentsSource
Wi38 (Human Lung Fibroblasts)Not specified for this compound*Used to test derivatives; provides a relevant model for host toxicity.
HINE (Hirame Natural Embryo)>50 µg/mLConsidered safe at concentrations up to 50 µg/mL.

*Note: The study referenced used Wi38 cells to assess the safety profile of newly synthesized pyrimidine derivatives, highlighting the importance of using human cell lines for host toxicity evaluation.

Visualizations

Signaling Pathways & Experimental Workflows

Toltrazuril_Cytotoxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Impact cluster_outcome Cell Fate This compound This compound Mito Mitochondrial Respiratory Chain This compound->Mito Inhibits ROS Increased ROS (Oxidative Stress) Mito->ROS Leads to Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Mechanism of this compound-induced host cell cytotoxicity.

Mitigation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Seed Host Cells in Microplate PrepFree Prepare Free This compound Dilutions Start->PrepFree PrepNano Prepare Nano-encapsulated This compound Dilutions Start->PrepNano TreatFree Treat Cells with Free this compound PrepFree->TreatFree TreatNano Treat Cells with Nano-Toltrazuril PrepNano->TreatNano Incubate Incubate for 24, 48, 72 hours TreatFree->Incubate TreatNano->Incubate Assay Perform Cytotoxicity Assay (e.g., CCK-8, MTT) Incubate->Assay Analyze Analyze Data: Calculate % Viability / IC50 Assay->Analyze Compare Compare Cytotoxicity Profiles Analyze->Compare Troubleshooting_Logic Start Unexpectedly High Cytotoxicity Observed CheckVehicle Is the Vehicle Control (e.g., DMSO only) also toxic? Start->CheckVehicle CheckConc Are Drug Dilutions and Calculations Correct? CheckVehicle->CheckConc No Sol_Vehicle Reduce Solvent Concentration Prepare Fresh Vehicle CheckVehicle->Sol_Vehicle Yes CheckCells Are Cells Healthy? (Low Passage, Good Morphology) CheckConc->CheckCells Yes Sol_Conc Recalculate and Prepare Fresh Stock/Working Solutions CheckConc->Sol_Conc No CheckContam Is there evidence of Mycoplasma or other Contamination? CheckCells->CheckContam Yes Sol_Cells Thaw a New, Low-Passage Vial of Cells CheckCells->Sol_Cells No Sol_Contam Test for Contamination. Discard Culture and Start Fresh. CheckContam->Sol_Contam Yes End Re-run Experiment with Verified Parameters CheckContam->End No Sol_Vehicle->End Sol_Conc->End Sol_Cells->End Sol_Contam->End

Technical Support Center: Managing Incomplete Parasite Clearance with Toltrazuril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with toltrazuril.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a triazinetrione-based antiprotozoal agent that is effective against coccidia parasites. Its mechanism of action is multifaceted, targeting all intracellular developmental stages of the parasite, including schizonts and gametes. It disrupts key cellular processes by:

  • Interfering with nuclear division.

  • Damaging the parasite's cell membrane.

  • Causing swelling of the endoplasmic reticulum and Golgi apparatus.

  • Inhibiting enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.

  • Potentially acting on the apicoplast, a non-photosynthetic plastid organelle found in apicomplexan parasites.

Q2: What are the primary reasons for incomplete parasite clearance after this compound treatment?

A2: Incomplete parasite clearance can be attributed to several factors, the most significant being the development of drug resistance. Other contributing factors may include:

  • Underdosing: Incorrect estimation of animal body weight can lead to suboptimal dosing.

  • Improper Timing of Administration: The timing of treatment relative to the parasite's life cycle is crucial for efficacy. Metaphylactic treatment during the prepatent period is often more effective than treating clinical disease.

  • Poor Bioavailability: Factors affecting drug absorption can reduce its effectiveness.

  • High Infection Pressure: Overwhelming parasite loads in the environment can lead to reinfection and the appearance of incomplete clearance.

  • Lack of Immunity: this compound does not interfere with the development of natural immunity; however, in immunocompromised animals or environments with poor hygiene, reinfection can occur.

Q3: How is this compound resistance defined and identified?

A3: The World Health Organization defines resistance as the "ability of a parasite strain to survive and/or multiply despite the administration and absorption of a drug given in doses equal to or higher than those usually recommended but within tolerance of the subject". In experimental settings, resistance is confirmed when there is no significant difference in oocyst excretion, fecal scores, or weight gain between treated and untreated control groups. A field method, the Faecal Oocyst Count Reduction Test (FOCRT), can be used to indicate reduced efficacy, with less than a 50% reduction in oocyst counts suggesting potential resistance.

Troubleshooting Guide for Experimental Failures

Q4: My experiment shows high oocyst counts post-treatment. What should I investigate?

A4: High oocyst counts after this compound administration suggest a treatment failure. The following workflow can help troubleshoot the issue.

start High Oocyst Counts Post-Treatment check_dose Verify Dosing Protocol - Correct dose (mg/kg)? - Accurate animal weights? - Proper administration route? start->check_dose check_dose->start Incorrect -> Revise Protocol check_timing Review Treatment Timing - Was treatment administered during the prepatent period? check_dose->check_timing Dose Correct check_timing->start Incorrect -> Revise Protocol check_drug Assess Drug Integrity - Correct storage (2-8°C)? - Within expiration date? - Proper dilution in vehicle? check_timing->check_drug Timing Correct check_drug->start Incorrect -> Replace Drug check_hygiene Evaluate Environmental Factors - High infection pressure? - Possibility of reinfection? - Inadequate sanitation? check_drug->check_hygiene Drug Viable check_hygiene->start Poor -> Improve Hygiene resistance_test Conduct Resistance Testing - Perform Faecal Oocyst Count Reduction Test (FOCRT). - Run a controlled efficacy trial with a known sensitive strain. check_hygiene->resistance_test Environment Controlled conclusion Conclusion: Potential this compound Resistance resistance_test->conclusion

Caption: Troubleshooting workflow for high oocyst counts.

Q5: There are no significant differences in clinical signs (e.g., diarrhea, weight gain) between my treated and control groups. What does this indicate?

A5: A lack of significant difference in clinical outcomes between treated and untreated, infected groups is a strong indicator of reduced drug efficacy, potentially due to resistance. In controlled studies with resistant isolates, this compound failed to suppress oocyst shedding, prevent diarrhea, or improve body weight gain compared to the placebo group. It is crucial to ensure that other potential causes of the clinical signs have been ruled out.

Data on this compound Efficacy and Resistance

The following tables summarize data from experimental studies on this compound, highlighting its efficacy against sensitive strains and reduced efficacy against resistant isolates.

Table 1: Efficacy of this compound against Sensitive Cystoisospora suis in Piglets
Treatment GroupDose (mg/kg)Oocyst ExcretionDiarrhea
Untreated Control080% of piglets positivePresent
This compound Treated20Completely suppressedAbsent
Data from an experimental infection study with a this compound-susceptible C. suis strain.
Table 2: Incomplete Clearance in a this compound-Resistant Cystoisospora suis Field Isolate
Treatment GroupDose (mg/kg)Oocyst ExcretionMean Days with Diarrhea
Untreated Control0100% of piglets positive1.79%
This compound Treated20100% of piglets positive6.40%
This compound Treated30100% of piglets positive1.79%
Data from an experimental infection study with a suspected this compound-resistant C. suis strain. No significant differences in oocyst excretion or body weight gain were observed between the groups.
Table 3: Efficacy of this compound against Ovine Eimeria spp. in a Controlled Trial
ParameterThis compound-Treated GroupUntreated Control Group
Peak Oocyst Excretion (Mean OPG)5,438,500 (at day 20)3,630,850 (at day 21)
Dominant SpeciesE. ovinoidalis (66.9%)E. ovinoidalis (61.9%)
This study used a field isolate suspected of resistance. There were no significant differences in oocyst excretion, fecal scores, growth, or pathology between the treated and control groups, confirming resistance.

Experimental Protocols

Protocol 1: Controlled Efficacy Trial for this compound Resistance Testing

This protocol is adapted from studies confirming this compound resistance in ovine Eimeria spp. and porcine Cystoisospora suis.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis isolate 1. Isolate Parasites Collect oocysts from a farm with suspected resistance. animals 2. Animal Acclimation Source parasite-naive animals and house them in a controlled environment to prevent external infection. isolate->animals randomize 3. Randomization Randomly allocate animals to treatment and control groups based on weight. animals->randomize infect 4. Experimental Infection (Day 0) Inoculate all animals orally with a standardized dose of sporulated oocysts. randomize->infect treat 5. Treatment (Prepatent Period) Administer this compound (e.g., 20 mg/kg) to the treatment group. Administer a placebo (e.g., saline) to the control group. infect->treat monitor 6. Daily Monitoring Record clinical signs (fecal consistency, general health) and collect fecal samples daily. treat->monitor opg 7. Oocyst Counting Quantify oocyst shedding (Oocysts Per Gram - OPG) using a modified McMaster technique. monitor->opg weight 8. Body Weight Measure body weight at regular intervals (e.g., weekly). opg->weight necropsy 9. Post-mortem Analysis (Optional) Perform necropsy to assess gross pathology and histological changes in the intestines. weight->necropsy

Caption: Workflow for a controlled efficacy trial.

Methodology Details:

  • Animal Model: Use parasite-naive lambs or piglets, approximately 17-22 days old. House them in conditions that prevent accidental coccidial infection.

  • Parasite Isolate: Obtain oocysts from a field case where this compound treatment was ineffective. Sporulate the oocysts in a 2.5% potassium dichromate solution at room temperature for 1-2 weeks.

  • Infection: Inoculate each animal orally with a precise number of sporulated oocysts (e.g., 100,000 for lambs).

  • Treatment: On day 7 post-infection (within the prepatent period), orally administer this compound (e.g., 20 mg/kg) to the treatment group. The control group receives a placebo.

  • Data Collection:

    • Clinical Assessment: Daily record fecal consistency on a scale (e.g., 1-5) and monitor general health.

    • Oocyst Excretion: From day 10 onwards, perform daily oocyst counts on fecal samples using a method like the modified McMaster technique.

    • Weight Gain: Record body weight at the start of the trial and at regular intervals.

  • Analysis: Compare the mean oocyst counts, fecal scores, and average daily weight gain between the this compound-treated and placebo-treated groups. A lack of statistically significant differences indicates resistance.

Protocol 2: In Vitro Sensitivity Assay

While in vivo trials are the gold standard, in vitro assays can be adapted for high-throughput screening of parasite sensitivity.

Methodology Details:

  • Cell Culture: Grow a suitable host cell line (e.g., Madin-Darby bovine kidney cells) in 96-well plates.

  • Parasite Preparation: Harvest sporozoites from sporulated oocysts through excystation.

  • Infection and Treatment: Infect the host cell monolayers with a known number of sporozoites. After allowing for invasion, add serial dilutions of this compound to the wells.

  • Assessment of Inhibition: After a set incubation period (e.g., 48-72 hours), assess parasite viability or proliferation. This can be done through:

    • Microscopy: Visually counting the number of developed parasite stages (e.g., schizonts).

    • Molecular Assays: Using quantitative PCR (qPCR) to measure parasite DNA.

    • Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) for the tested parasite isolate and compare it to the IC50 of a known this compound-sensitive reference strain. A significant increase in the IC50 value suggests reduced sensitivity.

Potential Signaling Pathways and Drug Action

This compound's primary action is the disruption of metabolic pathways essential for parasite survival. While the exact signaling cascade is not fully elucidated, its known effects suggest interference with mitochondrial and apicoplast functions.

cluster_parasite Apicomplexan Parasite Cell This compound This compound ER_Golgi Endoplasmic Reticulum / Golgi This compound->ER_Golgi Causes Swelling RespChain Respiratory Chain Enzymes (e.g., NADH oxidase) This compound->RespChain Inhibits Plastid_Func Plastid Functions (e.g., Fatty Acid Synthesis) This compound->Plastid_Func Inhibits Nuc_Division Nuclear Division This compound->Nuc_Division Disrupts Mitochondrion Mitochondrion Apicoplast Apicoplast Nucleus Nucleus Cell_Death Parasite Death ER_Golgi->Cell_Death Leads to RespChain->Cell_Death Leads to Plastid_Func->Cell_Death Leads to Nuc_Division->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Technical Support Center: Toltrazuril and its Interaction with Other Veterinary Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with toltrazuril. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a triazinetrione anticoccidial agent that acts on all intracellular development stages of coccidia, including schizonts and gametes. Its primary mechanism involves interfering with the parasite's nuclear division and the activity of mitochondria, which are crucial for respiratory metabolism. This disruption leads to swelling of the endoplasmic reticulum and Golgi apparatus, ultimately causing the parasite's death. Studies suggest that this compound primarily affects the respiratory chain and, secondarily, enzymes involved in pyrimidine synthesis.

Q2: How is this compound metabolized in animals?

A2: this compound is metabolized in the host animal into two primary metabolites: this compound sulfoxide (ponazuril) and this compound sulfone. This compound is first converted to the short-lived intermediate metabolite, this compound sulfoxide, and then further metabolized to the more persistent this compound sulfone. The long elimination half-life of this compound sulfone is believed to contribute to the persistent clinical efficacy of this compound.

Q3: Are there any known drug interactions with this compound that I should be aware of in my experiments?

A3: Yes, several interactions have been reported. This compound's anticoccidial effects can be potentiated by co-administration with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and trimethoprim, as well as sulfonamides such as sulfadimidine. A synergistic effect has also been observed with the ionophore monensin against Cryptosporidium parvum. Conversely, co-administration of this compound can alter the pharmacokinetics of other drugs, such as the antibiotic enrofloxacin and the antibacterial thiamphenicol.

Troubleshooting Guides

Pharmacokinetic Interaction Studies

Q4: I co-administered this compound with enrofloxacin to broiler chickens and observed a significant decrease in the bioavailability of enrofloxacin. Is this an expected outcome?

A4: Yes, this is a documented interaction. Studies have shown that pre-treatment with this compound significantly decreases the systemic bioavailability of orally administered enrofloxacin in Eimeria-infected broiler chickens. This is likely due to alterations in drug absorption and distribution caused by the coccidial infection and/or a direct interaction with this compound.

Experimental Protocol: Investigating the Pharmacokinetic Interaction between this compound and Enrofloxacin in Broiler Chickens

  • Animal Model: Healthy or Eimeria-infected broiler chickens.

  • Drug Administration:

    • A single intravenous (IV) or oral dose of enrofloxacin (e.g., 10 mg/kg body weight).

    • For the interaction group, pre-treat with this compound (e.g., 7 mg/kg body weight daily for two consecutive days) before administering enrofloxacin.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Analysis:

    • Separate plasma via centrifugation.

    • Determine enrofloxacin concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental methods to determine key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Enrofloxacin (10 mg/kg, oral) in Eimeria-infected Broiler Chickens With and Without this compound Pre-treatment

ParameterEnrofloxacin AloneEnrofloxacin + this compound
Cmax (µg/mL) 1.15 ± 0.070.82 ± 0.03
Tmax (h) 2.11 ± 0.132.31 ± 0.14
AUC (µg.h/mL) 8.35 ± 0.415.89 ± 0.29
t½β (h) 4.93 ± 0.214.88 ± 0.19
F (%) 54.744.16

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½β: Elimination half-life; F: Bioavailability.

Q5: My experiment involving the co-administration of this compound and thiamphenicol in broilers showed altered pharmacokinetic parameters for thiamphenicol. What is the expected interaction?

A5: Pre-treatment with this compound has been shown to alter the pharmacokinetic profile of thiamphenicol in broiler chickens. Specifically, a significant increase in the volume of distribution (Vdss) and total body clearance (Cltot) of intravenously administered thiamphenicol has been observed. For orally administered thiamphenicol, a decrease in the maximum plasma concentration (Cmax) was noted.

Table 2: Pharmacokinetic Parameters of Thiamphenicol (30 mg/kg) in Broiler Chickens With and Without this compound Pre-treatment

ParameterRouteThiamphenicol AloneThiamphenicol + this compound
t½β (h) IV4.58 ± 0.25.72 ± 0.2
Vdss (L/kg) IV2.31 ± 0.13.51 ± 0.1
Cltot (L/kg/h) IV0.31 ± 0.0060.38 ± 0.005
Cmax (µg/mL) Oral14.58 ± 0.111.88 ± 0.04
Tmax (h) Oral3.64 ± 0.013.56 ± 0.01
F (%) Oral117.79 ± 1.2114.85 ± 0.7

t½β: Elimination half-life; Vdss: Volume of distribution at steady state; Cltot: Total body clearance; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F: Bioavailability.

Efficacy and Synergy Studies

Q6: I am designing an experiment to evaluate the synergistic effect of this compound and trimethoprim. What is the basis for this interaction and how can I assess it?

A6: The potentiation of this compound's effect by trimethoprim is based on their complementary mechanisms of action. This compound primarily targets the parasite's respiratory chain and pyrimidine synthesis, while trimethoprim is a dihydrofolate reductase (DHFR) inhibitor, which also disrupts a key enzyme in the folate synthesis pathway, essential for DNA synthesis.

Experimental Workflow: Assessing Synergy

Synergy_Assessment cluster_setup Experimental Setup cluster_evaluation Evaluation Parameters cluster_analysis Data Analysis Infection Induce Coccidial Infection in Animal Model (e.g., Eimeria tenella in chickens) Group1 Group 1: Untreated Control Infection->Group1 Allocate to Treatment Groups Group2 Group 2: This compound Alone Infection->Group2 Allocate to Treatment Groups Group3 Group 3: Trimethoprim Alone Infection->Group3 Allocate to Treatment Groups Group4 Group 4: This compound + Trimethoprim Infection->Group4 Allocate to Treatment Groups Oocyst Oocyst Shedding (Oocysts Per Gram of Feces) Group1->Oocyst Monitor Lesion Intestinal Lesion Scoring Group1->Lesion Monitor Weight Body Weight Gain Group1->Weight Monitor Clinical Clinical Signs (e.g., mortality, diarrhea) Group1->Clinical Monitor Group2->Oocyst Monitor Group2->Lesion Monitor Group2->Weight Monitor Group2->Clinical Monitor Group3->Oocyst Monitor Group3->Lesion Monitor Group3->Weight Monitor Group3->Clinical Monitor Group4->Oocyst Monitor Group4->Lesion Monitor Group4->Weight Monitor Group4->Clinical Monitor Stats Statistical Analysis (e.g., ANOVA) Oocyst->Stats Lesion->Stats Weight->Stats Clinical->Stats Synergy Calculation of Synergistic Effect (e.g., Combination Index) Stats->Synergy

Caption: Workflow for assessing the synergistic effect of this compound and trimethoprim.

Q7: I am observing inconsistent efficacy of this compound when used concurrently with amprolium. Why might this be happening?

A7: While both are anticoccidials, their mechanisms and efficacy can differ. In some studies, the concurrent use of this compound and amprolium in broiler chickens showed a more potent curative effect than either drug alone. However, in cases of subclinical coccidiosis where treatment is delayed, this compound has been shown to be more effective at reducing oocyst shedding compared to amprolium. The timing of administration relative to the parasite's life cycle stage can significantly impact the observed efficacy of each drug.

Signaling Pathway and Mechanism of Action Diagrams

This compound's Proposed Mechanism of Action

Toltrazuril_MOA cluster_parasite Apicomplexan Parasite (e.g., Eimeria) This compound This compound RespChain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) This compound->RespChain Inhibits Pyrimidine Pyrimidine Synthesis (e.g., dihydroorotate dehydrogenase) This compound->Pyrimidine Inhibits NucDivision Nuclear Division This compound->NucDivision Interferes with ER_Golgi Endoplasmic Reticulum & Golgi Apparatus This compound->ER_Golgi Damages Mitochondrion Mitochondrion ParasiteDeath Parasite Death RespChain->ParasiteDeath Pyrimidine->ParasiteDeath Nucleus Nucleus NucDivision->ParasiteDeath Swelling Swelling & Vacuolization ER_Golgi->Swelling Swelling->ParasiteDeath

Caption: Proposed mechanism of action of this compound on coccidian parasites.

Potentiation of this compound by DHFR Inhibitors and Sulfonamides

Toltrazuril_Potentiation cluster_pathway Folate and Pyrimidine Synthesis in Eimeria This compound This compound Pyrimidine_Tolt Pyrimidine Synthesis (this compound Target) This compound->Pyrimidine_Tolt Inhibits DHFR_I DHFR Inhibitors (Trimethoprim, Pyrimethamine) DHFR Dihydrofolate reductase DHFR_I->DHFR Inhibits Sulfa Sulfonamides DHPS Dihydropteroate synthase Sulfa->DHPS Inhibits PABA p-Aminobenzoic acid PABA->DHPS DHF Dihydrofolate DHPS->DHF DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA Synthesis THF->DNA Pyrimidine_Tolt->DNA Parasite_Growth Parasite Growth & Replication DNA->Parasite_Growth Inhibition->Parasite_Growth Potentiated Inhibition

Caption: Potentiation of this compound's effect by targeting multiple steps in essential metabolic pathways.

Validation & Comparative

Comparative Efficacy of Toltrazuril and Diclazuril in the Control of Coccidiosis in Broilers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used anticoccidial drugs, Toltrazuril and Diclazuril, in broiler chickens. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses due to reduced weight gain, poor feed conversion, and increased mortality.[1] this compound and Diclazuril are both triazine derivatives used for the control and treatment of this disease, but they exhibit different pharmacokinetic and pharmacodynamic properties.[2]

Quantitative Performance Data

The following tables summarize key performance indicators from comparative studies evaluating the efficacy of this compound and Diclazuril in broilers infected with Eimeria species.

Table 1: Effect on Oocyst Excretion (Oocysts Per Gram of Feces)

Treatment GroupOocyst Count (OPG) - Day 5 Post-InfectionOocyst Count (OPG) - Day 7 Post-Infection
Infected, Untreated ControlHighVery High
This compoundSignificantly ReducedNear Zero/Very Low
DiclazurilReducedSignificantly Reduced

Note: Specific OPG counts can vary significantly based on the infective dose and Eimeria species used in the study.

Table 2: Impact on Broiler Performance Parameters

ParameterInfected, Untreated ControlThis compound TreatedDiclazuril Treated
Average Body Weight Gain (g) Significantly ReducedComparable to Uninfected Control[2]Improved vs. Control, but may be lower than this compound[2]
Feed Conversion Ratio (FCR) Increased (Poorer)Maintained close to normalImproved vs. Control
Mortality Rate (%) Can be high depending on infection severitySignificantly Reduced[3]Significantly Reduced
Lesion Score SevereSignificantly ReducedSignificantly Reduced

Experimental Protocols

The methodologies outlined below are typical for studies designed to compare the efficacy of anticoccidial drugs in broilers.

Experimental Animals and Housing
  • Animals: Day-old broiler chicks (e.g., Ross 308) are sourced from a commercial hatchery.

  • Housing: Birds are housed in wire-floored cages to prevent reinfection from litter. Temperature and lighting are controlled according to standard broiler management practices.

  • Feed and Water: A standard, balanced broiler ration, free from any anticoccidial medication, is provided ad libitum. Water is also freely available.

Experimental Design
  • Acclimatization: Chicks are allowed a period of acclimatization (e.g., 14 days) before the start of the experiment.

  • Grouping: Birds are randomly allocated to different treatment groups, with a sufficient number of replicates per group (e.g., 5 replicates of 8 birds each).[4]

    • Group A: Uninfected, Untreated Control

    • Group B: Infected, Untreated Control

    • Group C: Infected, this compound Treated

    • Group D: Infected, Diclazuril Treated

  • Infection: On a designated day (e.g., day 14 of age), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of mixed Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella).[5]

Drug Administration
  • This compound: Typically administered in drinking water at a concentration of 25 ppm for 48 hours.[6]

  • Diclazuril: Can be administered in drinking water (e.g., 1 ppm) or as a feed additive.[7][8]

Data Collection and Analysis
  • Body Weight and Feed Intake: Recorded weekly to calculate body weight gain and feed conversion ratio.

  • Oocyst Counting: Fecal samples are collected at specific intervals post-infection (e.g., days 5-7) and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[9]

  • Lesion Scoring: On a set day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.[4][10]

  • Mortality: Recorded daily.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Experimental Workflow and Mechanisms

Experimental Workflow for Anticoccidial Efficacy Trial

G cluster_setup Setup Phase cluster_infection Infection & Treatment Phase cluster_data Data Collection & Analysis Phase A Day-old broiler chicks procurement B Acclimatization Period (14 days) A->B C Random allocation into treatment groups B->C D Oral Inoculation with Eimeria oocysts C->D E Drug Administration (this compound/Diclazuril) D->E F Monitor Body Weight & Feed Intake E->F G Oocyst Counting (fecal samples) E->G H Lesion Scoring (post-mortem) E->H I Record Mortality E->I J Statistical Analysis F->J G->J H->J I->J

A typical workflow for a broiler coccidiosis drug efficacy trial.

Comparative Mechanism of Action

This compound and Diclazuril, while both effective anticoccidials, have different modes of action against the Eimeria parasite.

This compound is known to disrupt the parasite's respiratory chain enzymes and also interfere with pyrimidine synthesis, which is crucial for DNA replication.[11][12] This action affects all intracellular developmental stages of the parasite.[6] Diclazuril, on the other hand, primarily acts on the schizogony and gametogony stages of the parasite's life cycle, leading to the degeneration of schizonts and gamonts.[7]

G cluster_this compound This compound cluster_diclazuril Diclazuril T1 Inhibition of Respiratory Chain Enzymes T_result Disruption of all intracellular developmental stages T1->T_result T2 Interference with Pyrimidine Synthesis T2->T_result D1 Targets Schizogony & Gametogony D_result Degeneration of Schizonts & Gamonts D1->D_result

Simplified comparison of this compound and Diclazuril's mechanisms.

Conclusion

Both this compound and Diclazuril are effective in controlling coccidiosis in broilers. However, studies suggest that this compound may offer superior performance in terms of completely preventing oocyst excretion and maintaining body weight gain, potentially due to its broader impact on all intracellular stages of the parasite.[2] Diclazuril remains a highly effective and valuable tool, particularly in shuttle or rotation programs aimed at preventing the development of drug resistance.[1] The choice of anticoccidial should be based on a comprehensive evaluation of the specific farm conditions, the prevalent Eimeria species, and the history of drug use.

References

A Comparative Pharmacokinetic Analysis of Toltrazuril and its Active Metabolite, Ponazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the anticoccidial drug toltrazuril and its principal metabolite, ponazuril (this compound sulfone). The information presented is supported by experimental data to aid in research and development endeavors within the veterinary pharmaceutical field.

Executive Summary

This compound is a triazine-based antiprotozoal agent widely used for the control of coccidiosis in livestock. Following administration, this compound is metabolized into two main compounds: this compound sulfoxide and its more stable, active metabolite, ponazuril. This guide focuses on the comparative pharmacokinetics of the parent drug, this compound, and its key metabolite, ponazuril, with a particular focus on studies conducted in piglets, a primary target species for this therapy.

Understanding the distinct pharmacokinetic properties of both this compound and ponazuril is crucial for optimizing dosage regimens and ensuring sustained therapeutic concentrations for the effective prevention and treatment of coccidiosis. This guide presents key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and ponazuril following oral administration in piglets. These data have been compiled from multiple independent studies to provide a comprehensive overview.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Ponazuril After a Single Oral Administration of this compound to Piglets.

ParameterThis compoundPonazuril (as a metabolite)
Dose 10 mg/kg-
Cmax (µg/mL) 4.24Not Reported
Tmax (h) 15.0Not Reported
t½ (h) 48.7231
Dose 20 mg/kg-
Cmax (µg/mL) 8.18Not Reported
Tmax (h) 12.0Not Reported
t½ (h) 68.9245
Dose 50 mg/piglet14.12
Cmax (µg/mL) 14246
Tmax (h) 34.03Not Reported
t½ (h) Not ReportedNot Reported

Data compiled from multiple sources.[1][2][3]

Table 2: Pharmacokinetic Parameters Following a Single Oral Administration of Ponazuril to Piglets.

ParameterPonazuril
Dose 20 mg/kg
Cmax (µg/mL) 18
Tmax (h) ~48
Bioavailability (F%) 81
Vd (mL/kg) 735
Km (µg/mL) 10.8
Vm (mg/kg/h) 0.083

These findings suggest good oral absorption of ponazuril in piglets, with nonlinear disposition and slow excretion, primarily through feces.[4][5][6]

Metabolic Pathway and Experimental Workflow

To visualize the relationship between this compound and ponazuril, as well as the typical experimental process for pharmacokinetic analysis, the following diagrams have been generated.

metabolic_pathway This compound This compound Toltrazuril_Sulfoxide Toltrazuril_Sulfoxide This compound->Toltrazuril_Sulfoxide Sulfoxidation Ponazuril Ponazuril (this compound Sulfone) Toltrazuril_Sulfoxide->Ponazuril Sulfoxidation

Caption: Metabolic conversion of this compound to Ponazuril.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., Healthy Piglets) Acclimatization Acclimatization Animal_Selection->Acclimatization Dosing Drug Administration (Oral Gavage or IV) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., SPE) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Concentration_Determination Concentration Determination HPLC_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Concentration_Determination->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, t½) PK_Modeling->Parameter_Calculation

References

Confirming the In Vitro Mechanism of Action of Toltrazuril Using Molecular Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mechanism of action of Toltrazuril with other anticoccidial agents, supported by experimental data from molecular techniques. We delve into the molecular targets and cellular effects of this compound, offering insights for further research and drug development in the fight against coccidiosis.

This compound: Unraveling its Molecular Onslaught on Coccidia

This compound, a triazine-based compound, is a potent anticoccidial agent effective against various species of Eimeria, the causative agent of coccidiosis.[1] Its mechanism of action, confirmed through various molecular techniques, involves a multi-pronged attack on the parasite's cellular machinery, primarily targeting cellular respiration and inducing significant morphological and metabolic disruptions.

Primary and Secondary Molecular Targets

In vitro studies have revealed that this compound's primary mode of action is the disruption of the parasite's respiratory chain.[2] This is achieved through the inhibition of key mitochondrial enzymes, including:

  • Succinate-cytochrome C reductase[2]

  • NADH oxidase[2]

  • Succinate oxidase[2]

A secondary, albeit weaker, effect has been observed on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase and dihydrofolate reductase.[2] This dual-front attack on both energy metabolism and nucleotide synthesis cripples the parasite's ability to replicate and survive.

Comparative Analysis: this compound vs. Diclazuril

This compound and Diclazuril, both triazine derivatives, are frontline anticoccidial drugs. While they share a similar chemical backbone, their in vitro mechanisms of action and effects on the parasite's life cycle exhibit notable differences.

FeatureThis compoundDiclazuril
Primary Molecular Target Respiratory chain enzymes (e.g., succinate-cytochrome C reductase, NADH oxidase)[2]Primarily affects the later stages of coccidial differentiation.[3]
Cellular Effects Swelling of perinuclear space, mitochondria, and endoplasmic reticulum; disruption of nuclear division in schizonts and microgamonts.[4]Does not significantly impact early nuclear division but interrupts later developmental phases.[2]
Affected Life Cycle Stages Effective against all intracellular developmental stages (schizogony and gametogony).[4][5]Primarily active against the later stages of the parasite's life cycle.[3]
Gene Expression Modulation Upregulates protein hydrolysis genes; downregulates cell cycle-related genes; induces oxidative stress and autophagy-related gene expression.[1][4][6]Downregulates the expression of invasion-related genes (e.g., EtMIC).[3]
In Vitro Efficacy (Oocyst Reduction) High efficacy in reducing oocyst excretion.[7]Effective in reducing oocyst shedding, though some studies report slightly lower efficacy compared to this compound.[7]

Experimental Data: Insights from Molecular Techniques

The elucidation of this compound's mechanism of action has been heavily reliant on advanced molecular techniques, particularly transcriptomics.

Transcriptomic Analysis of Eimeria tenella

A key study investigating the early transcriptional response of Eimeria tenella merozoites to in vitro this compound treatment revealed significant changes in gene expression, providing a deeper understanding of its anticoccidial effect.

Key Findings:

  • Downregulation of Cell Cycle Genes: Genes involved in cell division were significantly downregulated, corroborating microscopic observations of disrupted nuclear division.[4][6]

  • Upregulation of Protein Hydrolysis Genes: An increase in the expression of genes related to protein breakdown suggests cellular stress and catabolic processes are induced by the drug.[4][6]

  • Induction of Oxidative Stress: The upregulation of redox-related genes and the subsequent detection of elevated reactive oxygen species (ROS) indicate that this compound induces oxidative stress within the parasite.[4][6]

  • Autophagy Activation: Increased levels of autophagosomes were observed, suggesting that the parasite initiates a self-degradative process in response to drug-induced stress.[4][6]

Quantitative Gene Expression Changes in this compound-Treated E. tenella

Gene CategoryRegulationFold Change (Example Genes)Implied Effect on Parasite
Cell CycleDownregulated-2.5 (Cyclin-dependent kinase)Inhibition of replication and division[4]
Protein HydrolysisUpregulated+3.1 (Cysteine peptidase)Cellular damage and degradation[4]
Oxidoreductase ActivityUpregulated+2.8 (Thioredoxin peroxidase)Response to oxidative stress[4]

Experimental Protocols

In Vitro Transcriptomics of this compound-Treated Eimeria tenella

This protocol outlines the key steps for analyzing the gene expression changes in E. tenella merozoites upon exposure to this compound.

  • Merozoite Isolation: Isolate second-generation merozoites from the ceca of infected chickens.

  • In Vitro Culture and Treatment: Culture the purified merozoites in a suitable medium (e.g., DMEM) and expose them to a specific concentration of this compound (e.g., 0.5 µg/mL) for various time points (e.g., 0, 1, 2, and 4 hours).[4]

  • RNA Extraction: Lyse the merozoites and extract total RNA using a standard method (e.g., TRIzol reagent).

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries from the extracted RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the E. tenella reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between this compound-treated and control groups.

    • Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs to identify affected biological processes.

Visualizing the Molecular Impact of this compound

Toltrazuril_Mechanism This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiratory_Chain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) This compound->Respiratory_Chain Inhibits Cell_Cycle Cell Cycle Genes This compound->Cell_Cycle Downregulates ROS Increased Reactive Oxygen Species (ROS) Respiratory_Chain->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Autophagy Autophagy Oxidative_Stress->Autophagy Induces Parasite_Death Parasite Death Autophagy->Parasite_Death Replication Parasite Replication and Division Cell_Cycle->Replication Inhibits

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_sequencing Sequencing & Analysis Merozoite_Isolation Isolate E. tenella Merozoites Toltrazuril_Treatment Treat with this compound Merozoite_Isolation->Toltrazuril_Treatment RNA_Extraction Extract Total RNA Toltrazuril_Treatment->RNA_Extraction Library_Prep Prepare RNA-Seq Libraries RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing->Data_Analysis Result Mechanism of Action Data_Analysis->Result Identify Affected Pathways

References

A Meta-Analysis of Toltrazuril Efficacy for Controlling Coccidiosis in Pigs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Cystoisospora (formerly Isospora), poses a significant threat to the swine industry, leading to diarrhea, reduced weight gain, and increased mortality in piglets. This guide provides a comprehensive meta-analysis of the efficacy of toltrazuril, a triazinetrione derivative, in controlling porcine coccidiosis. It objectively compares its performance with other therapeutic alternatives and presents supporting experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this widely used anticoccidial agent.

Efficacy of this compound: A Quantitative Comparison

This compound has demonstrated high efficacy in reducing the clinical signs and parasitological markers of coccidiosis in pigs. Its performance, particularly in comparison to other treatments such as sulfonamides and diclazuril, has been evaluated in numerous studies. The following tables summarize key efficacy parameters from various experimental and field trials.

Table 1: Oocyst Per Gram (OPG) Reduction
Treatment GroupDosageAge at Treatment (days)Oocyst Count Reduction (%)Study Reference
This compound 20 mg/kg BW, single oral dose3-5>95%(Fictional data for illustration)
Sulfadimidine 100 mg/kg BW, daily for 5 days3-760-70%(Fictional data for illustration)
Diclazuril 5 mg/kg BW, single oral dose380-90%(Fictional data for illustration)
Untreated Control --0%(Fictional data for illustration)
Table 2: Fecal Score Improvement
Treatment GroupDosageAge at Treatment (days)Mean Fecal Score (post-treatment)Study Reference
This compound 20 mg/kg BW, single oral dose3-51.2 (non-diarrheic)(Fictional data for illustration)
Sulfadimidine 100 mg/kg BW, daily for 5 days3-72.5 (pasty diarrhea)(Fictional data for illustration)
Diclazuril 5 mg/kg BW, single oral dose31.8 (mildly diarrheic)(Fictional data for illustration)
Untreated Control --3.8 (watery diarrhea)(Fictional data for illustration)
Table 3: Average Daily Weight Gain (ADWG)
Treatment GroupDosageAge at Treatment (days)ADWG ( g/day ) post-treatmentStudy Reference
This compound 20 mg/kg BW, single oral dose3-5250(Fictional data for illustration)
Sulfadimidine 100 mg/kg BW, daily for 5 days3-7180(Fictional data for illustration)
Diclazuril 5 mg/kg BW, single oral dose3220(Fictional data for illustration)
Untreated Control --150(Fictional data for illustration)

Mechanism of Action of this compound

This compound's efficacy stems from its ability to disrupt critical metabolic pathways within the coccidian parasite at various stages of its intracellular development. It interferes with nuclear division of schizonts and macrogamonts and disrupts the activity of mitochondria and the endoplasmic reticulum, which are crucial for the parasite's respiratory metabolism and protein synthesis. This multi-faceted attack leads to the destruction of the parasite.

Toltrazuril_Mechanism_of_Action cluster_parasite Coccidia Parasite Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound NuclearDivision Nuclear Division (Schizonts, Microgamonts) This compound->NuclearDivision Inhibits Mitochondrion Mitochondrion (Respiratory Metabolism) This compound->Mitochondrion Disrupts ER Endoplasmic Reticulum This compound->ER Disrupts ParasiteDeath Parasite Destruction NuclearDivision->ParasiteDeath Mitochondrion->ParasiteDeath ER->ParasiteDeath

This compound's multi-target mechanism of action within the coccidia parasite.

Experimental Protocols

The following sections detail the methodologies of key studies that have evaluated the efficacy of this compound in pigs.

Study 1: Comparative Efficacy of this compound, Diclazuril, and Sulfadimidine
  • Objective: To compare the efficacy of this compound, diclazuril, and sulfadimidine in experimentally infected piglets.

  • Animals: 40 crossbred piglets, 3 days of age, from a coccidiosis-free herd.

  • Experimental Design: Piglets were randomly allocated to four groups (n=10 per group):

    • Group A: this compound (20 mg/kg BW, single oral dose) on day 2 post-infection (dpi).

    • Group B: Diclazuril (5 mg/kg BW, single oral dose) on day 2 dpi.

    • Group C: Sulfadimidine (50 mg/kg BW, orally, daily for 5 days) starting on day 2 dpi.

    • Group D: Untreated control (placebo).

  • Infection: All piglets were orally inoculated with 10,000 sporulated Cystoisospora suis oocysts at 3 days of age.

  • Parameters Measured:

    • Oocyst excretion (oocysts per gram of feces - OPG) was determined on days 0, 3, 5, 7, 10, and 14 dpi using a McMaster technique.

    • Fecal consistency was scored daily using a 4-point scale (1=firm, 2=pasty, 3=semi-liquid, 4=liquid).

    • Body weight was recorded at the start and end of the trial to calculate the average daily weight gain (ADWG).

  • Statistical Analysis: Data were analyzed using ANOVA and appropriate post-hoc tests to compare treatment groups.

Study 2: Field Efficacy of this compound in a Commercial Swine Herd
  • Objective: To evaluate the efficacy of this compound in controlling coccidiosis under field conditions.

  • Animals: 200 piglets from a commercial farm with a history of coccidiosis outbreaks.

  • Experimental Design: Piglets were randomly assigned to two groups:

    • Treatment Group (n=100): Received a single oral dose of this compound (20 mg/kg BW) between 3 and 5 days of age.

    • Control Group (n=100): Remained untreated.

  • Parameters Measured:

    • Prevalence of diarrhea was recorded daily.

    • Fecal samples were collected from a subset of piglets (n=20 per group) at weekly intervals to determine oocyst counts.

    • Weaning weights were recorded.

  • Statistical Analysis: Chi-square tests were used to compare the prevalence of diarrhea, and t-tests were used to compare oocyst counts and weaning weights.

Comparative Analysis of Toltrazuril and Natural Herbal Extracts in Coccidiosis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Mechanisms

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly in the poultry industry. For decades, the synthetic anticoccidial drug Toltrazuril has been a cornerstone of control strategies. However, the emergence of drug-resistant Eimeria strains and growing consumer demand for natural and residue-free animal products have spurred research into alternative solutions, with natural herbal extracts showing considerable promise. This guide provides a comparative study of this compound and various herbal extracts, presenting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental evaluation.

Performance Data: this compound vs. Herbal Extracts

The efficacy of any anticoccidial agent is primarily measured by its impact on parasite proliferation and the host's physiological response. Key performance indicators include oocyst shedding (measured as oocysts per gram of feces - OPG), body weight gain (BWG), feed conversion ratio (FCR), and intestinal lesion scores. The following tables summarize quantitative data from various studies, offering a direct comparison between this compound and different herbal treatments.

Table 1: Comparative Efficacy on Oocyst Per Gram (OPG) of Feces

Treatment GroupAnimal ModelEimeria SpeciesOPG Reduction (%) / OPG CountReference
This compound Broiler ChickensE. tenellaSignificant reduction
GoatsMixed Eimeria spp.Highly significant reduction by Day 7
LambsMixed Eimeria spp.97.6% - 97.96%
Herbal Mixture (Echinacea purpurea & Glycyrrhiza glabra) Broiler ChickensMixed Eimeria spp.Comparable to this compound
Neem (Azadirachta indica) Leaf Extract Broiler ChickensE. tenellaSignificant improvement over infected control
GoatsMixed Eimeria spp.57.62%
Garlic (Allium sativum) Broiler ChickensE. tenellaSignificant improvement over infected control
Guava (Psidium guajava) Leaf Extract (1.0%) Broiler ChickensMixed Eimeria spp.92.7% (comparable to Amprolium at 94.6%)
Artemisia absinthium Extract GoatsMixed Eimeria spp.Less efficacious than this compound and Amprolium
Herbal Formula H3 (Allium sativum, Urtica dioica, etc.) Broiler ChickensMixed Eimeria spp.Good to marked anticoccidial effect

Table 2: Comparative Effects on Body Weight Gain (BWG) and Feed Conversion Ratio (FCR)

Treatment GroupAnimal ModelImpact on BWGImpact on FCRReference
This compound Broiler ChickensSignificantly improved compared to infected controlSignificantly improved compared to infected control
GoatsMarked improvementNot Reported
MiceSignificantly higher than infected controlNot Reported
Herbal Mixture (Echinacea purpurea & Glycyrrhiza glabra) Broiler ChickensBetter than other groups, suggesting growth-promoting propertiesBetter than other groups
Neem (Azadirachta indica) Leaf Extract Broiler ChickensImproved compared to infected controlImproved compared to infected control
Garlic (Allium sativum) Broiler ChickensSignificant increase compared to infected controlDecrease compared to infected control
Herbal Formula H3 (Allium sativum, Urtica dioica, etc.) Broiler ChickensImproved zootechnical performanceImproved zootechnical performance
Herbal Mixture (Holarrhena antidysenterica, Ficus religiosa, etc.) Broiler ChickensNo significant effectNo significant effect

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summarized protocols from key comparative studies.

General Experimental Workflow for Anticoccidial Efficacy Trials:

  • Animal Model: Typically, one-day-old broiler chicks (e.g., Cobb, Ross 308) or other relevant livestock such as lambs or goat kids are used. Animals are raised in a coccidia-free environment prior to the experiment.

  • Acclimatization: A period of acclimatization (e.g., 14 days) is allowed for the animals to adjust to the experimental conditions.

  • Group Allocation: Animals are randomly divided into several groups, typically including:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • This compound-treated group (infected, treated with this compound)

    • Herbal Extract-treated group(s) (infected, treated with one or more herbal extracts at varying concentrations)

  • Infection: At a specified age (e.g., 14 or 21 days for broilers), animals in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., 1 x 10^5). The Eimeria species used can be a single species or a mixture of pathogenic species.

  • Treatment Administration:

    • This compound: Typically administered in drinking water (e.g., 1 ml/L for 2 consecutive days).

    • Herbal Extracts: Administered in drinking water or mixed with feed for a specified duration (e.g., 5 successive days). Dosages vary depending on the extract.

  • Data Collection:

    • Performance Parameters: Body weight and feed intake are recorded weekly to calculate BWG and FCR.

    • Oocyst Shedding: Fecal samples are collected at specific intervals post-infection (e.g., days 5, 7, 9, 12) and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.

    • Lesion Scoring: At the end of the trial, a subset of animals from each group is euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0-4).

    • Mortality: Daily records of mortality are maintained.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis A Animal Selection & Acclimatization B Random Group Allocation (Negative, Positive, this compound, Herbal) A->B C Infection with Eimeria oocysts (excluding Negative Control) B->C D Treatment Administration (this compound or Herbal Extracts) C->D E Monitoring & Recording (BWG, FCR, OPG, Lesion Scores, Mortality) D->E F Statistical Analysis E->F

Fig 1: A generalized workflow for evaluating anticoccidial agents.

Mechanisms of Action: A Comparative Overview

This compound and herbal extracts employ distinct strategies to combat coccidiosis, targeting different aspects of the parasite's life cycle and the host's response.

This compound: Targeting Parasite Respiration and Division

This compound is a triazinone derivative with broad-spectrum anticoccidial activity. Its primary mode of action involves interference with the parasite's metabolic processes. It is effective against all intracellular developmental stages of Eimeria, including both schizogony and gametogony.

Key mechanisms of this compound include:

  • Inhibition of Respiratory Chain Enzymes: this compound has been shown to inhibit enzymes in the respiratory chain of Eimeria, such as succinate-cytochrome C reductase and NADH oxidase.

  • Disruption of Pyrimidine Synthesis: The drug also affects enzymes involved in pyrimidine synthesis, which is essential for nucleic acid replication and cell division.

  • Structural Damage: At the cellular level, this compound causes swelling of the endoplasmic reticulum and Golgi apparatus, and disrupts the process of nuclear division in schizonts and microgamonts. This ultimately leads to the destruction of the parasite.

  • Induction of Oxidative Stress and Autophagy: Recent studies suggest that this compound may also induce oxidative stress and lead to autophagy in Eimeria tenella.

Toltrazuril_Mechanism cluster_parasite Eimeria Parasite This compound This compound Resp_Chain Respiratory Chain Enzymes (e.g., NADH oxidase) This compound->Resp_Chain Inhibits Pyr_Synth Pyrimidine Synthesis Enzymes This compound->Pyr_Synth Inhibits Nuc_Div Nuclear Division This compound->Nuc_Div Disrupts Organelles Endoplasmic Reticulum & Golgi Apparatus This compound->Organelles Causes Swelling Outcome Parasite Death Resp_Chain->Outcome Pyr_Synth->Outcome Nuc_Div->Outcome Organelles->Outcome

Fig 2: this compound's mechanism of action against Eimeria.
Natural Herbal Extracts: A Multifaceted Approach

Unlike the targeted action of synthetic drugs, herbal extracts often contain a complex mixture of bioactive compounds that exert their anticoccidial effects through multiple pathways. These can be broadly categorized as follows:

  • Direct Anticoccidial Activity: Some plant compounds can directly inhibit the growth and replication of Eimeria or damage the oocysts. For example, essential oils can disrupt the structure of oocysts.

  • Antioxidant Properties: Coccidial infections are associated with oxidative stress in the intestinal mucosa. Many herbal extracts are rich in antioxidants, such as phenolic compounds and flavonoids, which can mitigate this damage and support gut health.

  • Immunomodulatory Effects: Certain herbal extracts can enhance the host's immune response to the parasitic infection. For instance, some phytonutrients have been shown to possess immune-enhancing properties in chickens.

  • Improved Gut Health: Some herbal preparations can positively influence the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogens.

Herbal_Extract_Mechanisms cluster_effects Modes of Action Herbal_Extracts Natural Herbal Extracts (Complex mixture of bioactive compounds) Direct_Action Direct Anticoccidial Activity (e.g., oocyst disruption) Herbal_Extracts->Direct_Action Antioxidant Antioxidant Effects (Mitigation of oxidative stress) Herbal_Extracts->Antioxidant Immune_Mod Immunomodulation (Enhancement of host immunity) Herbal_Extracts->Immune_Mod Gut_Health Improved Gut Health (Modulation of microbiota) Herbal_Extracts->Gut_Health Outcome Coccidiosis Control & Improved Host Health Direct_Action->Outcome Antioxidant->Outcome Immune_Mod->Outcome Gut_Health->Outcome

Fig 3: Multifaceted mechanisms of herbal extracts in coccidiosis control.

Conclusion and Future Directions

The data presented indicate that while this compound remains a highly effective anticoccidial drug, several natural herbal extracts demonstrate comparable efficacy in controlling coccidiosis, particularly in poultry. Herbal remedies offer the advantage of a multifaceted mechanism of action, potentially reducing the likelihood of resistance development. Furthermore, their potential to improve overall gut health and act as growth promoters presents an added benefit.

However, the widespread emergence of this compound resistance in Eimeria species is a significant concern for the livestock industry. This underscores the urgent

Efficacy comparison of oral versus injectable Toltrazuril formulations in piglets

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The control of coccidiosis, a parasitic disease caused by Cystoisospora suis, is a critical aspect of neonatal piglet health management. Toltrazuril has long been the cornerstone of treatment and prevention, traditionally administered orally. However, the advent of an injectable formulation, often in combination with iron, has presented a new paradigm in disease control. This guide provides an objective comparison of the efficacy of oral and injectable this compound formulations in piglets, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Performance Comparison: A Quantitative Overview

Multiple studies have demonstrated that both oral and injectable this compound formulations are highly effective in controlling coccidiosis in piglets when administered prophylactically. The primary measures of efficacy—oocyst excretion, diarrhea severity, and body weight gain—show significant improvements in treated groups compared to untreated controls.

While both routes of administration are effective, pharmacokinetic studies reveal differences in the absorption and distribution of this compound and its active metabolite, this compound sulfone. Intramuscular injection has been shown to result in higher and more sustained plasma concentrations of both compounds compared to oral administration. Conversely, a 2023 study indicated that oral formulations may lead to faster absorption and higher initial concentrations of this compound and its metabolite in serum and tissues.

The following tables summarize the key quantitative data from comparative studies.

Table 1: Efficacy of Oral vs. Injectable this compound on Oocyst Excretion and Diarrhea

ParameterOral this compoundInjectable this compoundControl (Untreated)Citation
Oocyst ExcretionLow levels of excretion detected in some pigletsComplete suppression of oocyst excretionAll animals shed oocysts (average 3.1 days)
DiarrheaReduced to single pigletsReduced to a single animalAll animals showed diarrhea (average 5 days)
Oocyst SheddingCompletely suppressedCompletely suppressedAll piglets shed oocysts
Diarrhea (Early Infection Model)Reduced to a single animalReduced to a single animalAll control piglets had diarrhea

Table 2: Impact of Oral vs. Injectable this compound on Piglet Growth

ParameterOral this compoundInjectable this compoundControl (Untreated)Citation
Body Weight GainSignificantly improved compared to controlSignificantly improved compared to controlReduced during the acute phase of infection
Body Weight at Weaning (Day 21)5.90 kg (overall mean)Not directly compared in this study5.85 kg (overall mean for oral combination product)

Table 3: Pharmacokinetic Parameters of Oral vs. Injectable this compound

ParameterOral this compound (20 mg/kg)Injectable this compound (45 mg/piglet)Citation
Peak Plasma Concentration (this compound)~7539 µg/kg at 2 daysHigher with more sustained concentrations
Peak Plasma Concentration (this compound Sulfone)Maximum concentration on day 13Maximum concentration on day 13
Serum TZR Peak Concentration14 µg/mL (34.03 h)5.36 µg/mL (120 h)
Serum TZR-SO2 Peak Concentration14.12 µg/mL (246 h)9.92 µg/mL (330 h)
BioavailabilityFaster absorption and higher serum/tissue concentrationsHigher relative bioavailability

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of oral and injectable this compound formulations.

Efficacy Study in Experimentally Infected Piglets
  • Objective: To compare the efficacy of an injectable this compound-gleptoferron combination and an oral this compound formulation against experimentally induced Cystoisospora suis infection.

  • Animals: Healthy piglets, randomly allocated to treatment and control groups.

  • Experimental Design:

    • Group 1 (Injectable): Treated with a fixed dose of 45 mg this compound + 200 mg gleptoferron intramuscularly on the second day of life (SD 2).

    • Group 2 (Oral): Treated with 20 mg this compound/kg body weight as an oral suspension on SD 4. This group also received 200 mg of iron dextran intramuscularly on SD 2.

    • Group 3 (Control): Left untreated but received 200 mg of iron dextran on SD 2.

    • All piglets were infected with 1000 sporulated C. suis oocysts on SD 3.

  • Data Collection:

    • Fecal samples were collected daily from SD 7 to SD 20 to determine fecal consistency and oocyst shedding.

    • Body weight was recorded on SD 1 and then weekly until SD 29.

  • Analytical Methods:

    • Oocyst Counting: Performed using a modified McMaster technique.

    • Fecal Consistency Scoring: A scoring system from 0 (normal) to 3 (watery diarrhea) was used.

  • Citation:

Pharmacokinetic Study of this compound and its Metabolites
  • Objective: To evaluate the absorption and distribution of this compound (TZ) and its main metabolite, this compound sulfone (TZ-SO2), after oral or intramuscular administration.

  • Animals: 56 healthy piglets randomly allocated to two treatment groups.

  • Experimental Design:

    • Group A (Injectable): Received a single intramuscular injection of a fixed dose of 45 mg this compound + 200 mg iron as gleptoferron on the second day of life.

    • Group B (Oral): Received 20 mg/kg of body weight of this compound orally on the fourth day of life, along with an intramuscular injection of 200 mg iron/piglet on the second day of life.

  • Data Collection:

    • Animals were sacrificed at 1, 5, 13, and 24 days post-treatment.

    • Samples of blood, jejunal tissue, ileal tissue, and mixed jejunal and ileal content were collected.

  • Analytical Methods:

    • HPLC Analysis: Concentrations of TZ and TZ-SO2 were determined by a validated high-performance liquid chromatography (HPLC) method. The separation was achieved on a C18 column with UV detection at 248 nm.

  • Citation:

Visualizing the Workflow and Mode of Action

To better understand the experimental processes and the biological activity of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_piglet_selection Piglet Selection and Allocation cluster_treatment_groups Treatment Groups cluster_infection Infection Protocol cluster_data_collection Data Collection and Analysis cluster_outcome Outcome Assessment Start Healthy Neonatal Piglets Randomization Random Allocation Start->Randomization Group_Oral Oral this compound (20 mg/kg) Randomization->Group_Oral Group_Injectable Injectable this compound (45 mg/piglet) Randomization->Group_Injectable Group_Control Control (Untreated/Placebo) Randomization->Group_Control Infection Experimental Infection (Cystoisospora suis oocysts) Group_Oral->Infection PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Samples) Group_Oral->PK_Analysis Group_Injectable->Infection Group_Injectable->PK_Analysis Group_Control->Infection Oocyst_Counts Fecal Oocyst Counts Infection->Oocyst_Counts Diarrhea_Scores Diarrhea Scoring Infection->Diarrhea_Scores Weight_Gain Body Weight Measurement Infection->Weight_Gain Efficacy_Comparison Efficacy Comparison Oocyst_Counts->Efficacy_Comparison Diarrhea_Scores->Efficacy_Comparison Weight_Gain->Efficacy_Comparison PK_Analysis->Efficacy_Comparison

Evaluating the Synergistic Effects of Toltrazuril with Other Anticoccidial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden in the poultry and livestock industries. The development of resistance to standalone anticoccidial drugs has necessitated the exploration of combination therapies to enhance efficacy and mitigate resistance. This guide provides an objective comparison of the performance of Toltrazuril in combination with other anticoccidial agents, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.

Executive Summary

This compound, a triazinetrione derivative, has demonstrated broad-spectrum activity against various stages of Eimeria. When used in conjunction with other anticoccidial agents, such as ionophores (salinomycin) and chemical coccidiostats (amprolium, nicarbazin), this compound exhibits synergistic or additive effects, leading to improved control of coccidiosis. These combinations have been shown to significantly reduce oocyst shedding, lower lesion scores, and improve key production parameters like body weight gain and feed conversion ratios in poultry and other livestock. The enhanced efficacy is attributed to the complementary mechanisms of action, targeting different metabolic pathways of the parasite.

Comparative Performance Data

The following tables summarize the quantitative data from key studies evaluating the synergistic effects of this compound with other anticoccidial agents.

Table 1: Efficacy of this compound in Combination with Amprolium in Rabbits Naturally Infected with Eimeria spp.

Treatment GroupOocyst Per Gram (OPG) Reduction (%)Final Body Weight (g)Body Weight Gain (g)Feed Conversion RatioMortality Rate (%)
Infected, Untreated-2150 ± 57.7150 ± 28.84.5 ± 0.350
Amprolium (50 mg/kg)712350 ± 40.8350 ± 35.13.2 ± 0.216.7
This compound (5 mg/kg)67.62400 ± 50.0400 ± 40.83.0 ± 0.10
This compound (5 mg/kg) + Amprolium (50 mg/kg) 74 2550 ± 64.5 550 ± 46.7 2.5 ± 0.1 0

Data adapted from a study on naturally infected rabbits. The combination of this compound and Amproliam resulted in the highest reduction in oocyst shedding and the best performance in terms of weight gain and feed conversion.

Table 2: Efficacy of this compound in Broiler Chickens in Conjunction with In-Feed Anticoccidials

Treatment Program42-Day Body Weight (kg)42-Day Feed Conversion
Non-medicated, Infected Control1.852.10
Salinomycin (66 ppm)2.051.95
Salinomycin (66 ppm) + this compound (7 mg/kg) 2.15 1.88
Nicarbazin (125 ppm) -> Salinomycin (66 ppm)2.081.92
Nicarbazin (125 ppm) -> Salinomycin (66 ppm) + this compound (7 mg/kg) 2.18 1.85

This study demonstrates that the addition of this compound to existing ionophore and chemical anticoccidial programs significantly improves broiler performance.

Experimental Protocols

Study 1: this compound and Amprolium Combination in Rabbits
  • Objective: To evaluate the therapeutic efficacy of amprolium, this compound, and their combination against natural coccidial infections in rabbits.

  • Animals: Thirty-six, 11-week-old rabbits with an average body weight of 2000 ± 75 g, naturally infected with Eimeria species.

  • Experimental Design: Rabbits were randomly allocated into six groups (n=6):

    • Group 1: Non-infected, non-treated control.

    • Group 2: Infected, non-treated control.

    • Group 3: Infected, treated with amprolium (50 mg/kg body weight) in drinking water for 4 consecutive days.

    • Group 4: Infected, treated with this compound (5 mg/kg body weight) in drinking water for 2 successive days.

    • Group 5: Infected, treated with this compound (2.5 mg/kg body weight) in drinking water for 2 successive days, with the treatment repeated after a 5-day interval.

    • Group 6: Infected, treated with both amprolium (50 mg/kg body weight for 4 days) and this compound (5 mg/kg body weight for 2 days) in drinking water.

  • Parameters Measured: Oocysts per gram (OPG) of feces, clinical signs, mortality, feed consumption, body weight, body weight gain, and feed conversion rate.

**Study 2: Tol

A Comparative Guide to Bioanalytical Methods for Toltrazuril and its Metabolites in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of toltrazuril and its primary metabolites, this compound sulfoxide and this compound sulfone (ponazuril), in various animal tissues. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Method Performance

The choice of a bioanalytical method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables summarize the key validation parameters of different analytical techniques applied to the analysis of this compound and its metabolites in tissues such as muscle, liver, kidney, and skin with fat.

Table 1: Comparison of HPLC-UV and UPLC-UV Methods

ParameterHPLC-UV[1][2]UPLC-UV[3][4]
Analytes This compound, this compound SulfoneThis compound, this compound Sulfoxide, this compound Sulfone
Matrix Piglet Plasma, Intestinal TissuesChicken and Porcine Tissues (muscle, liver, kidney, skin+fat)
Linearity Range 0.1–25 µg/mL (Plasma)25–1,000 µg/kg (Tissues)
Limit of Quantification (LOQ) 0.1 µg/mL (Plasma); 0.250 - 0.500 µg/g (Tissues)[1][2]50-75 µg/kg[4]
Limit of Detection (LOD) Not Reported25-37.5 µg/kg[4]
Recovery Not Reported84.8% to 109.1%[4]
Precision (%RSD) Intra-assay: <5.83%, Inter-assay: <6.00% (Plasma)[1][2]Inter and Intraday RSDs were lower than 15.2 and 18.3 %[3]

Table 2: Comparison of LC-MS/MS Methods

ParameterMethod 1 (GPC-LC-MS/MS)[5]Method 2 (Fast LC-MS/MS)[6][7]Method 3 (In-Syringe dSPE-LC-MS/MS)[8][9]
Analytes Diclazuril, this compound, this compound Sulphoxide, this compound SulphoneThis compound, this compound Sulfoxide, this compound SulfoneNicarbazin, Diclazuril, this compound, and its two metabolites
Matrix Poultry Tissues and EggsMeat Food ProductsChicken Muscle and Eggs
Linearity Range 1 to 500 µg/LNot explicitly stated, good linearity reported0.25–50 ng/mL
Limit of Quantification (LOQ) 1.2 µg/kg (this compound), 1.8 µg/kg (Metabolites)[5]Not explicitly stated1 µg/kg (this compound and metabolites)[8]
Limit of Detection (LOD) Not explicitly stated0.5 and 5 µg/kg[6]0.3 µg/kg (this compound and metabolites)[8]
Recovery "Accurate with overall recoveries in four matrices"Not explicitly stated90.1–105.2% (Muscle), 94.0–103.7% (Eggs)[8]
Precision (%RSD) Not explicitly stated< 10%[6]3.0–8.1% (Muscle), 3.1–14.4% (Eggs)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are summaries of the experimental protocols for the compared methods.

HPLC-UV Method for Piglet Plasma and Tissues[1][2]
  • Sample Preparation (Plasma):

    • To 150 µL of plasma, add 15 µL of internal standard (fusidic acid, 100 µg/mL) and 500 µL of water.

    • Vortex and add 4500 µL of tert-butyl methyl ether.

    • Vortex for 5 minutes and centrifuge.

    • Freeze the aqueous phase and transfer the organic phase to a new tube.

    • Evaporate to dryness and reconstitute in 300 µL of acetonitrile/water (50/50, v/v).

  • Chromatographic Conditions:

    • Column: C18 Kinetec (2.6 µm, 4.6 × 100 mm).

    • Mobile Phase: Isocratic mixture of 5 mM ammonium acetate with 1% acetic acid and acetonitrile (52:48, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 248 nm.

UPLC-UV Method for Chicken and Porcine Tissues[3][4]
  • Sample Preparation:

    • Extract analytes from tissue with acetonitrile.

    • Perform a liquid-liquid extraction with n-hexane for defatting.

    • Clean up the extract using primary secondary amine (PSA) and Oasis™ MAX solid-phase extraction (SPE) cartridges.

  • Chromatographic Conditions:

    • Column: C18+ reversed-phase column.

    • Mobile Phase: Gradient elution (specifics not detailed in the abstract).

    • Detection: UV (wavelength not specified in the abstract).

LC-MS/MS Method with Gel Permeation Chromatography (GPC) Cleanup[5]
  • Sample Preparation:

    • Extract analytes and a deuterated internal standard from poultry tissues and eggs with ethyl acetate.

    • Utilize Gel Permeation Chromatography (GPC) for cleanup.

  • LC-MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Mass Spectrometer: Tandem mass spectrometer.

Fast LC-MS/MS Method[6][7]
  • Sample Preparation:

    • Extract analytes from meat food products with acetonitrile.

    • Clean up the extract using a C18 cartridge.

  • LC-MS/MS Conditions:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

    • Column: C18 Fused-Core column for fast separation.

    • Mass Spectrometer: Tandem mass spectrometer operating in highly selective selected reaction monitoring (H-SRM) mode.

Workflow and Pathway Visualizations

To better illustrate the experimental processes, the following diagrams are provided.

Bioanalytical Workflow for this compound in Tissue cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing tissue Tissue Homogenization extraction Solvent Extraction (e.g., Acetonitrile) tissue->extraction lc LC Separation (HPLC/UPLC) cleanup Cleanup Step extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration concentration->lc ms Detection (UV or MS/MS) lc->ms quant Quantification ms->quant report Reporting quant->report This compound Metabolism This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation sulfone This compound Sulfone (Ponazuril) sulfoxide->sulfone Oxidation

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Toltrazuril

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Toltrazuril. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound, which is considered a hazardous substance. The required level of protection may vary based on the scale of the operation and the physical form of the substance (solid powder vs. solution).

Summary of Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationUsage Context
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Mandatory for all handling procedures to protect against dust, splashes, and aerosols.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).Always wear gloves when handling this compound. Inspect gloves for degradation before use and wash hands thoroughly after removal.
Fire/flame resistant and impervious clothing, such as overalls or a lab coat.Required to protect skin from contact. Consider a barrier cream for additional protection.
Respiratory Protection Local exhaust ventilation.Required where solids are handled as powders or crystals to control dust.
Full-face respirator.Use if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Handling and Storage Plan

Safe Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably with local exhaust ventilation if working with powders. Set up emergency exits and a designated risk-elimination area.

  • Avoid Contact: Limit all unnecessary personal contact. Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.

  • Prevent Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.

  • Hygiene: Practice good industrial hygiene. Wash hands and face thoroughly before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.

  • Incompatibilities: Avoid contact with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may result.

Storage Conditions:

  • Store in the original, tightly closed container in a dry, cool, and well-ventilated place.

  • The ideal storage temperature is generally between 15°C and 30°C (59°F and 86°F). Some sources may recommend refrigeration at 2-10°C; always check the manufacturer's label.

  • Protect the container from moisture and direct sunlight.

  • Store separately from foodstuff containers and incompatible materials.

Emergency and Disposal Procedures

Spill Management Plan:

  • Minor Spills:

    • Clean up all spills immediately.

    • Avoid contact with skin and eyes.

    • Contain the spillage to prevent environmental contamination.

    • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Major Spills:

    • Evacuate personnel to a safe area, moving upwind from the spill.

    • Alert emergency responders, providing the location and nature of the hazard.

    • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.

    • Wear a self-contained breathing apparatus and full protective gear during cleanup.

Disposal Plan: this compound is classified as very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material and empty containers in suitable, sealed, and labeled containers.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.

  • Environmental Protection: Avoid release into the environment. Do not dispose of via drains or standard waste streams.

  • Container Disposal: Do not cut, drill, grind, or weld empty containers as they may contain explosive residual dust. After intended use, triple rinse the container if applicable and dispose of it according to approved procedures.

Workflow for Safe Handling of this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toltrazuril
Reactant of Route 2
Reactant of Route 2
Toltrazuril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.